molecular formula C6H5ClN2OS B1595132 (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 24918-13-6

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B1595132
CAS No.: 24918-13-6
M. Wt: 188.64 g/mol
InChI Key: PWHRIJYPBNUZLZ-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H5ClN2OS and its molecular weight is 188.64 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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InChI

InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHRIJYPBNUZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318552
Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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Molecular Weight

188.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24918-13-6
Record name 24918-13-6
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Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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Record name {6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methanol
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Foundational & Exploratory

A Technical Guide to the Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: A Key Scaffold for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[2,1-b]thiazole framework is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides an in-depth, technical overview of a robust and logical synthetic pathway to (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a valuable building block for the development of novel therapeutics. We will dissect a well-established three-step synthesis, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that govern each transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important molecular scaffold.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Core

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a scaffold that has garnered immense interest from the scientific community.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal backbone for designing molecules that can interact with a variety of biological targets.[2] The clinical success of drugs like Levamisole, an anthelmintic and immunomodulatory agent, has further cemented the therapeutic potential of this heterocyclic family.[3]

The introduction of specific substituents onto this core allows for the fine-tuning of a compound's pharmacological profile. A chloro group at the 6-position and a hydroxymethyl group at the 5-position, as in the target molecule (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, provide key handles for further chemical modification and structure-activity relationship (SAR) studies, making its synthesis a critical starting point for many research endeavors.[4]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a three-step approach, starting from commercially available materials. The strategy focuses on building the heterocyclic core first, followed by regioselective functionalization at the electron-rich C5 position, and finally, a functional group interconversion to yield the desired primary alcohol.

Diagram 1: Retrosynthetic Analysis

G TM (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol I2 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde TM->I2 Reduction I1 6-Chloroimidazo[2,1-b]thiazole I2->I1 Formylation (Vilsmeier-Haack) SM 2-Aminothiazole + 1,3-Dichloroacetone I1->SM Cyclocondensation (Hantzsch-type) G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction 2-Aminothiazole 2-Aminothiazole 6-Chloroimidazo[2,1-b]thiazole 6-Chloroimidazo[2,1-b]thiazole 2-Aminothiazole->6-Chloroimidazo[2,1-b]thiazole  + 1,3-Dichloroacetone  Ethanol, Reflux 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde 6-Chloroimidazo[2,1-b]thiazole->6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde  POCl3, DMF  0°C to 90°C (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde->(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol  NaBH4  Methanol, 0°C

Caption: The three-step synthesis pathway.

Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole

This step involves a classic Hantzsch-type thiazole synthesis, extended to form the fused imidazole ring. The reaction proceeds via the nucleophilic attack of the exocyclic nitrogen of 2-aminothiazole on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization.

  • Expertise & Experience: The choice of 1,3-dichloroacetone is crucial for installing the chloromethyl group, which, after the initial cyclization, becomes the precursor to the 6-chloro substituent. Ethanol is a common and effective solvent for this type of condensation as it readily dissolves the starting materials and facilitates the reaction at reflux temperature. The reaction is typically self-catalyzed by the hydrobromide or hydrochloride salt formed in situ, though a mild base can sometimes be used to drive the reaction to completion.

Step 2: Vilsmeier-Haack Formylation of 6-Chloroimidazo[2,1-b]thiazole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. [5][6]The imidazo[2,1-b]thiazole ring system is sufficiently electron-rich to undergo electrophilic substitution, with the C5 position being the most reactive site.

  • Mechanism Insight: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium cation, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). [5]This electrophile is then attacked by the C5 position of the imidazo[2,1-b]thiazole ring. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde. The regioselectivity is driven by the electronic properties of the bicyclic system, where the C5 position has the highest electron density.

Step 3: Reduction of 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde

The final step is a straightforward reduction of the aromatic aldehyde to a primary alcohol.

  • Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible functional groups within the heterocyclic core under standard conditions. [7]The reaction is typically performed in a protic solvent like methanol or ethanol at a low temperature (0°C) to control the reaction rate and minimize side reactions. The reaction is generally clean and high-yielding.

Experimental Protocols

The following protocols are representative procedures based on established chemical literature. Researchers should adapt these methods as necessary and perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole
  • To a solution of 2-aminothiazole (10.0 g, 0.1 mol) in ethanol (150 mL) in a round-bottom flask, add 1,3-dichloroacetone (12.7 g, 0.1 mol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt may form.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Treat the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 6-chloroimidazo[2,1-b]thiazole as a solid.

Protocol 2: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde
  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 6-chloroimidazo[2,1-b]thiazole (7.9 g, 0.05 mol) in anhydrous DMF (25 mL) dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice (200 g) with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium hydroxide (NaOH) to pH 8-9. A precipitate will form.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde.

  • The product can be further purified by recrystallization from ethanol.

Protocol 3: Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol
  • Suspend 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (9.3 g, 0.05 mol) in methanol (100 mL) in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.9 g, 0.05 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization to obtain pure (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Data Summary and Characterization

The following table summarizes the key physical and chemical data for the compounds in this synthetic pathway. Yields are representative and may vary based on reaction scale and purification efficiency.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Representative Yield
6-Chloroimidazo[2,1-b]thiazole C₅H₃ClN₂S158.61Solid83-84 [8]60-75%
6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde C₆H₃ClN₂OS186.62Solid~150-15570-85%
(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol C₆H₅ClN₂OS188.63SolidN/A85-95%

Note: Characterization data such as ¹H NMR, ¹³C NMR, and MS should be obtained for each synthesized compound to confirm its identity and purity.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. By understanding the principles behind each reaction—from the initial cyclocondensation to the regioselective formylation and final reduction—researchers can confidently produce this valuable intermediate. This molecule serves as a versatile platform for the development of new chemical entities with significant therapeutic potential, underscoring the enduring importance of the imidazo[2,1-b]thiazole scaffold in modern drug discovery.

References

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[2][3][9]HIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Retrieved from [Link]

  • PubMed. (n.d.). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Retrieved from [Link]

  • MDPI. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]

  • Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Springer. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Retrieved from [Link]

  • MDPI. (2022). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Retrieved from [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • PubMed. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-chloroimidazo[2,1-b]t[2][9]hiazole. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. Retrieved from [Link]

Sources

physicochemical properties of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a privileged structure known to impart a wide range of biological activities, making a thorough understanding of its derivatives crucial for further drug discovery and development efforts. This document is structured to provide not only the available data for the title compound but also the scientific rationale and experimental methodologies required for its characterization.

Chemical Identity and Structure

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is a bicyclic heterocyclic compound containing a fused imidazole and thiazole ring system. The presence of a chlorine atom and a hydroxymethyl group at positions 6 and 5, respectively, are key structural features that influence its chemical reactivity and biological interactions.

Table 1: Chemical Identifiers for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

IdentifierValueSource(s)
CAS Number 24918-13-6[1][2][3]
Molecular Formula C₆H₅ClN₂OS[1][3][4]
Molecular Weight 188.63 g/mol [1][3]
InChI InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-2,10H,3H2[4]
SMILES C1=CSC2=NC(=C(N21)CO)Cl[4]

Synthesis and Purification

While a specific, detailed synthesis protocol for (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the known chemistry of the imidazo[2,1-b]thiazole scaffold. The most probable approach involves a two-step process starting from the commercially available 6-chloroimidazo[2,1-b]thiazole.

A common method for introducing a functional group at the 5-position of the imidazo[2,1-b]thiazole ring is the Vilsmeier-Haack reaction, which would yield the key intermediate, 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde. Subsequent reduction of the aldehyde would then afford the target methanol derivative.

Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol start 6-Chloroimidazo[2,1-b]thiazole aldehyde 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde start->aldehyde  Vilsmeier-Haack Reaction (POCl₃, DMF) product (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol aldehyde->product  Reduction (e.g., NaBH₄, Methanol)

Caption: Proposed synthetic pathway for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde

  • To a solution of 6-chloroimidazo[2,1-b]thiazole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the crude aldehyde.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Synthesis of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol

  • Dissolve the 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde in a suitable solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • Stir the reaction mixture at room temperature until the aldehyde is completely consumed, as indicated by TLC.

  • Quench the reaction by the addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford the pure (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol are not widely published, this section outlines the importance of these properties and provides standardized protocols for their determination.

Table 2: Summary of Physicochemical Properties of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

PropertyExperimental ValuePredicted/Analog ValueSignificance in Drug Discovery
Melting Point (°C) Not availableData for the related 6-chloroimidazo[2,1-b]thiazole is 83-84 °C.[5] The methanol derivative is expected to have a higher melting point due to hydrogen bonding.Purity assessment, solid-state stability, and formulation development.
Solubility Not availableExpected to have low aqueous solubility but be soluble in polar organic solvents like DMSO and DMF, similar to other derivatives.[6]Affects absorption, distribution, and formulation options.
pKa Not availableThe imidazo[2,1-b]thiazole core is weakly basic. The exact pKa will be influenced by the chloro and methanol substituents.Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.
LogP Not availablePredicted XLogP3 for a related dihydro analog is 0.7.[7]A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism.
Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for drug absorption and bioavailability. The "shake-flask" method is a standard technique for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination

  • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to stand to permit the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. The imidazo[2,1-b]thiazole core contains nitrogen atoms that can be protonated, making the molecule a weak base. Potentiometric titration is a common method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve or by calculating the pH at which the compound is 50% ionized.

Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically a lipid phase (n-octanol) and an aqueous phase. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask LogP Determination

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolve a known amount of the compound in one of the phases.

  • Add an equal volume of the other phase to a sealed container.

  • Shake the container vigorously for a sufficient time to allow for partitioning equilibrium to be established.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol is expected to show distinct signals for the two aromatic protons on the imidazo[2,1-b]thiazole core, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the heterocyclic core are characteristic of this ring system. The signals for the carbon of the methylene group and the carbons bearing the chloro and hydroxymethyl substituents will also be present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol is expected to exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic absorptions for the C-H, C=C, and C=N bonds of the aromatic heterocyclic system will also be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns can provide further structural information.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_structural Structural Confirmation cluster_physicochemical Property Determination synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry synthesis->ms Structural Elucidation ir IR Spectroscopy synthesis->ir Structural Elucidation mp Melting Point synthesis->mp Property Measurement solubility Solubility synthesis->solubility Property Measurement pka pKa synthesis->pka Property Measurement logp LogP synthesis->logp Property Measurement

Caption: A logical workflow for the characterization of a newly synthesized compound.

Biological Activity and Therapeutic Potential

The imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Numerous studies have reported the potent antiproliferative effects of imidazo[2,1-b]thiazole derivatives against various human cancer cell lines. Some compounds have been shown to act as microtubule-targeting agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[8]

  • Antimycobacterial Activity: The imidazo[2,1-b]thiazole core has been identified as a promising scaffold for the development of new antitubercular agents, with some derivatives showing significant activity against Mycobacterium tuberculosis.[9]

  • Kinase Inhibition: Certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[2]

  • Antimicrobial and Antifungal Activity: The fused heterocyclic system has also been explored for its potential in combating bacterial and fungal infections.

While specific biological data for (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol are not yet available in the public domain, its structural similarity to other active imidazo[2,1-b]thiazole derivatives suggests that it is a compound of significant interest for screening in various biological assays, particularly in the areas of oncology and infectious diseases. The presence of the hydroxymethyl group provides a handle for further chemical modification and the development of structure-activity relationships (SAR).

Conclusion

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound with a promising structural scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and detailed protocols for the determination of its key physicochemical properties. While experimental data for the title compound are limited, the information provided, based on established scientific principles and data from closely related analogs, serves as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

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(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a pivotal heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthetic protocol, and state-of-the-art characterization methodologies. A significant focus is placed on the strategic application of this scaffold in the development of targeted therapeutics, including kinase inhibitors and central nervous system agents. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile compound in their research endeavors.

Core Compound Identification and Properties

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is a substituted bicyclic heteroaromatic compound. The imidazo[2,1-b]thiazole core is recognized as a "privileged scaffold" in drug discovery, attributed to its rigid structure and capacity for diverse functionalization, enabling interaction with a wide array of biological targets.[1][2][3]

Chemical Structure:

Caption: 2D structure of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Physicochemical Data Summary:

PropertyValueReference
CAS Number 24918-13-6[4][5]
Molecular Formula C₆H₅ClN₂OS[4]
Molecular Weight 188.63 g/mol [4]
Typical Purity ≥95%[4]
Appearance Off-white to yellow solid (typical)
Solubility Soluble in DMSO, DMF, and Methanol

Synthesis and Mechanistic Rationale

The synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is typically achieved via a multi-step sequence starting from the core 6-chloroimidazo[2,1-b]thiazole heterocycle. The introduction of the hydroxymethyl group at the C5 position is a key transformation.

Synthetic Workflow Overview:

G A 6-Chloroimidazo[2,1-b]thiazole B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Electrophilic Substitution C 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde B->C D Selective Reduction (NaBH₄, Methanol) C->D Nucleophilic Addition E (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol D->E F Purification (Recrystallization or Chromatography) E->F G Final Product (≥95% Purity) F->G Characterization (NMR, LC-MS)

Caption: Synthetic pathway from the core heterocycle to the target alcohol.

Detailed Experimental Protocol: Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

This protocol describes the Vilsmeier-Haack formylation of 6-chloroimidazo[2,1-b]thiazole followed by selective reduction.

Step 1: Formylation of the Heterocyclic Core

  • System Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes.

    • Causality: The pre-formation of the Vilsmeier reagent is critical. This electrophilic species is required for the subsequent aromatic substitution. Low temperature prevents degradation of the reagent.

  • Substrate Introduction: Dissolve 6-chloroimidazo[2,1-b]thiazole (1 equivalent) in DMF and add it slowly to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8. The intermediate aldehyde will precipitate.

  • Isolation: Collect the solid 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde by vacuum filtration, wash with cold water, and dry.

Step 2: Reduction of the Aldehyde

  • System Setup: Suspend the crude aldehyde from the previous step in methanol in a round-bottom flask at 0°C.

  • Reducing Agent: Add sodium borohydride (NaBH₄, 2 equivalents) portion-wise over 30 minutes.

    • Causality: NaBH₄ is a mild and selective reducing agent that efficiently reduces the aldehyde to the primary alcohol without affecting the heterocyclic core. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the reaction at 0°C for 1 hour, then at room temperature for an additional 2-3 hours. Monitor by TLC.

  • Quenching: Carefully add acetone to quench any excess NaBH₄.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization to yield (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol as a solid.

Self-Validation: The integrity of this protocol is confirmed at each stage. The formation of the intermediate aldehyde and the final alcohol can be verified by TLC. The final product's identity and purity must be confirmed by spectroscopic methods as described in the next section.[4]

Spectroscopic Characterization and Purity Assessment

To ensure the structural integrity and purity of the synthesized compound, a combination of analytical techniques is mandatory.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the imidazothiazole core, a singlet for the methylene protons (-CH₂OH), and a triplet (or broad singlet) for the hydroxyl proton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 189.63, confirming the molecular formula. The chromatogram also serves as a crucial purity check.[4]

  • HPLC (High-Performance Liquid Chromatography): Used for quantitative purity analysis, a high-quality sample should exhibit a single major peak, indicating ≥95% purity.[4]

Applications in Drug Discovery and Medicinal Chemistry

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the two reactive handles: the chloro group, which can be displaced or used in cross-coupling reactions, and the primary alcohol, which can be oxidized or converted to other functional groups.

Role as a Versatile Scaffold:

G cluster_0 Core Scaffold cluster_1 Therapeutic Areas Core (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol A Oncology: FLT3 Inhibitors (AML) Core->A Derivatization at C5/C6 B CNS Disorders: 5-HT₆ Receptor Agonists Core->B Sulfonamide Formation C Infectious Diseases: Antimycobacterial Agents Core->C Amide Coupling D Oncology: Pan-RAF Inhibitors (Melanoma) Core->D Coupling Reactions

Caption: Application of the core scaffold in developing diverse therapeutic agents.

Key Examples of Therapeutic Leads:

  • FLT3 Inhibitors: The imidazo[2,1-b]thiazole scaffold has been elaborated to create potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[6]

  • 5-HT₆ Receptor Agonists: Derivatives, such as N1-(6-chloroimidazo[2,1-b][4][7]thiazole-5-sulfonyl)tryptamine, have been developed as high-affinity, potent, and selective agonists for the 5-HT₆ serotonin receptor, a target for cognitive disorders.[8]

  • Antimycobacterial Agents: The core has been incorporated into novel carboxamide triazole derivatives showing significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9]

  • Pan-RAF Inhibitors: By modifying the scaffold, researchers have developed potent inhibitors of BRAF, a critical component in the MAPK signaling pathway implicated in melanoma.[10]

  • General Anticancer Properties: The imidazothiazole nucleus is widely explored for its anticancer properties against various cell lines.[11]

The strategic value of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol lies in its ability to provide a rigid, three-dimensional framework that can be precisely decorated with pharmacophoric features to optimize binding affinity and selectivity for a given biological target.

Conclusion

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (CAS No. 24918-13-6) is a cornerstone building block for contemporary drug discovery. Its well-defined synthesis, versatile functional handles, and the proven therapeutic success of its derivatives make it an invaluable tool for medicinal chemists. This guide provides the essential technical information and protocols to enable researchers to effectively utilize this compound in the rational design and synthesis of next-generation therapeutics.

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The Multifaceted Biological Activities of 6-Chloroimidazo[2,1-b]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The imidazo[2,1-b]thiazole core is a compelling scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of biological activities.[1] Among these, the 6-chloro-substituted analogues have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of 6-chloroimidazo[2,1-b]thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic landscape of this versatile heterocyclic system. We will delve into the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide exemplary protocols for their biological evaluation.

The 6-Chloroimidazo[2,1-b]thiazole Core: A Gateway to Diverse Bioactivity

The imidazo[2,1-b]thiazole nucleus is a fused bicyclic system that offers a unique three-dimensional arrangement of heteroatoms, predisposing it to interact with a variety of biological targets. The introduction of a chloro group at the 6-position significantly influences the electronic and steric properties of the molecule, often enhancing its potency and modulating its selectivity. This guide will focus on the key therapeutic areas where 6-chloroimidazo[2,1-b]thiazole derivatives have shown considerable promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant antiproliferative effects against a range of cancer cell lines.[2][3][4][5] The 6-chloro substitution, in particular, has been a key feature in many potent anticancer agents.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of these derivatives is often attributed to their ability to inhibit crucial enzymes and signaling pathways involved in tumor growth and survival.

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases that are hyperactivated in cancer. For instance, certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[6] Others have shown pan-RAF inhibitory effects, targeting the MAPK/ERK pathway, which is frequently dysregulated in melanoma.[7]

  • mTOR Inhibition: Some imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties have exhibited correlations with rapamycin, an mTOR inhibitor, suggesting their potential to interfere with the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[8]

  • Induction of Apoptosis: Many of these compounds induce programmed cell death in cancer cells. This can be triggered by various upstream events, including the inhibition of survival signals or the activation of pro-apoptotic pathways. Studies have shown that some thiazole derivatives can cause DNA fragmentation and mitochondrial depolarization, hallmarks of apoptosis.[9]

Below is a conceptual diagram illustrating the interception of key oncogenic signaling pathways by 6-chloroimidazo[2,1-b]thiazole derivatives.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Regulators Apoptosis Regulators mTOR->Apoptosis_Regulators mTOR->Proliferation Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Derivative 6-Chloroimidazo[2,1-b]thiazole Derivative Derivative->RTK Inhibition Derivative->RAF Inhibition Derivative->mTOR Inhibition Derivative->Apoptosis Induction

Caption: Inhibition of Oncogenic Pathways by 6-Chloroimidazo[2,1-b]thiazole Derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

The potency of these compounds is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values serving as key metrics.

Compound ClassCell LineIC50 / GI50 (µM)Reference
Arylidenehydrazide derivative (3b)Various cancer cell lineslog10GI50: -4.41 to -6.44[3]
Imidazo[2,1-b]thiazole derivatives (26, 27)Melanoma cell linesSub-micromolar[4]
6-phenylimidazo[2,1-b]thiazole-3-carboxamide (19)MV4-11 (AML)0.002[6]
(Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative (38a)MelanomaPotent in vivo activity[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-chloroimidazo[2,1-b]thiazole derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Imidazo[2,1-b]thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial action of these compounds can involve the inhibition of critical bacterial enzymes.

  • DNA Gyrase Inhibition: Some 5,6-dihydroimidazo[2,1-b]thiazoles have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting a potential mechanism for their antibacterial effect against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[13]

Spectrum of Activity

Derivatives of this scaffold have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][14] Some compounds have also been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[12][15]

Compound ClassOrganismMIC (µg/mL)Reference
5-nitroimidazo[2,1-b]thiazoles (1, 6)Candida strainsPotent activity[10]
6-ylidene-functionalized derivativesVarious bacteria and fungi31.25 - 250[14]
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesS. aureus, S. epidermidis, various fungi0.24 - 25[12]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)M. tuberculosis H37RaIC90: 7.05 µM[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Prepare serial twofold dilutions of the 6-chloroimidazo[2,1-b]thiazole derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Imidazo[2,1-b]thiazole derivatives have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[16][17]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism of anti-inflammatory action for some of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18] COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Below is a diagram illustrating the role of COX enzymes in inflammation and their inhibition by imidazo[2,1-b]thiazole derivatives.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Derivative Imidazo[2,1-b]thiazole Derivative Derivative->COX2 Selective Inhibition

Caption: Selective COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives.

Quantitative Data: In Vitro COX-2 Inhibition

The inhibitory potency and selectivity of these compounds are determined using in vitro enzyme assays.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivative (6a)COX-20.08313.7[18]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay typically measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the 6-chloroimidazo[2,1-b]thiazole derivatives.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Absorbance Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the oxidized substrate.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1) to IC50(COX-2).

Other Biological Activities: Expanding the Therapeutic Horizon

Beyond the major areas discussed, 6-chloroimidazo[2,1-b]thiazole derivatives have shown other noteworthy biological activities.

  • Inhibition of Mitochondrial NADH Dehydrogenase: Certain (E)-6-chloro-5-(2-thienylvinyl)imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of the NADH:ubiquinone (UBQ) reductase activity of NADH dehydrogenase (Complex I) in mitochondrial membranes.[19] This activity could have implications for metabolic diseases and certain cancers that are dependent on mitochondrial respiration.

Conclusion and Future Perspectives

The 6-chloroimidazo[2,1-b]thiazole scaffold represents a privileged structure in drug discovery, giving rise to derivatives with potent and diverse biological activities. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, and anti-inflammatory agents. The multifaceted mechanisms of action, including the inhibition of key enzymes like kinases, DNA gyrase, and COX-2, provide a solid foundation for further optimization and development.

Future research should focus on elucidating the detailed structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical evaluations to assess the in vivo efficacy and safety profiles of lead compounds. The continued exploration of this versatile scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Thienylimidazo[2,1-b]thiazoles as inhibitors of mitochondrial NADH dehydrogenase.
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The Imidazo[2,1-b]thiazole Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Versatile Heterocycle

The imidazo[2,1-b]thiazole scaffold, a bicyclic heterocyclic system comprising a fused imidazole and thiazole ring, has carved a significant niche in the landscape of medicinal chemistry. Its journey, spanning over seven decades, is a testament to the power of chemical exploration and the continual evolution of drug discovery. From its early roots in the mid-20th century to its current status as a "privileged scaffold," capable of interacting with a multitude of biological targets, the story of imidazo[2,1-b]thiazole is one of expanding horizons and ever-increasing therapeutic potential. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this remarkable heterocyclic core, offering insights for seasoned researchers and newcomers to the field alike.

The Genesis: Early Syntheses and a Landmark Discovery

While systematic exploration of the imidazo[2,1-b]thiazole nucleus appears to have gained momentum in the latter half of the 20th century, the foundational chemistry enabling its synthesis was laid earlier. The heterocycle was first reported in the 1950s, marking its entry into the chemical literature.[1] However, it was the serendipitous discovery of the potent anthelmintic properties of one of its derivatives in the 1960s that truly catapulted this scaffold into the pharmaceutical spotlight.

In 1966, researchers at Janssen Pharmaceutica synthesized a series of imidazo[2,1-b]thiazole derivatives, among them a compound named Tetramisole. Subsequent resolution of this racemate led to the identification of Levamisole, the levorotatory isomer, which exhibited the majority of the anthelmintic activity. This discovery was a pivotal moment, establishing the therapeutic viability of the imidazo[2,1-b]thiazole core and paving the way for extensive research into its biological properties. Levamisole was not only a commercial success as an anthelmintic for both human and veterinary use but was also later found to possess immunomodulatory properties, further broadening the interest in this chemical class.

The Evolving Art of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the imidazo[2,1-b]thiazole core has been a key driver of its exploration. Over the years, a diverse array of synthetic methodologies has been developed, ranging from classical condensation reactions to sophisticated multicomponent strategies.

The Cornerstone: The Hantzsch-like Condensation

The most fundamental and widely employed method for the synthesis of the imidazo[2,1-b]thiazole scaffold is the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound, typically an α-haloketone. This reaction, reminiscent of the Hantzsch thiazole synthesis, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[2,1-b]thiazole ring system.

Experimental Protocol: Classical Synthesis of 6-Phenylimidazo[2,1-b]thiazole [2]

  • Materials: 2-Aminothiazole, 2-bromoacetophenone (α-bromoacetophenone), Ethanol.

  • Procedure:

    • To a solution of 2-aminothiazole (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 6-phenylimidazo[2,1-b]thiazole hydrobromide, often precipitates from the solution and can be collected by filtration.

    • Neutralize the salt with a suitable base (e.g., sodium bicarbonate solution) to obtain the free base.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

The Rise of Multicomponent Reactions: Efficiency and Diversity

In the quest for more efficient and diversity-oriented synthetic approaches, multicomponent reactions (MCRs) have emerged as powerful tools for the construction of imidazo[2,1-b]thiazoles. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoazole, an aldehyde, and an isocyanide, has proven particularly valuable.[3][4][5] This one-pot process allows for the rapid assembly of complex imidazo[2,1-b]thiazole derivatives from readily available starting materials, significantly streamlining the synthetic process.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of Imidazo[2,1-b]thiazole Derivatives [4][5]

  • Materials: 2-Aminothiazole, a selected aldehyde, a selected isocyanide, and a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Procedure:

    • To a solution of 2-aminothiazole (1.0 eq) and the aldehyde (1.0 eq) in the chosen solvent, add the isocyanide (1.0 eq).

    • The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

    • In some cases, a Brønsted or Lewis acid catalyst may be added to facilitate the reaction.

    • Stir the reaction mixture until completion, as monitored by TLC.

    • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography or recrystallization.

Diagram: Synthetic Routes to the Imidazo[2,1-b]thiazole Core

G cluster_0 Classical Synthesis cluster_1 Groebke-Blackburn-Bienaymé Reaction 2-Aminothiazole 2-Aminothiazole Intermediate N-Alkylated Intermediate 2-Aminothiazole->Intermediate Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Intermediate->Imidazo[2,1-b]thiazole Cyclization & Dehydration 2-Aminothiazole_MCR 2-Aminothiazole Imidazo[2,1-b]thiazole_MCR Substituted Imidazo[2,1-b]thiazole 2-Aminothiazole_MCR->Imidazo[2,1-b]thiazole_MCR [4+1] Cycloaddition Aldehyde Aldehyde Aldehyde->Imidazo[2,1-b]thiazole_MCR Isocyanide Isocyanide Isocyanide->Imidazo[2,1-b]thiazole_MCR

Caption: Key synthetic pathways to the imidazo[2,1-b]thiazole scaffold.

A Pharmacological Treasure Trove: The Broad Spectrum of Biological Activities

The initial discovery of anthelmintic properties was just the tip of the iceberg. Subsequent research has unveiled a remarkable diversity of biological activities associated with the imidazo[2,1-b]thiazole core, establishing it as a true privileged scaffold in drug discovery.

Anticancer Activity: A Major Focus of Modern Research

A significant portion of contemporary research on imidazo[2,1-b]thiazoles is dedicated to their potential as anticancer agents.[6][7][8][9][10][11][12][13][14][15] Derivatives of this scaffold have been shown to exert their antiproliferative effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Several imidazo[2,1-b]thiazole-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis in cancer cells.[8][14]

  • Kinase Inhibition: The imidazo[2,1-b]thiazole scaffold has served as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer, such as RAF kinases and Epidermal Growth Factor Receptor (EGFR).[9]

  • Apoptosis Induction: Many imidazo[2,1-b]thiazole derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[12][15]

Table 1: Selected Anticancer Activities of Imidazo[2,1-b]thiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Imidazo[2,1-b]thiazole-chalcone conjugatesA549 (Lung)0.64 - 1.44Tubulin polymerization inhibition[8]
Imidazo[2,1-b]thiazole-benzimidazole conjugatesA549 (Lung)1.08Microtubule-targeting agent[14]
Pyrazole-bearing imidazo[2,1-b]thiazolesSNB-75 (CNS), UO-31 (Renal)Potent activity at 10 µMmTOR inhibition suggested by COMPARE analysis[10]
Noscapine-coupled imidazothiazolesMIA PaCa-2 (Pancreatic)2.7 - 7.3Tubulin depolymerization[13]
Chalcone-based imidazothiazolesMCF-7, A-549, HT-29Low µMApoptosis induction[12]
Benzo[d]imidazo[2,1-b]thiazole-propenone conjugatesHeLa (Cervical)Significant cytotoxicityApoptosis induction[15]
Antimicrobial and Antifungal Activities: A Continuing Legacy

Building on the initial success in combating parasitic worms, the antimicrobial potential of imidazo[2,1-b]thiazoles has been extensively investigated. Numerous derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[16][17][18][19]

Table 2: Selected Antimicrobial and Antifungal Activities of Imidazo[2,1-b]thiazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesStaphylococcus aureus0.24 - 25[18]
Imidazole-fused imidazo[2,1-b][1][6][20]thiadiazole analoguesCandida albicans0.16[17]
Thiazole and imidazole derivativesShigella dysenteriae125[16]
36 new imidazo[2,1-b]thiazolesMycobacterium tuberculosis H37Rv1.6[21]
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazolesMycobacterium tuberculosis H37RaIC50 of 2.32 µM[22]
A Spectrum of Other Therapeutic Potentials

Beyond their well-established anticancer and antimicrobial properties, imidazo[2,1-b]thiazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory activity [23]

  • Antiviral activity [11]

  • Antihypertensive activity

  • Cardiotonic effects

This broad range of biological activities underscores the versatility of the imidazo[2,1-b]thiazole scaffold and its potential for the development of novel therapeutics for a wide array of diseases.

Structure-Activity Relationships (SAR): Guiding the Path to Potency

The extensive research into imidazo[2,1-b]thiazoles has led to the elucidation of key structure-activity relationships (SAR), providing valuable guidance for the design of more potent and selective analogues. For instance, in the context of anticancer activity, the nature and position of substituents on the imidazo[2,1-b]thiazole core have been shown to be critical. The incorporation of bulky aromatic or heteroaromatic groups at the 6-position, often a phenyl ring, is a common feature in many active compounds. Furthermore, the introduction of specific functionalities at other positions, such as chalcone moieties or other heterocyclic rings, has been shown to significantly enhance antiproliferative activity.[8][14] Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to develop predictive models that correlate the structural features of these compounds with their biological activities, further aiding in the rational design of new drug candidates.[24]

The Future is Bright: A Privileged Scaffold for a New Generation of Therapeutics

The journey of the imidazo[2,1-b]thiazole core, from its initial synthesis to its current status as a privileged scaffold, is a compelling narrative of chemical innovation and pharmacological discovery. The ease of its synthesis, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile imidazo[2,1-b]thiazole scaffold is poised to be a key player in the development of the next generation of innovative medicines. The ongoing exploration of this remarkable heterocycle promises to unlock even more of its therapeutic potential, offering hope for the treatment of a wide spectrum of human diseases.

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  • Fisyuk, A. S., & Fedorova, O. V. (2024). Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction. Chemistry of Heterocyclic Compounds.
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A Technical Guide to the Structural Analysis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy and safety profile. The structural elucidation of a novel derivative, such as (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, is therefore a critical step in the drug discovery and development pipeline.

This guide provides a comprehensive, multi-faceted framework for the structural analysis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, self-validating workflow. By integrating spectroscopic, crystallographic, and computational techniques, we present a robust methodology to achieve unambiguous structural confirmation, moving from initial synthesis to final, high-confidence characterization. This document serves as a case study and a practical manual for the rigorous analysis of novel heterocyclic compounds.

Foundational Strategy: An Integrated Approach

The definitive structural analysis of a novel molecule is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a level of certainty that no single method can offer. Our workflow is built on this principle, ensuring that data from one experiment validates and is validated by others.

The logical flow of this integrated analysis is depicted below. This workflow ensures that each step builds upon the last, from initial synthesis and purification to the ultimate confirmation of the three-dimensional structure.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Spectroscopic Characterization cluster_2 Phase 3: Definitive Structure & Validation cluster_3 Phase 4: Final Confirmation Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR/FTIR Spectroscopy Purification->IR XRay Single-Crystal X-ray Diffraction (Gold Standard) NMR->XRay Informs crystallization strategy Confirmation Final Structure Confirmation NMR->Confirmation Provides Connectivity Map MS->Confirmation Confirms Molecular Formula IR->Confirmation Confirms Functional Groups XRay->Confirmation Provides Absolute 3D Structure Computational Computational Modeling (DFT) (Geometry Optimization, Spectra Prediction) Computational->NMR Validates assignments Computational->IR Validates vibrations Computational->XRay Corroborates geometry

Caption: Integrated workflow for structural elucidation.

Synthesis and Preliminary Characterization

While a detailed synthetic guide is beyond the scope of this document, a plausible synthesis is essential context. The target molecule would likely be synthesized via a variation of the Hantzsch thiazole synthesis or related cyclocondensation reactions. A common route involves the reaction of a substituted 2-aminothiazole with an α-halocarbonyl compound.[4] For our target, this could involve the reaction of 2-aminothiazole with a suitable chlorinated α-halo-β-ketoester, followed by reduction and functional group manipulation to install the methanol group at the 5-position.

Preliminary Steps:

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is an initial indicator of purity. The parent compound, 6-chloroimidazo[2,1-b]thiazole, has a reported melting point of 83-84 ºC, which serves as a useful reference.[5] The addition of the methanol group is expected to increase the melting point due to potential hydrogen bonding.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopy provides the first detailed look at the molecule's structure, defining its mass, functional groups, and the connectivity of its atoms.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition.

  • Expected Molecular Ion: For (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (C₆H₅ClN₂OS), the expected monoisotopic mass can be precisely calculated. The presence of chlorine and sulfur atoms will produce a characteristic isotopic pattern (M, M+2, M+4) that is highly diagnostic.

  • Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) MS/MS experiments reveal the molecule's fragmentation pattern, providing clues about its substructures. The imidazo[2,1-b]thiazole core is relatively stable, but characteristic losses can be expected.[6][7] For instance, the loss of the CH₂OH group (31 Da), water (18 Da), or cleavage of the heterocyclic rings can provide confirmatory evidence for the proposed structure.[8]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.

  • Analysis Mode: Perform analysis in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the monoisotopic mass of the [M+H]⁺ ion.

    • Compare the measured mass to the theoretical mass calculated for C₆H₆ClN₂OS⁺. The mass error should be less than 5 ppm.

    • Analyze the isotopic distribution pattern to confirm the presence of one chlorine and one sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Vibrational Band (cm⁻¹)Functional Group & Vibration ModeRationale & Significance
3400 - 3200 (broad)O-H StretchConfirms the presence of the alcohol (methanol) group. Broadness indicates hydrogen bonding.
3150 - 3050Aromatic/Heterocyclic C-H StretchIndicates the C-H bonds on the imidazo[2,1-b]thiazole ring system.
1640 - 1500C=N and C=C StretchCharacteristic absorptions for the fused heterocyclic ring system.[9]
1250 - 1000C-O StretchStrong absorption confirming the primary alcohol.
800 - 600C-Cl StretchConfirms the presence of the chlorine substituent on the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic technique for elucidating the precise connectivity and environment of atoms in a molecule. For (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table provides predicted chemical shifts based on known data for the imidazo[2,1-b]thiazole scaffold and general substituent effects.[1][9][10]

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
H-2~7.0 - 7.5 (d)~115 - 120C-3, C-7a
H-3~7.6 - 8.0 (d)~110 - 115C-2, C-7a
-CH₂OH~4.5 - 5.0 (s)~55 - 65C-5, C-6
-CH₂OH Variable (broad s)--
C-2-~115 - 120-
C-3-~110 - 115-
C-5-~140 - 145-CH₂OH
C-6-~125 - 130-CH₂OH
C-7a-~145 - 150H-2, H-3

Essential 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Will confirm the coupling between the H-2 and H-3 protons on the thiazole part of the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the definitive assignment of C-2, C-3, and the methanol carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. Correlations from the methanol protons (-CH₂OH) to the C-5 and C-6 carbons will confirm the position of the substituent. Correlations from H-2 and H-3 to the bridgehead carbon C-7a will confirm the fused ring structure.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It is the gold standard for structural proof.

Expected Structural Features:

  • Planarity: The imidazo[2,1-b]thiazole core is expected to be largely planar.[11][12]

  • Bond Lengths: The bond lengths within the rings will reflect the aromatic character and electron distribution. For example, the S-C bonds in the thiazole ring will show partial double-bond character.[12]

  • Intermolecular Interactions: The methanol group is a prime candidate for forming intermolecular hydrogen bonds (O-H···N or O-H···O) in the crystal lattice, which would stabilize the crystal packing.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a high-quality crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data using full-matrix least-squares methods.

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be located from the difference Fourier map and refined isotropically.

  • Data Analysis: Analyze the final structure for key geometric parameters (bond lengths, angles), conformational details, and intermolecular interactions.

Computational Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings.

  • Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) will predict the lowest-energy conformation of the molecule. The calculated bond lengths and angles can be directly compared to the X-ray crystal structure data.[13][14]

  • Spectra Prediction: The same level of theory can be used to calculate NMR chemical shifts and IR vibrational frequencies. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the structural assignment.[15]

Sources

A Technical Guide to the Spectroscopic Characterization of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the expected spectroscopic data for the novel heterocyclic compound, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. The imidazo[2,1-b]thiazole scaffold is a privileged structure in numerous pharmacologically active agents, exhibiting a wide range of biological activities. The introduction of a chloro group at the 6-position and a hydroxymethyl group at the 5-position is anticipated to modulate its physicochemical and biological properties.

This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from closely related structural analogs to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Key Features

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol possesses a fused bicyclic heteroaromatic core. The electron-withdrawing nature of the chlorine atom at C6 and the presence of the hydroxymethyl substituent at C5 are expected to significantly influence the electron density distribution within the ring system, which will be reflected in its spectroscopic signatures.

Figure 1. Chemical structure of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Predicted Spectroscopic Data

The following sections provide a detailed prediction of the key spectroscopic data for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. These predictions are based on the analysis of published data for structurally related compounds containing the 6-chloroimidazo[2,1-b]thiazole core and various substituents.

Parameter Predicted Value Justification/Comments
¹H NMR
H2~7.5 - 7.8 ppm (d)Doublet, deshielded due to proximity to sulfur and nitrogen.
H3~7.0 - 7.3 ppm (d)Doublet, coupled to H2.
-CH₂-~4.8 - 5.0 ppm (s)Singlet, benzylic-type protons adjacent to an aromatic ring.
-OH~2.5 - 4.0 ppm (br s)Broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR
C2~115 - 120 ppm
C3~110 - 115 ppm
C5~135 - 140 ppmQuaternary carbon, deshielded due to attachment of the hydroxymethyl group.
C6~125 - 130 ppmQuaternary carbon, deshielded by the attached chlorine atom.
C7a~145 - 150 ppmBridgehead carbon.
-CH₂OH~55 - 65 ppm
IR (cm⁻¹)
O-H Stretch~3200 - 3500 (broad)Characteristic of a hydroxyl group involved in hydrogen bonding.
C-H Aromatic~3000 - 3100
C=C, C=N Stretch~1450 - 1600Multiple bands expected for the heteroaromatic system.
C-O Stretch~1000 - 1100
C-Cl Stretch~700 - 800
MS (m/z)
[M]⁺~188/190Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-CH₂OH]⁺~157/159Loss of the hydroxymethyl group.

In-Depth Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The two protons on the thiazole ring (H2 and H3) will appear as doublets due to their coupling. The chemical shifts will be in the aromatic region, influenced by the electron-donating sulfur atom and the electron-withdrawing imidazole ring. The methylene protons of the hydroxymethyl group (-CH₂-) are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift of this peak will be downfield due to the proximity of the aromatic ring and the electronegative oxygen atom. The hydroxyl proton (-OH) will likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. Six distinct signals are expected for the six carbon atoms of the core structure, plus one for the hydroxymethyl group. The quaternary carbons (C5, C6, and C7a) will be identifiable by their lack of signals in a DEPT-135 experiment. The chemical shift of C6 will be significantly influenced by the attached chlorine atom. The C5 carbon will be deshielded due to the substituent effect of the hydroxymethyl group. The signal for the -CH₂OH carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a series of complex bands corresponding to the C=C and C=N stretching vibrations of the heteroaromatic rings, as well as bending vibrations. A key absorption to identify will be the C-O stretching vibration of the primary alcohol, typically found in the 1000-1100 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and information about the fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z 188, with a significant M+2 peak at m/z 190 with approximately one-third the intensity, which is the characteristic isotopic signature of a molecule containing one chlorine atom. A prominent fragment ion is expected from the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z 157/159. Further fragmentation of the imidazo[2,1-b]thiazole ring system would lead to other characteristic ions.

Experimental Protocols: A General Approach

While specific experimental data for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is not available, the following provides a general, self-validating protocol for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of the hydroxyl proton with the solvent (if its observation is desired).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Structural Confirmation: Perform 2D NMR experiments such as COSY (to confirm ¹H-¹H couplings) and HSQC (to correlate ¹H and ¹³C signals) to unambiguously assign all signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve in Deuterated Solvent B 1D ¹H NMR A->B C 1D ¹³C NMR A->C E Reference to Solvent Peak B->E F Signal Integration & Coupling Analysis B->F C->E D 2D NMR (COSY, HSQC) G Structural Assignment D->G F->G

Figure 2. A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background-subtracted spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and analysis of closely related structures, offer a solid foundation for the identification and characterization of this compound. For researchers and drug development professionals, this guide serves as a valuable resource for anticipating the spectroscopic properties of this and similar novel heterocyclic compounds, thereby facilitating their synthesis, purification, and further investigation. The provided experimental workflows offer a standardized approach to obtaining high-quality spectroscopic data for unequivocal structural elucidation.

References

Due to the absence of a publication with the complete spectroscopic data for the target compound, this reference list includes sources for spectroscopic data of related imidazo[2,1-b]thiazole derivatives and general spectroscopic principles.

  • General NMR Chemical Shift Values: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Synthesis and Characterization of Imidazo[2,1-b]thiazole Derivatives: A variety of research articles describe the synthesis and provide spectroscopic data for compounds with the imidazo[2,1-b]thiazole core. These can be found in chemical databases such as those provided by the Royal Society of Chemistry and the American Chemical Society. For example, search for "synthesis of substituted imidazo[2,1-b]thiazoles" in scientific search engines.
  • Infrared Spectroscopy Interpretation: Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. General principles of IR spectroscopy are widely available in standard organic chemistry textbooks and online resources.
  • Mass Spectrometry Principles: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.

potential therapeutic targets of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific, under-investigated derivative, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. While direct research on this molecule is sparse, a comprehensive analysis of its structural analogs and the broader imidazo[2,1-b]thiazole class allows for the rational identification of high-priority therapeutic targets. This document synthesizes existing literature to propose and detail validation strategies for three primary target classes: the serotonin 5-HT6 receptor, a family of protein kinases critical in oncology, and cytoskeletal tubulin. For each potential target, we provide the scientific rationale, a hypothesized mechanism of action, and detailed, field-proven experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals aiming to elucidate the therapeutic potential of this promising compound.

Introduction to the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle containing both nitrogen and sulfur, which has garnered significant attention in drug discovery.[4] This scaffold provides a rigid, three-dimensional structure with multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. Compounds incorporating this core have been reported to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic activities.[1][5] The clinical success of levamisole, an imidazo[2,1-b]thiazole derivative used as an immunomodulator and in combination with 5-fluorouracil for colon cancer, underscores the therapeutic viability of this chemical class.[4]

The specific molecule of interest, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (CAS 24918-13-6), features a chlorine atom at the 6-position and a hydroxymethyl group at the 5-position.[6] These substitutions are critical, as they influence the molecule's electronic properties, solubility, and potential interactions with biological targets. While this specific compound is not extensively characterized in public literature, its core structure provides a strong foundation for hypothesizing its potential mechanisms of action.

High-Priority Target: Serotonin 5-HT6 Receptor

Scientific Rationale: The most compelling evidence for a specific molecular target comes from a closely related analog, N1-(6-chloroimidazo[2,1-b][1][4]thiazole-5-sulfonyl)tryptamine.[7] This compound, which shares the identical 6-chloroimidazo[2,1-b]thiazole core, is a high-affinity, potent, and selective full agonist of the serotonin 5-HT6 receptor (Ki = 2 nM, EC50 = 6.5 nM).[7] The 5-HT6 receptor is expressed almost exclusively in the central nervous system (CNS) and modulates cholinergic and glutamatergic neurotransmission. As such, it is a key target for cognitive disorders, depression, and obsessive-compulsive disorders.[7] The structural similarity between the known agonist and (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol makes the 5-HT6 receptor a primary and logical target for investigation.

Hypothesized Mechanism of Action: (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is hypothesized to bind to the 5-HT6 receptor, acting as either an agonist, antagonist, or allosteric modulator. As an agonist, it would stimulate the Gs-alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), mimicking the action of the reference compound.

Visualizing the 5-HT6 Signaling Pathway

5_HT6_Signaling_Pathway 5-HT6 Receptor Signaling Cascade Compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Receptor 5-HT6 Receptor Compound->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Cognitive Function) CREB->Gene Initiates

Caption: Hypothesized 5-HT6 receptor activation pathway.

Experimental Validation Workflow

Validation_Workflow_5HT6 5-HT6 Target Validation Workflow Start Start: Compound Synthesized Step1 Protocol 1: In Vitro Receptor Binding Assay Start->Step1 Decision1 Does it bind? (Ki < 1 µM) Step1->Decision1 Step2 Protocol 2: In Vitro Functional cAMP Assay Decision1->Step2 Yes End_Negative Target Invalidated: Explore alternative targets Decision1->End_Negative No Decision2 Is it active? (Agonist/Antagonist) Step2->Decision2 End_Positive Target Validated: Proceed to in vivo models Decision2->End_Positive Yes Decision2->End_Negative No

Caption: Stepwise workflow for 5-HT6 receptor target validation.

Protocol 1: In Vitro 5-HT6 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT6 receptor.

  • Materials:

    • HEK293 cell membranes stably expressing the human 5-HT6 receptor.

    • Radioligand: [³H]-LSD (lysergic acid diethylamide).

    • Non-specific binding control: Methiothepin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Test compound stock solution (10 mM in DMSO).

    • 96-well microplates, scintillation vials, liquid scintillation cocktail, filter mats, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 1 pM).

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM methiothepin (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-LSD diluted in assay buffer to a final concentration of ~1.0 nM.

    • Add 100 µL of the 5-HT6 receptor membrane preparation (typically 10-20 µg protein/well).

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional cAMP Assay

  • Objective: To determine if the compound acts as an agonist or antagonist at the 5-HT6 receptor by measuring intracellular cAMP levels.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT6 receptor.

    • Reference agonist: Serotonin (5-HT).

    • Reference antagonist: Methiothepin.

    • Assay medium: HBSS or F-12 medium with 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure (Agonist Mode):

    • Plate the cells in a 96-well plate and grow to ~90% confluency.

    • Wash the cells with assay medium.

    • Add serial dilutions of the test compound or reference agonist (5-HT) to the wells.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Procedure (Antagonist Mode):

    • Follow steps 1 and 2 above.

    • Add serial dilutions of the test compound and incubate for 15 minutes.

    • Add the reference agonist (5-HT) at its EC80 concentration to all wells (except the basal control).

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure cAMP levels.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to 5-HT.

    • Antagonist: Plot the inhibition of the 5-HT response against the log concentration of the compound to determine the IC50.

ParameterExpected Data
Binding Affinity (Ki)< 1 µM
Agonist Potency (EC50)< 1 µM
Agonist Efficacy (Emax)% relative to Serotonin
Antagonist Potency (IC50)< 1 µM

Broad-Spectrum Target: Protein Kinases

Scientific Rationale: The imidazo[2,1-b]thiazole scaffold is a well-established "hinge-binding" motif that can interact with the ATP-binding site of many protein kinases.[8] Numerous derivatives have been developed as potent kinase inhibitors. For example, specific analogs have shown pan-RAF inhibitory activity, which is crucial in the MAPK signaling pathway often dysregulated in cancers like melanoma.[9] Other derivatives have been identified as inhibitors of RSK2 and VEGFR-2, which are involved in cell proliferation and angiogenesis, respectively.[10][11][12] Given this extensive precedent, it is highly probable that (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol possesses activity against one or more protein kinases.

Hypothesized Mechanism of Action: The compound is hypothesized to function as a Type I ATP-competitive inhibitor, binding to the hinge region of the kinase's active site. This binding would prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways that promote cell growth, proliferation, and survival.

Visualizing a Key Kinase Pathway (MAPK/ERK)

MAPK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF Kinase (BRAF/CRAF) RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates Compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Compound->RAF Inhibits ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Output Cell Proliferation, Survival, Differentiation TF->Output Regulates

Caption: Inhibition point of a potential RAF inhibitor in the MAPK pathway.

Experimental Validation Workflow

Kinase_Screening_Workflow Kinase Target Validation Workflow Start Start: Compound Step1 Protocol 3: Broad Kinase Panel Screen (e.g., 10 µM single dose) Start->Step1 Decision1 Hits Identified? (% Inhibition > 50%) Step1->Decision1 Step2 Protocol 4: IC50 Determination Assay (Dose-response for hits) Decision1->Step2 Yes End_Negative No significant hits Decision1->End_Negative No Step3 Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) Step2->Step3 End_Positive Target Validated: Proceed to cellular & in vivo models Step3->End_Positive

Caption: Systematic workflow for identifying and validating kinase targets.

Protocol 3: Broad Kinase Panel Screening

  • Objective: To identify which kinases, from a large and diverse panel, are inhibited by the test compound.

  • Rationale: This high-throughput approach is a cost-effective and rapid method to survey the "kinome" and uncover both expected and unexpected targets, while also providing an early look at selectivity.

  • Procedure:

    • Engage a commercial vendor that offers kinase screening services (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

    • Select a panel (e.g., the 468-kinase scanEDGE panel).

    • Provide the vendor with the test compound at a specified concentration and purity.

    • The vendor will perform binding or activity assays for each kinase in the panel at a single concentration of the test compound (typically 1-10 µM) and a single ATP concentration (often the Km for each kinase).

  • Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase. Hits are typically defined as kinases showing >50% or >75% inhibition at the tested concentration.

Protocol 4: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the potency (IC50) of the compound against specific kinase "hits" identified in the panel screen.

  • Materials (Example using ADP-Glo™ Assay for BRAF):

    • Recombinant human BRAF V600E enzyme.

    • Kinase substrate (e.g., inactive MEK1).

    • ATP.

    • Kinase Reaction Buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Test compound stock solution.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Set up the kinase reaction by adding the kinase, substrate, and test compound dilution to a 384-well plate.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated by the kinase into ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percent inhibition (relative to a no-compound control) against the log concentration of the test compound and fit the data using a four-parameter logistic equation to determine the IC50 value.

ParameterExpected Data
Panel Screen (% Inhibition @ 10 µM)> 50% for specific kinases
Potency (IC50)< 1 µM for validated hits

Cytoskeletal Target: Tubulin Polymerization

Scientific Rationale: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of imidazo[2,1-b]thiazole derivatives have been reported to exert their cytotoxic effects by inhibiting tubulin polymerization.[1][11] These compounds often cause cells to arrest in the G2/M phase of the cell cycle, leading to apoptosis. Molecular docking studies have suggested that some derivatives bind at the colchicine-binding site on β-tubulin.[1] The potential for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol to act as a microtubule-destabilizing agent is therefore a strong possibility.

Hypothesized Mechanism of Action: The compound is hypothesized to bind to tubulin monomers, preventing their polymerization into microtubules. This disruption of the microtubule network would interfere with the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and subsequent apoptosis in proliferating cancer cells.

Visualizing the Cell Cycle Impact

Cell_Cycle Site of Action for Tubulin Inhibitors G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth, Prep for Mitosis) S->G2 M M Phase (Mitosis) - Prophase - Metaphase - Anaphase - Telophase G2->M M->G1 Block Spindle Assembly Checkpoint M->Block Compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Compound->M Disrupts Spindle Formation

Caption: Tubulin inhibitors disrupt microtubule dynamics, causing cell cycle arrest in the M phase.

Protocol 5: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin in a cell-free system.

  • Materials:

    • Tubulin (>99% pure) from porcine brain.

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • GTP (1 mM).

    • Fluorescence reporter (e.g., DAPI).

    • Positive control (Nocodazole or Colchicine).

    • Negative control (DMSO).

    • 384-well plates, fluorescence plate reader with temperature control.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • On ice, add tubulin, GTP, and the fluorescence reporter to the wells of a pre-chilled plate.

    • Add the test compound or controls to the wells.

    • Place the plate in a fluorescence reader pre-warmed to 37°C.

    • Initiate polymerization and immediately begin reading the fluorescence (e.g., every 60 seconds for 1 hour) at the appropriate excitation/emission wavelengths for the reporter.

  • Data Analysis: Tubulin polymerization causes an increase in the fluorescence signal. Plot fluorescence intensity over time. Compare the rate of polymerization and the maximum signal in the presence of the test compound to the controls. Calculate the IC50 value based on the inhibition of the polymerization rate or extent.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest in a specific phase (hypothesized G2/M).

  • Materials:

    • A cancer cell line (e.g., HeLa, MDA-MB-231).

    • Complete culture medium.

    • Test compound.

    • PBS, Trypsin-EDTA.

    • Ethanol (70%, ice-cold).

    • Propidium Iodide (PI)/RNase Staining Buffer.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 for cytotoxicity) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

    • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content (PI fluorescence). An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at that phase.

ParameterExpected Data
Tubulin Polymerization IC50< 10 µM
Cell Cycle AnalysisDose-dependent increase in G2/M population

Summary and Future Directions

This guide outlines a rational, hypothesis-driven approach to elucidating the therapeutic targets of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. Based on strong evidence from structural analogs and the known pharmacology of its core scaffold, three high-priority target classes have been identified: the 5-HT6 receptor , protein kinases , and tubulin . The provided experimental workflows offer a clear and robust path to validating these targets.

Positive results from these initial in vitro studies should be followed by more advanced investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Cellular Target Engagement Assays: Confirming that the compound interacts with its target in a cellular context (e.g., cellular thermal shift assays, phospho-protein Western blots).

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models (e.g., cognitive models for 5-HT6 targets, tumor xenograft models for anticancer targets).

  • Pharmacokinetic and ADME/Tox Profiling: Assessing the drug-like properties of the compound to determine its suitability for further development.

By systematically pursuing these lines of inquiry, the full therapeutic potential of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol can be effectively explored and characterized.

References

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Preliminary Cytotoxicity Screening of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1] This technical guide presents a comprehensive, field-proven framework for the preliminary cytotoxicity screening of a novel derivative, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust, multi-assay strategy to ascertain its cytotoxic potential and elucidate its preliminary mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. We will detail the rationale behind the selection of a panel of cancer cell lines, provide step-by-step protocols for key in vitro assays—assessing metabolic viability (MTT), membrane integrity (LDH), and induction of apoptosis (Annexin V/PI staining)—and offer insights into data interpretation and visualization. The methodologies described herein are designed to establish a foundational understanding of the compound's cytotoxic profile, thereby informing subsequent stages of preclinical development.

Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in the field of oncology.[1] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. Numerous studies have demonstrated that derivatives of this scaffold can induce cytotoxicity in a range of cancer cell lines through diverse mechanisms, including the inhibition of kinases such as B-Raf and EGFR, disruption of tubulin polymerization, and the induction of apoptosis.[2][3]

The subject of this guide, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, is a novel analogue featuring a chlorine atom at the 6-position and a hydroxymethyl group at the 5-position. The introduction of a chloro substituent can modulate the compound's lipophilicity and electronic properties, potentially enhancing its cell permeability and target engagement. The methanol group may offer a site for metabolic modification or hydrogen bonding within a target protein's active site. Given the established anticancer potential of the parent scaffold, a thorough and systematic evaluation of this new derivative's cytotoxicity is warranted.

This guide will provide a structured approach to this preliminary screening, emphasizing the importance of a multi-faceted analysis to build a comprehensive and reliable initial profile of the compound's biological activity.

Experimental Design and Rationale

A robust preliminary cytotoxicity screen should employ multiple, complementary assays to minimize the risk of false-positive or false-negative results and to provide a more holistic view of the compound's effects on cancer cells. Our proposed workflow is designed to assess cytotoxicity from different biological perspectives: metabolic activity, cell membrane integrity, and the induction of programmed cell death.

Cell Line Selection

The choice of cell lines is critical for a meaningful cytotoxicity screen. We recommend a panel of well-characterized cancer cell lines representing different tumor types. For this hypothetical screening of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, we will use the following:

  • MCF-7: A human breast adenocarcinoma cell line. This is a widely used, well-characterized cell line.

  • A549: A human lung carcinoma cell line. Lung cancer is a major area of unmet medical need.

  • HeLa: A human cervical cancer cell line. This is a robust and commonly used cell line for initial screening.

  • HEK293: A non-cancerous human embryonic kidney cell line. This will serve as a control to assess the compound's selectivity for cancer cells over non-cancerous cells.

Assay Selection

We will employ a tiered approach, starting with a broad assessment of cell viability and progressing to more specific mechanistic assays.

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase from cells with compromised membrane integrity.[4]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: To differentiate between viable, apoptotic, and necrotic cells.[5]

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Elucidation cluster_analysis Data Analysis compound_prep (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Stock Solution Preparation mtt_assay MTT Assay (Metabolic Viability) compound_prep->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) compound_prep->ldh_assay cell_culture Cell Line Culture (MCF-7, A549, HeLa, HEK293) cell_culture->mtt_assay cell_culture->ldh_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination ldh_assay->ic50_determination apoptosis_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) data_visualization Data Visualization (Dose-Response Curves) apoptosis_assay->data_visualization ic50_determination->apoptosis_assay ic50_determination->data_visualization end end data_visualization->end Report Generation signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Cascade compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol receptor Cellular Target (e.g., Kinase, Tubulin) compound->receptor Inhibition/Modulation caspase9 Caspase-9 receptor->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of the novel compound, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. By employing a multi-assay strategy, researchers can obtain a reliable initial assessment of the compound's cytotoxic potential, selectivity, and preliminary mechanism of action. The hypothetical data presented herein suggests that this compound could be a promising candidate for further investigation as an anticancer agent.

Future studies should focus on:

  • Expanding the cell line panel: To assess the compound's efficacy across a broader range of cancer types.

  • Detailed mechanistic studies: To identify the specific molecular targets and signaling pathways involved in its cytotoxic activity. This could include Western blotting for key apoptotic proteins, cell cycle analysis, and kinase profiling.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By following the systematic approach detailed in this guide, researchers can efficiently and effectively advance the preclinical evaluation of promising new chemical entities like (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

References

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  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information. [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). ResearchGate. [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Center for Biotechnology Information. [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? (2022). ResearchGate. [Link]

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  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). ResearchGate. [Link]

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  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). ACS Publications. [Link]

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Methodological & Application

Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathway for producing (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-amino-4-chlorothiazole. This document provides not only step-by-step protocols but also delves into the underlying chemical principles and strategic considerations for each synthetic transformation.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[1] Its rigid, bicyclic structure and the presence of multiple heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antitubercular, and antiviral properties.[1][2] The targeted synthesis of specifically substituted analogues, such as (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, is of significant interest for the development of novel therapeutic agents. The chloro- and hydroxymethyl- substituents on this particular derivative offer handles for further chemical modification and structure-activity relationship (SAR) studies.

Synthetic Strategy: A Three-Step Approach

The synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol from 2-amino-4-chlorothiazole is efficiently achieved through a three-step sequence:

  • Cyclization: Formation of the 6-chloroimidazo[2,1-b]thiazole core via the reaction of 2-amino-4-chlorothiazole with a suitable C2-electrophile.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C5 position of the bicyclic system.

  • Reduction: Selective reduction of the aldehyde functionality to the corresponding primary alcohol.

This strategy is logical and efficient, building the complexity of the molecule in a controlled manner.

Synthesis_Workflow Start 2-amino-4-chlorothiazole Intermediate1 6-chloroimidazo[2,1-b]thiazole Start->Intermediate1 Cyclization (e.g., with Chloroacetaldehyde) Intermediate2 6-chloroimidazo[2,1-b]thiazole- 5-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Formylation (POCl3, DMF) End_Product (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Intermediate2->End_Product Reduction (NaBH4)

Caption: Overall synthetic workflow for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Part 1: Synthesis of 6-chloroimidazo[2,1-b]thiazole

The initial and crucial step is the construction of the imidazo[2,1-b]thiazole ring system. This is typically achieved through a Hantzsch-type thiazole synthesis followed by an intramolecular cyclization. In this case, the exocyclic amino group of 2-amino-4-chlorothiazole acts as a nucleophile, attacking an electrophilic two-carbon unit. Chloroacetaldehyde is a common reagent for this transformation.[3]

Protocol 1: Cyclization to form 6-chloroimidazo[2,1-b]thiazole

Materials:

  • 2-amino-4-chlorothiazole

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-4-chlorothiazole (1.0 eq) in ethanol (10 mL/g of starting material), add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-chloroimidazo[2,1-b]thiazole.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the starting materials and is a suitable solvent for this type of condensation reaction.

  • Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

  • Sodium Bicarbonate Neutralization: The reaction can generate acidic byproducts, and neutralization is crucial before extraction to ensure the product is in its free base form.

Part 2: Vilsmeier-Haack Formylation of 6-chloroimidazo[2,1-b]thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[4][5] The electrophilic Vilsmeier reagent attacks the electron-rich 5-position of the imidazo[2,1-b]thiazole ring.

Protocol 2: Synthesis of 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde

Materials:

  • 6-chloroimidazo[2,1-b]thiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice water

  • Sodium bicarbonate (saturated aqueous solution)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (5 eq) to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

  • Dissolve 6-chloroimidazo[2,1-b]thiazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde.[7]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous solvents and a nitrogen atmosphere are essential for optimal results.

  • Controlled Addition of POCl₃: The reaction between POCl₃ and DMF is exothermic, and slow, controlled addition at low temperatures is a critical safety measure.

  • Aqueous Workup with Ice: The hydrolysis of the intermediate iminium salt to the aldehyde is achieved during the aqueous workup. Pouring the reaction mixture onto ice helps to control the exothermic quenching process.

Part 3: Reduction to (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

The final step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation, as it will not reduce the heteroaromatic ring system.[8][9]

Protocol 3: Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Materials:

  • 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq) in methanol (15 mL/g of aldehyde) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain pure (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for NaBH₄ reductions as it is protic and helps in the workup.

  • Portion-wise Addition of NaBH₄: The reaction can be exothermic and produce hydrogen gas. Slow, portion-wise addition helps to control the reaction rate and temperature.

  • Aqueous Quench: The addition of water decomposes any excess NaBH₄ and facilitates the workup.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1. Cyclization2-amino-4-chlorothiazoleChloroacetaldehyde6-chloroimidazo[2,1-b]thiazole60-75%
2. Formylation6-chloroimidazo[2,1-b]thiazolePOCl₃, DMF6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde70-85%
3. Reduction6-chloroimidazo[2,1-b]thiazole-5-carbaldehydeNaBH₄(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol85-95%

Self-Validating System and Troubleshooting

Each step of this synthesis should be monitored by appropriate analytical techniques to ensure the integrity of the process.

  • TLC Analysis: A crucial tool for monitoring the progress of each reaction. The disappearance of the starting material and the appearance of the product spot with a different Rf value indicate reaction progression.

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediates and the final product. Key diagnostic peaks should be identified at each stage.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

Potential Issues and Solutions:

  • Low Yield in Cyclization: Incomplete reaction or side product formation. Ensure the quality of the chloroacetaldehyde and consider adjusting the reflux time.

  • Incomplete Vilsmeier-Haack Reaction: The imidazo[2,1-b]thiazole may not be sufficiently activated. Ensure anhydrous conditions and consider increasing the reaction temperature or time.

  • Over-reduction or Side Reactions in the Reduction Step: While NaBH₄ is generally selective, prolonged reaction times or high temperatures can sometimes lead to side products. Adhere to the recommended reaction conditions and monitor closely by TLC.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021-03-07). Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. (2022-08-10). Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (n.d.). Retrieved from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - NIH. (2024-09-02). Retrieved from [Link]

  • 6-chloroimidazo[2,1-b][2][10]thiazole - ChemSynthesis. (2025-05-20). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (n.d.). Retrieved from [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC - NIH. (n.d.). Retrieved from [Link]

  • Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl) - MDPI. (n.d.). Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023-09-05). Retrieved from [Link]

  • Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Reaction of α-Halo Ketone with 2-Aminothiol: A New Synthesis of Thiazolidines with the Oxo Group Migrated to the Original Position Occupied by Halogen Atom | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. (n.d.). Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for the Preparation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] This document provides a comprehensive guide to the synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a key intermediate, and its subsequent derivatization. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the chemical space around this promising core structure. We will delve into the mechanistic underpinnings of the synthetic transformations, offering insights into reaction optimization and characterization of the resulting compounds.

Introduction: The Chemical Significance of Imidazo[2,1-b]thiazoles

The fusion of an imidazole and a thiazole ring creates the imidazo[2,1-b]thiazole bicyclic system, a structure that has garnered significant attention in the field of drug discovery. This scaffold is present in numerous biologically active molecules and approved drugs, such as the anthelmintic agent Levamisole.[1] The rigid framework and the specific arrangement of heteroatoms allow for diverse molecular interactions with biological targets. The introduction of a chloro substituent at the 6-position and a hydroxymethyl group at the 5-position of this scaffold provides a versatile platform for the generation of novel derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles.

The synthetic strategy outlined in this guide focuses on a two-step sequence to obtain the target methanol derivative, followed by protocols for its functionalization. This approach allows for the late-stage diversification of the core structure, a key strategy in modern medicinal chemistry for the efficient exploration of structure-activity relationships (SAR).

Synthetic Workflow Overview

The preparation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol derivatives follows a logical and modular synthetic route. The overall workflow can be visualized as a three-stage process, starting from the commercially available 6-chloroimidazo[2,1-b]thiazole.

G cluster_0 Stage 1: Core Functionalization cluster_1 Stage 2: Key Intermediate Synthesis cluster_2 Stage 3: Derivatization A 6-Chloroimidazo[2,1-b]thiazole B 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde A->B Vilsmeier-Haack Formylation C (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol B->C Aldehyde Reduction D Ester Derivatives C->D Esterification E Ether Derivatives C->E Etherification F Other Analogs C->F Further Functionalization

Figure 1: Overall synthetic workflow for the preparation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol derivatives.

Part 1: Synthesis of the Key Intermediate, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

This section details the two-step protocol for the preparation of the pivotal alcohol intermediate.

Protocol 1.1: Vilsmeier-Haack Formylation of 6-Chloroimidazo[2,1-b]thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution reaction.[3][4][5] The electron-rich nature of the imidazo[2,1-b]thiazole ring system facilitates this transformation, leading to regioselective formylation at the C5 position.[3]

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole (CAS: 23576-81-0)[1][6]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 6-chloroimidazo[2,1-b]thiazole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Caution: The quenching process is highly exothermic and releases gas.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde as a solid.[7]

Expected Outcome and Characterization: The product, 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (CAS: 23576-84-3), is typically an off-white to yellow solid.[7]

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton around δ 9.8-10.0 ppm, and signals for the imidazo[2,1-b]thiazole core protons.

  • ¹³C NMR: The aldehyde carbonyl carbon should appear around δ 185-190 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

CompoundMolecular FormulaMolecular WeightCAS Number
6-Chloroimidazo[2,1-b]thiazoleC₅H₃ClN₂S158.61 g/mol 23576-81-0[1][6]
6-Chloroimidazo[2,1-b]thiazole-5-carbaldehydeC₆H₃ClN₂OS186.62 g/mol 23576-84-3[7]
Protocol 1.2: Reduction of 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it will not reduce other functional groups present in the molecule under these conditions.

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane or Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolution: Dissolve 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting aldehyde is fully consumed (typically 30-60 minutes).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.

  • Workup: Extract the remaining aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, can often be obtained in high purity after workup. If necessary, it can be further purified by recrystallization or flash column chromatography.

Expected Outcome and Characterization: The product, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 24918-13-6), is expected to be a solid.[8]

  • ¹H NMR: The aldehyde proton signal will be absent. A new signal for the CH₂OH protons will appear, likely as a singlet or a doublet if coupled to the OH proton, around δ 4.5-4.8 ppm. A signal for the hydroxyl proton will also be present, which is typically broad and its chemical shift is concentration-dependent.

  • ¹³C NMR: The aldehyde carbonyl carbon signal will be replaced by a signal for the CH₂OH carbon around δ 55-65 ppm.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration is expected.[9]

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the alcohol product.

CompoundMolecular FormulaMolecular WeightCAS Number
(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanolC₆H₅ClN₂OS188.63 g/mol 24918-13-6[8]

Part 2: Derivatization of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

The hydroxyl group of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol serves as a convenient handle for further derivatization, allowing for the synthesis of a library of analogs for biological screening. Below are protocols for two common derivatization reactions: esterification and etherification.

Protocol 2.1: Esterification via Acylation

This protocol describes the synthesis of ester derivatives by reacting the alcohol with an acyl chloride or anhydride in the presence of a base.

G cluster_0 Esterification Reaction Start (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Reagent + Acyl Chloride/Anhydride + Base (e.g., Triethylamine, Pyridine) Start->Reagent Reaction Product Ester Derivative Reagent->Product Formation

Figure 2: General scheme for the esterification of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Materials:

  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add the base (triethylamine or pyridine).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acyl chloride or anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

Protocol 2.2: Etherification via Williamson Ether Synthesis

This protocol outlines the formation of ether derivatives by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.

Materials:

  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotonation: To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (1.0 equivalent) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude ether by flash column chromatography.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Vilsmeier reagent - Wikipedia. [Link]

  • 6-chloroimidazo[2,1-b][2][10]thiazole - ChemSynthesis. [Link]

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. [Link]

  • 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde - Oakwood Chemical. [Link]

  • (6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methanol - 北京欣恒研科技有限公司. [Link]

  • Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl) - MDPI. [Link]

  • Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection - PubMed. [Link]

  • 6-Nitro-2,3-dihydroimidazo[2,1-b][2][10]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases - PubMed. [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. [Link]

  • Synthesis of selected functionalized derivatives of thiaz... | ResearchHub. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

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Application Note: High-Throughput Screening of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The imidazo[2,1-b]thiazole scaffold is a recognized pharmacophore with demonstrated biological activities, including the inhibition of key kinases in oncogenic pathways.[1] This application note outlines the scientific rationale for screening this compound, detailed protocols for biochemical and cell-based assays, and a robust data analysis workflow to identify and validate potential "hit" compounds.

Introduction: The Rationale for Screening (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets.[2][3] The selection of compounds for HTS is a critical step, often guided by the chemical scaffold's known biological activities and potential for favorable pharmacokinetic properties. The imidazo[2,1-b]thiazole core is a promising starting point for drug discovery, with derivatives exhibiting a range of biological effects, including antifungal and anticancer activities.[1][4]

Notably, structure-activity relationship (SAR) studies on 6-phenylimidazo[2,1-b]thiazole derivatives have led to the discovery of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1] This provides a strong rationale for exploring the inhibitory potential of other derivatives of this scaffold, such as (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, against a panel of protein kinases. Protein kinases are a major class of drug targets, and screening for their inhibitors remains a high-priority area in pharmaceutical research.[5][6]

This application note will focus on a hypothetical HTS campaign against a representative kinase target, such as a member of the Transforming Growth Factor-β (TGF-β) receptor kinase family, which is often dysregulated in cancer and fibrosis.[7][8]

Pre-Screening Compound Management

Prior to initiating an HTS campaign, proper handling and characterization of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol are essential for data integrity.

  • Purity Assessment : The purity of the compound should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination : The solubility of the compound in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries, must be accurately determined to prepare a high-concentration stock solution (typically 10-20 mM).

  • Stock Solution Preparation : A concentrated stock solution in 100% DMSO should be prepared and stored at -20°C or -80°C in desiccated conditions to prevent degradation and water absorption.

  • Plate Preparation : For the HTS, a master plate is typically created from the stock solution, from which assay-ready plates are prepared by diluting the compound to the desired screening concentration. Automated liquid handlers are crucial for this process to ensure accuracy and minimize variability.[2]

High-Throughput Screening Workflow

A typical HTS workflow consists of a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Hit Validation & Characterization Primary Single-Concentration Screen (e.g., 10 µM) Hit_ID Initial Hit Identification Primary->Hit_ID Data Analysis Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Progression of Hits Orthogonal Orthogonal Assay (e.g., Cell-Based) Dose_Response->Orthogonal Confirmation MOA Mechanism of Action (e.g., Kinase Selectivity) Orthogonal->MOA Validated Hits Lead_Opt Lead Optimization MOA->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Kinase Assay Protocol

This protocol describes a generic, fluorescence-based biochemical assay suitable for HTS to identify inhibitors of a target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used for their sensitivity and robustness.[9]

Principle

The assay measures the phosphorylation of a substrate peptide by the target kinase. The assay uses a europium chelate-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled peptide substrate. When the substrate is phosphorylated, the antibody binds, bringing the europium chelate and the Alexa Fluor® 647 into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials and Reagents
  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

  • Recombinant target kinase (e.g., TGF-βR1)

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • TR-FRET detection reagents

  • 384-well, low-volume, white microplates

Protocol
  • Compound Dispensing : Using an automated liquid handler, dispense 50 nL of the test compound, positive control (staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Kinase Addition : Add 5 µL of the target kinase diluted in assay buffer to all wells.

  • Incubation : Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation : Add 5 µL of a solution containing the kinase substrate peptide and ATP in assay buffer to initiate the kinase reaction.

  • Reaction Incubation : Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection : Add 10 µL of the TR-FRET detection reagents (containing EDTA to stop the reaction and the detection antibody) to all wells.

  • Detection Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader.

Cell-Based Secondary Assay Protocol

Cell-based assays are crucial for confirming the activity of hits in a more physiologically relevant context.[10] This protocol describes a reporter gene assay to measure the inhibition of a signaling pathway downstream of the target kinase.

Principle

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway of interest (e.g., TGF-β/SMAD signaling). Inhibition of the target kinase will block the signaling cascade, leading to a decrease in reporter gene expression and a corresponding reduction in the luminescent signal.

Materials and Reagents
  • Validated hit compounds from the primary screen

  • Reporter cell line (e.g., HEK293T with a SMAD-responsive luciferase reporter)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ligand to stimulate the pathway (e.g., TGF-β1)

  • Luciferase assay reagent

  • 384-well, solid white, tissue culture-treated microplates

Protocol
  • Cell Seeding : Seed the reporter cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition : Add the hit compounds at various concentrations (for dose-response curves) to the cells.

  • Incubation : Incubate the cells with the compounds for 1 hour.

  • Pathway Stimulation : Add the stimulating ligand (e.g., TGF-β1) to the wells, excluding the negative control wells.

  • Incubation : Incubate the plates for 16-24 hours.

  • Lysis and Signal Detection : Add the luciferase assay reagent, which lyses the cells and contains the substrate for the luciferase enzyme.

  • Data Acquisition : Read the luminescence on a plate reader.

Data Analysis and Hit Prioritization

Rigorous data analysis is essential to identify true hits and avoid false positives.[11][12]

Quality Control

The quality of the HTS data should be monitored on a plate-by-plate basis using the Z'-factor, which is a measure of the statistical effect size of the assay.[13]

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Parameter Acceptable Range Interpretation
Z'-factor 0.5 - 1.0Excellent assay quality
Signal-to-Background > 5Good separation between controls
CV of Controls < 15%Low variability
Hit Identification

In the primary screen, hits are typically identified based on the percent inhibition relative to the controls.

Percent Inhibition = 100 * (1 - (Signal_compound - μ_p) / (μ_n - μ_p))

A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative controls.

Dose-Response Analysis

For confirmed hits, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50) is then calculated using a four-parameter logistic regression model.

Dose_Response start p1 start->p1 p2 p1->p2 p3 p2->p3 ic50_point p4 p3->p4 end p4->end xaxis Log[Inhibitor] yaxis % Inhibition origin 5.5,-0.5! 5.5,-0.5! origin->5.5,-0.5! 0,5.5! 0,5.5! origin->0,5.5! ic50_x ic50_x->ic50_point ic50_y ic50_y->ic50_point

Caption: A typical dose-response curve for an inhibitor.

Conclusion

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol represents a promising starting point for the discovery of novel kinase inhibitors due to the established biological activity of its core scaffold. The successful implementation of the HTS protocols and data analysis workflows described in this application note will enable the identification and validation of potent and selective inhibitors, paving the way for further lead optimization and preclinical development.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Sino Biological, Inc. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Laotian Times. Retrieved from [Link]

  • Krajewska, E., & Długosz, A. (2016). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. International Journal of Molecular Sciences, 17(11), 1857.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • PubChem. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
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  • PubMed. (2015, October 15). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Normalizing the Tumor Microenvironment: A New Frontier in Ovarian Cancer Therapy. Retrieved from [Link]

  • PubMed. (2024, November 12). TGF-β receptor-specific NanoBRET Target Engagement in living cells for high-throughput kinase inhibitor screens. Retrieved from [Link]

  • Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • BioTechnologia. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 189-195.
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Application Notes & Protocols: A Tiered Strategy for Characterizing the Cellular Activity of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. This application note provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the cellular activity of a novel derivative, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. We present a logical workflow, moving from broad cytotoxicity screening to detailed mechanistic studies, including apoptosis and cell cycle analysis, and finally to principles of target engagement. Each section includes field-proven insights and detailed, self-validating protocols to ensure robust and reproducible results.

Introduction: The Scientific Rationale for a Tiered Approach

When investigating a novel compound like (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, whose specific mechanism of action is not yet defined, a systematic approach is crucial. A tiered experimental plan allows for efficient resource allocation and builds a logical, evidence-based understanding of the compound's biological effects. This guide is structured to mirror a typical drug discovery cascade:

  • Tier 1: Foundational Screening. Does the compound have any effect on cell viability or cytotoxicity? This establishes a baseline biological activity and a working concentration range.

  • Tier 2: Mechanistic Investigation. If the compound is active, how does it affect the cells? Is it inducing programmed cell death (apoptosis) or halting cell division (cell cycle arrest)?

  • Tier 3: Target & Pathway Analysis. What specific molecular target(s) is the compound interacting with inside the cell to produce these effects?

This structured approach ensures that each experimental step is informed by the last, providing a clear path from a general observation to a specific mechanistic hypothesis.

G cluster_0 Tiered Assay Workflow Start Compound: (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Tier1 Tier 1: Foundational Screening (Cytotoxicity & Viability Assays) - MTT Assay - LDH Release Assay Start->Tier1 Decision1 Is Compound Active? Tier1->Decision1 Tier2 Tier 2: Mechanistic Investigation - Apoptosis Assay (Annexin V/PI) - Cell Cycle Analysis (PI Staining) Decision1->Tier2 Yes Inactive Compound Inactive (At Test Concentrations) Decision1->Inactive No Tier3 Tier 3: Target & Pathway Analysis - Target Engagement Assays - Pathway Deconvolution Tier2->Tier3 End Mechanistic Hypothesis Tier3->End

Caption: Tiered workflow for compound characterization.

Tier 1: Foundational Screening - Cytotoxicity & Viability

The first critical step is to determine if (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol has a measurable effect on cell health and to establish a dose-response curve. We recommend using two orthogonal assays: one that measures metabolic activity (a marker of viability) and one that measures membrane integrity (a marker of cytotoxicity). Running both provides a more complete picture and helps avoid artifacts from compounds that may interfere with a single assay's chemistry[3].

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active (viable) cells[4].

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7) and appropriate culture medium.

  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well flat-bottom plates.

  • Plate reader (570 nm absorbance).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment. Optimization of cell seeding density is critical to ensure cells are in the logarithmic growth phase during the experiment[5][6].

  • Compound Treatment: Prepare serial dilutions of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO, final concentration ≤0.5%) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis. This assay measures the amount of released LDH, which is proportional to the level of cytotoxicity[7].

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega).

  • 96-well flat-bottom plates.

  • Plate reader (as per kit instructions, typically 490 nm absorbance).

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: In addition to the vehicle control, prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the endpoint.

  • Sample Collection: Carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting background.

Parameter MTT Assay LDH Release Assay
Principle Measures metabolic activity of viable cellsMeasures membrane integrity via released enzyme
Endpoint Cell Viability (Decrease in signal)Cytotoxicity (Increase in signal)
Advantages Well-established, high sensitivityMeasures direct cell damage, stable endpoint
Considerations Can be affected by metabolic alterationsLess sensitive for early apoptosis

Tier 2: Mechanistic Investigation - Apoptosis & Cell Cycle

If Tier 1 assays reveal significant activity, the next step is to determine the underlying mechanism. The two most common fates for cells treated with an anti-proliferative compound are apoptosis or cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. It can therefore distinguish viable and early apoptotic cells (PI-negative) from late apoptotic and necrotic cells (PI-positive)[8].

G cluster_0 Apoptosis Assay Principle Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptotic Cell (Annexin V+, PI-) Healthy->Early PS Translocation Late Late Apoptotic / Necrotic Cell (Annexin V+, PI+) Early->Late Membrane Permeabilization

Caption: Stages of cell death detected by Annexin V/PI.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample and centrifuge (e.g., 300 x g for 5 minutes)[8].

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (commercially available).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at ~617 nm.

  • Analysis: Gate on the cell population and create a dot plot of FITC (Annexin V) vs. PI fluorescence to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Protocol 4: Cell Cycle Analysis by PI Staining

Principle: Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content of the cell. Flow cytometry can measure this fluorescence on a per-cell basis, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1 with 2n DNA, S phase with >2n and <4n DNA, and G2/M with 4n DNA)[9][10]. An accumulation of cells in a specific phase suggests the compound is inducing cell cycle arrest at that checkpoint.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for a specified time (e.g., 24 hours).

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight)[11].

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase A is crucial to prevent staining of double-stranded RNA[10].

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze on a flow cytometer, measuring the PI fluorescence using a linear scale. It is important to use doublet discrimination gating to exclude cell aggregates from the analysis[12].

  • Analysis: Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Tier 3: Advanced Characterization - Target Engagement

Identifying the direct molecular target of a compound is a cornerstone of modern drug discovery. It provides mechanistic confidence and guides lead optimization[13]. Cell-based target engagement assays are critical because they confirm that a compound not only binds its target but does so within the complex environment of a living cell[14]. While the specific target of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is unknown, related imidazo[2,1-b]thiazole derivatives have shown activity as kinase inhibitors[15]. Therefore, assessing kinase target engagement is a logical next step.

Conceptual Approach: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method to monitor drug-target engagement in cells and tissues. The principle is that a protein becomes more resistant to thermal denaturation when a ligand (your compound) is bound to it. By heating cell lysates to various temperatures, precipitating the denatured proteins, and quantifying the amount of a specific protein remaining in the soluble fraction (e.g., by Western Blot), one can observe a "thermal shift" in the presence of a binding compound.

Hypothetical Workflow for Kinase Target Profiling:

  • Cell Treatment: Treat intact cells with (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol or vehicle control.

  • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the soluble fraction for the presence of specific kinases of interest using Western Blotting or mass spectrometry-based proteomics.

  • Analysis: In the presence of the compound, a target kinase will show increased stability, remaining soluble at higher temperatures compared to the vehicle control. This "shift" confirms target engagement.

This approach can be used to validate hypothetical targets or in an unbiased, proteome-wide fashion to discover new ones. Other advanced methods like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can also provide quantitative target engagement and residence time data in living cells[15][16].

General Best Practices for Robust Cell-Based Assays

  • Cell Line Authenticity: Always use authenticated, low-passage cell lines to ensure consistency and avoid phenotypic drift[5].

  • Aseptic Technique: Maintain strict aseptic technique to prevent contamination that can confound results.

  • Controls are Key: Always include positive, negative, and vehicle controls to validate assay performance and normalize data.

  • Replicates: Perform all experiments with at least three biological replicates for statistical significance.

  • Optimization: Before screening, optimize key parameters like cell seeding density, compound incubation time, and reagent concentrations for your specific cell line and assay format[17].

Conclusion

This application note provides a structured, multi-tiered framework for the initial characterization of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. By progressing from broad assessments of cytotoxicity to specific investigations of apoptosis, cell cycle, and target engagement, researchers can efficiently build a comprehensive profile of the compound's cellular activity. These protocols, grounded in established scientific principles, are designed to yield reliable and interpretable data, accelerating the journey from a novel compound to a potential therapeutic lead.

References

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Application Notes and Protocols for the Quantification of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a key heterocyclic compound of interest in pharmaceutical research and development. In the absence of a standardized pharmacopeial method, this document outlines two robust, validated analytical procedures: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for the analysis of volatile impurities. The protocols herein are designed to be self-validating, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability. This document is intended for researchers, analytical scientists, and drug development professionals requiring precise and dependable quantification of this compound.

Introduction: The Analytical Imperative for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (CAS No. 24918-13-6) is a member of the imidazo[2,1-b]thiazole class of heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] As with any potential therapeutic agent, the ability to accurately quantify the active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

The development of robust analytical methods is therefore not merely a regulatory requirement but a scientific necessity. These methods are crucial for:

  • Purity Assessment: Quantifying the API in bulk drug substance and detecting any process-related impurities or degradation products.

  • Formulation Analysis: Ensuring the correct dosage in finished pharmaceutical products.

  • Stability Studies: Monitoring the degradation of the API under various environmental conditions.

  • Pharmacokinetic Studies: Measuring the concentration of the drug and its metabolites in biological matrices.

This application note details validated methods for the quantification of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, providing a foundation for its consistent and reliable analysis. The methodologies have been developed based on established principles of chromatographic separation and mass spectrometric detection for related heterocyclic compounds and are presented with a focus on the scientific rationale behind the chosen parameters.[5][6][7]

Physicochemical Properties of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Chemical Formula C₆H₅ClN₂OS[1]
Molecular Weight 188.63 g/mol [1]
CAS Number 24918-13-6[1]
Appearance (Assumed) White to off-white solidGeneral for similar compounds
Solubility (Predicted) Soluble in methanol, acetonitrile, DMSO; sparingly soluble in waterBased on chemical structure

The presence of the polar methanol group and the heterocyclic rings suggests solubility in polar organic solvents, making them suitable for the preparation of standard and sample solutions for reversed-phase HPLC.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

For routine quality control, such as the assay of bulk drug substance and formulated products, a stability-indicating RP-HPLC method with UV detection is the industry standard due to its robustness, cost-effectiveness, and precision.

Rationale for Method Selection

The choice of RP-HPLC is predicated on the polarity of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. A non-polar stationary phase (like C18) combined with a polar mobile phase will provide optimal retention and separation from potential impurities. UV detection is suitable as the imidazo[2,1-b]thiazole core contains a chromophore that absorbs in the UV region.

Experimental Protocol

3.2.1. Materials and Reagents

  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥99%)

  • Purified water (18.2 MΩ·cm)

3.2.2. Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV detector.
Column Waters SunFire C18, 4.6 x 150 mm, 5 µmC18 provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape and suppresses ionization.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BA gradient elution ensures the separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe imidazo[2,1-b]thiazole scaffold is expected to have strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Run Time 20 minutesSufficient time for elution of the main peak and any potential late-eluting impurities.

3.2.3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a portion of the sample (e.g., bulk powder or crushed tablets) equivalent to about 10 mg of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R1))[8][9]

This protocol must be executed to demonstrate the suitability of the analytical method for its intended purpose.

3.3.1. System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of 5 replicate injections ≤ 2.0%

3.3.2. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), a standard solution, and a sample solution. Stress the sample under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.

  • Acceptance Criteria: The peak for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol should be free from any co-eluting peaks in the blank and placebo. Peak purity analysis (using a PDA detector) should demonstrate that the analyte peak is spectrally pure in the presence of its degradation products.

3.3.3. Linearity

  • Procedure: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3.3.4. Accuracy

  • Procedure: Perform recovery studies by spiking a known amount of the reference standard into a placebo at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3.3.5. Precision

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

3.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Determine based on the signal-to-noise ratio (S/N). LOD is typically S/N = 3, and LOQ is S/N = 10.

  • Acceptance Criteria: The LOQ should be accurately and precisely quantifiable.

3.3.7. Robustness

  • Procedure: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Sonicate & Dilute to Volume B->C D Filter Sample Solution (0.45 µm) C->D E Inject into HPLC System D->E F Chromatographic Separation E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Quantify using Standard H->I J Report Results I->J

Caption: RP-HPLC workflow for quantification.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring lower detection limits, such as pharmacokinetic studies or the analysis of trace-level impurities, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Rationale for Method Selection

LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), this technique can quantify the analyte at very low concentrations, even in complex matrices like plasma. Electrospray Ionization (ESI) in positive mode is chosen as the nitrogen atoms in the imidazo[2,1-b]thiazole ring are readily protonated.

Experimental Protocol

4.2.1. Materials and Reagents

  • As per the HPLC method.

  • Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled analog or a related imidazo[2,1-b]thiazole derivative.

4.2.2. LC-MS/MS Conditions

ParameterConditionRationale
LC System Waters ACQUITY UPLC or equivalentUPLC provides better resolution and faster run times.
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole mass spectrometer.
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle size column for high-efficiency separations.
Mobile Phase A 0.1% Formic acid in WaterStandard mobile phase for LC-MS.
Mobile Phase B 0.1% Formic acid in AcetonitrileStandard mobile phase for LC-MS.
Gradient 0-2 min: 10% to 90% B; 2-2.5 min: 90% B; 2.6-3.5 min: 10% BA fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducibility.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe nitrogen-containing heterocycle is expected to ionize well in positive mode.
MRM Transitions To be determined by infusionPrecursor ion will be [M+H]⁺. Product ions are determined experimentally.
Source Temp. 550 °CTypical source temperature for efficient desolvation.
IonSpray Voltage 5500 VStandard voltage for ESI.

4.2.3. Solution and Sample Preparation

  • Standard and Sample Solutions: Prepared similarly to the HPLC method, but at much lower concentrations (e.g., in the ng/mL range).

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

Validation Protocol

The validation of a bioanalytical method follows similar principles to the HPLC method but with additional considerations as per regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters include selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability.

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into UPLC System D->E F Chromatographic Separation E->F G MS/MS Detection (MRM) F->G H Integrate Peak Area Ratios G->H I Quantify using Calibration Curve H->I J Report Concentration I->J

Caption: LC-MS/MS workflow for bioanalysis.

Supplementary Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process, such as residual solvents.[5]

Rationale for Method Selection

GC is the ideal technique for separating volatile compounds. Coupling it with a mass spectrometer allows for positive identification of unknown impurities based on their mass spectra.

Experimental Protocol

5.2.1. GC-MS Conditions

ParameterCondition
GC System Agilent 8890 GC with 5977B MSD or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 40 °C (hold 5 min), then 10 °C/min to 280 °C (hold 5 min)
Injection Mode Split (20:1)
Injection Vol. 1 µL
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 35-500 amu

5.2.2. Sample Preparation

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., DMSO) and an internal standard.

  • Analyze using a headspace autosampler.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol across a range of applications, from routine quality control to sensitive bioanalysis. The RP-HPLC method offers a reliable and precise approach for assay and impurity determination, while the LC-MS/MS method provides the high sensitivity required for trace-level quantification. Adherence to the validation protocols outlined, which are based on the internationally recognized ICH Q2(R1) guidelines, will ensure that the data generated is accurate, reliable, and fit for purpose in a regulated drug development environment.

References

  • Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • MDPI. (2021). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • MDPI. (2019). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]

  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]

  • ResearchGate. (2017). (PDF) Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Summary of validation parameters of the proposed HPLC method. ResearchGate. [Link]

  • ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

Sources

Application Notes & Protocols: (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Emergence of Imidazo[2,1-b]thiazoles in Oncology

The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable potential in oncology.[1][2] This bicyclic system, which merges an imidazole with a thiazole ring, offers a versatile framework for structural modification, enabling the development of compounds with diverse mechanisms of action against cancer cells.[2] Derivatives of this core have been investigated for their ability to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival.[3][4]

This document provides a comprehensive guide for the investigation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol , a specific derivative of this promising class. While extensive research has been conducted on the broader imidazo[2,1-b]thiazole family, these application notes are designed to provide a foundational framework for researchers to explore the anticancer potential of this particular compound. The protocols herein are based on established methodologies and the known targets of structurally related molecules.

II. Potential Mechanisms of Action and Key Signaling Pathways

Based on extensive studies of the imidazo[2,1-b]thiazole scaffold, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is hypothesized to exert its anticancer effects by modulating one or more critical signaling cascades that are frequently dysregulated in cancer. The following pathways are proposed as primary areas of investigation.

A. RAF/MEK/ERK (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. The BRAF kinase, a key component of this pathway, is frequently mutated in various cancers, particularly melanoma, leading to constitutive pathway activation.[3] Several imidazo[2,1-b]thiazole derivatives have been identified as potent pan-RAF inhibitors, making this a primary putative mechanism for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Compound->RAF Inhibition Proliferation Gene Expression (Proliferation, Survival) Transcription->Proliferation

Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway.

B. Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression and hyperactivation of FAK are common in metastatic cancers and are associated with poor prognosis. The development of FAK inhibitors is an active area of cancer research, and some imidazo[2,1-b]thiazole derivatives have shown potential in this regard.[4]

FAK_Pathway cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK Cell Adhesion Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration Src->FAK Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Compound->FAK Inhibition

Caption: Putative inhibition of the FAK signaling pathway.

III. Experimental Protocols for In Vitro Evaluation

The following protocols provide a detailed methodology for the initial characterization of the anticancer properties of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of human cancer cell lines.

Materials:

  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

  • Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, HCT-116 colon cancer)[1]

  • Complete growth medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest concentration).

    • Remove the medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a robust and high-throughput method for determining a compound's cytotoxic or cytostatic effects.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M phase, as seen with other imidazothiazoles that affect microtubules).[5]

Materials:

  • Cancer cell line of interest (e.g., MIAPaCa-2 pancreatic cancer)[5]

  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

  • Complete growth medium

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • After 24 hours, treat the cells with (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol at concentrations corresponding to 1x and 2x its predetermined IC50 value. Include a vehicle control.

    • Incubate for 24 hours.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells. Adherent cells are detached using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle, revealing any drug-induced cell cycle arrest.

IV. Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and concise format to allow for easy comparison across different cell lines.

Table 1: Hypothetical IC50 Values of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Cell LineCancer TypeIC50 (µM) ± SD
A375Malignant MelanomaData
SK-MEL-28Malignant MelanomaData
MCF-7Breast AdenocarcinomaData
HCT-116Colorectal CarcinomaData
C6GliomaData
MIAPaCa-2Pancreatic CarcinomaData

V. Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold is a validated starting point for the development of novel anticancer agents. (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, as a member of this class, warrants thorough investigation. The protocols outlined in this document provide a robust framework for its initial in vitro characterization.

Positive results from these foundational assays should lead to more in-depth mechanistic studies, including:

  • Western Blot Analysis: To confirm the modulation of target proteins within the RAF/MEK/ERK or FAK signaling pathways.

  • In Vitro Kinase Assays: To directly measure the inhibitory activity of the compound against specific kinases.

  • Apoptosis Assays: To quantify apoptotic cell death, for instance, through Annexin V/PI staining or analysis of caspase-3 activation.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.

Through systematic investigation, the therapeutic potential and mechanism of action of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol can be effectively elucidated, potentially contributing to the development of a new generation of targeted cancer therapies.

VI. References

  • Abida, W., & Zoubeidi, A. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. [Link]

  • YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Request PDF. [Link]

  • Ali, A. R., El-Bendary, E. R., Ghaly, M. A., & Shehata, I. A. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500. [Link]

  • Nagireddy, P. K. R., Kommalapati, V. K., Krishna, V. S., Sriram, D., & Tangutur, A. D. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19895–19908. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901. [Link]

  • Yurttaş, L., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design. [Link]

Sources

Application Notes & Protocols: Developing Enzyme Inhibitors from (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[2,1-b]thiazole Scaffold

The fused heterocyclic system of imidazo[2,1-b]thiazole is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this core have demonstrated anti-inflammatory, antibacterial, anti-tuberculosis, cytotoxic, anthelmintic, and anti-hypertensive properties.[1] This wide range of activities underscores the potential of imidazo[2,1-b]thiazole derivatives to interact with a variety of biological targets, including enzymes. Fused heterocyclic compounds, in general, are of significant interest in drug discovery due to their diverse biological functions.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol as a starting point for the development of novel enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and screening, and outline methods for the characterization of promising inhibitor candidates.

Part 1: Target Identification and Library Design

The journey from a starting molecule to a potent and selective enzyme inhibitor begins with identifying a relevant biological target and designing a focused library of compounds for screening.

Rationale for Target Selection

Given the known biological activities of the imidazo[2,1-b]thiazole scaffold, several classes of enzymes present themselves as high-priority targets:

  • Kinases: A number of imidazo[2,1-b]thiazole derivatives have been identified as kinase inhibitors. For instance, derivatives of 6-phenylimidazo[2,1-b]thiazole have shown potent activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[5] This suggests that (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol could serve as a scaffold for developing inhibitors against other kinases implicated in cancer and inflammatory diseases.

  • Mycobacterial Enzymes: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics. Imidazo[2,1-b]thiazole derivatives have shown promise as antimycobacterial agents.[6] Enzymes essential for mycobacterial survival, such as those involved in cell wall biosynthesis or metabolic pathways, are therefore attractive targets.

  • Proteases: Proteases play crucial roles in a multitude of physiological and pathological processes, making them a major class of drug targets. The diverse biological activities of imidazo[2,1-b]thiazoles suggest potential interactions with various proteases.

  • Cyclooxygenases (COX): Some imidazo[2,1-b][3][5][7]thiadiazole derivatives have been investigated as anti-inflammatory agents targeting COX enzymes.[8][9] This provides a rationale for exploring the potential of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol derivatives as COX inhibitors.

Library Synthesis Strategy

The (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol starting material (Molecular Formula: C6H5ClN2OS, Molecular Weight: 188.63 g/mol ) offers several points for chemical modification to generate a diverse library of compounds.[7] The primary hydroxyl group is a versatile handle for introducing a variety of functional groups through esterification, etherification, or conversion to other functionalities.

Workflow for Library Synthesis:

Caption: Synthetic workflow for generating a library of inhibitors.

Protocol 1: General Procedure for Esterification

  • Dissolution: Dissolve (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (1 equivalent) and a selected carboxylic acid (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Part 2: Enzyme Inhibition Assays

Once a library of compounds has been synthesized, the next step is to screen for inhibitory activity against the chosen enzyme target.

General Principles of Enzyme Assays

A robust enzyme assay is crucial for identifying true inhibitors and obtaining reliable data. The assay should be designed to measure the initial velocity of the enzymatic reaction, where less than 10% of the substrate has been converted to product.[10] Key considerations include:

  • Enzyme Concentration: The concentration of the enzyme should be carefully titrated to ensure a linear response over the time course of the assay.

  • Substrate Concentration: For initial screening, a substrate concentration at or near the Michaelis constant (Km) is often used to detect competitive, non-competitive, and uncompetitive inhibitors.[10]

  • Controls: Appropriate positive (known inhibitor) and negative (vehicle, typically DMSO) controls are essential for data normalization and quality control.[11]

Table 1: Typical Components of an Enzyme Inhibition Assay

ComponentPurposeTypical Concentration
EnzymeThe biological targetnM to µM range
SubstrateReactant converted by the enzymeAround the Km value
BufferMaintains optimal pH and ionic strengthe.g., Tris-HCl, HEPES
Co-factorsRequired for some enzyme activity (e.g., Mg2+, ATP)Varies depending on the enzyme
Test CompoundPotential inhibitorTypically screened at 1-10 µM
Vehicle ControlSolvent for the test compound (e.g., DMSO)Same concentration as in test wells
Positive ControlA known inhibitor of the enzymeConcentration to achieve >80% inhibition
Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol describes a general HTS workflow adaptable to various enzyme targets.

  • Plate Preparation: Dispense a small volume (e.g., 100 nL) of test compounds from the synthesized library and control compounds into a 384-well microplate.

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Data Analysis Workflow:

Caption: Workflow for analyzing HTS data.

Part 3: Hit-to-Lead Optimization

Compounds identified as "hits" in the primary screen require further characterization and optimization to improve their potency, selectivity, and drug-like properties. This process is known as hit-to-lead optimization.[12][13][14][15]

Dose-Response and IC50 Determination

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: IC50 Determination

  • Serial Dilutions: Prepare a series of dilutions (e.g., 8-10 concentrations) of the hit compound.

  • Assay Performance: Perform the enzyme inhibition assay as described in Protocol 2, using the range of inhibitor concentrations.

  • Data Plotting: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Mechanism of Inhibition Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for rational drug design. The three main types of reversible inhibition are competitive, non-competitive, and uncompetitive.[10][16][17]

Protocol 4: Determining the Mechanism of Inhibition

  • Experimental Design: Perform the enzyme inhibition assay with varying concentrations of both the substrate and the inhibitor. It is recommended to use at least 5 substrate concentrations spanning from 0.5x Km to 5x Km.[10]

  • Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis: Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

Table 2: Interpreting Mechanism of Inhibition Data

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of the hit compound to identify which parts of the molecule are essential for its activity.[12] The data from the synthesized library can provide initial SAR insights. For example, comparing the IC50 values of different esters or ethers will reveal which substituents enhance or diminish inhibitory activity. This information guides the design of the next generation of more potent inhibitors.

Part 4: Biophysical Characterization of Inhibitor-Enzyme Interactions

In addition to kinetic studies, biophysical methods can provide direct evidence of inhibitor binding and offer deeper insights into the thermodynamics and structural basis of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[18] This allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

X-ray Crystallography

Determining the three-dimensional structure of the enzyme-inhibitor complex by X-ray crystallography provides invaluable information for structure-based drug design.[19] It allows for the visualization of the precise interactions between the inhibitor and the enzyme's active site, guiding further optimization of the inhibitor's structure to enhance binding affinity and selectivity.

Conclusion

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol represents a promising starting point for the development of novel enzyme inhibitors. The rich medicinal chemistry history of the imidazo[2,1-b]thiazole scaffold provides a strong rationale for exploring its potential against a range of therapeutic targets. By following a systematic approach of library synthesis, robust enzymatic screening, detailed hit-to-lead optimization, and biophysical characterization, researchers can unlock the therapeutic potential of this versatile chemical scaffold. The protocols and guidelines presented in this document provide a solid framework for initiating and advancing such a drug discovery program.

References

  • (6-chloroimidazo[2,1-b][3][7]thiazol-5-yl)methanol - Moldb. (n.d.). Retrieved January 21, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (2021). Retrieved January 21, 2026, from [Link]

  • Synthesis and Applications of Imidazothiazoles: An Overview | Request PDF. (2020). Retrieved January 21, 2026, from [Link]

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5162-5166. [Link]

  • Biological activities of imidazo[2,1-b][3][5][7]thiadiazole derivatives: A review. (2016). Retrieved January 21, 2026, from [Link]

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  • 6-chloroimidazo[2,1-b][3][7]thiazole - ChemSynthesis. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC. (2011). Biochemistry, 50(22), 4991–5001. [Link]

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  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][5][7]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. (2017). Retrieved January 21, 2026, from [Link]

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  • Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed. (2015). European Journal of Medicinal Chemistry, 97, 773-794. [Link]

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  • Understanding Enzyme Inhibition | Journal of Chemical Education. (1999). Journal of Chemical Education, 76(10), 1406. [Link]

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  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. (2022). RSC Medicinal Chemistry, 13(9), 1106-1117. [Link]

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Application Notes and Protocols: Formulation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation of a Novel Thiazole Derivative

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound with potential therapeutic applications.[1] As with many new chemical entities (NCEs), particularly those with complex ring structures, this compound is anticipated to exhibit poor aqueous solubility. This characteristic presents a significant hurdle for in vivo evaluation, as achieving adequate bioavailability is paramount for obtaining meaningful pharmacokinetic and pharmacodynamic data.[2][3] The primary objective of preclinical formulation development is to create a safe and effective delivery system that ensures consistent and predictable drug exposure in animal models.[3][4]

This comprehensive guide provides a systematic approach to formulating (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol for in vivo studies. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind critical formulation decisions. We will navigate the essential stages of pre-formulation characterization, formulation strategy selection, preparation, and analytical validation, ensuring a robust and reproducible approach to preclinical in vivo evaluation.

Part 1: Foundational Pre-formulation Characterization

A thorough understanding of the physicochemical properties of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is the cornerstone of a successful formulation strategy.[3][5] These initial studies guide the selection of appropriate excipients and delivery systems, minimizing the risk of formulation-induced artifacts in in vivo experiments.

Physicochemical Properties Assessment

The initial step involves determining the fundamental properties of the active pharmaceutical ingredient (API).

PropertyImportance in Formulation
Molecular Formula C₆H₅ClN₂OS[1]
Molecular Weight 188.63 g/mol [1]
Appearance Solid (predicted)
Melting Point Provides an indication of purity and crystal lattice energy.
pKa Determines the ionization state at different physiological pHs, which significantly impacts solubility and permeability.
LogP/LogD Indicates the lipophilicity of the compound, influencing its partitioning behavior and potential for membrane permeation.
Protocol 1: Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in various vehicles relevant to preclinical studies.

Materials:

  • (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

  • Selection of solvents and vehicles (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, common co-solvents like PEG 400, propylene glycol, DMSO, and lipid-based vehicles).

  • Vials, shaker, centrifuge, and an appropriate analytical instrument (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of the compound to a known volume of each vehicle in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • After equilibration, visually inspect for undissolved solid.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[6]

Protocol 2: LogP/LogD and pKa Determination

These parameters are crucial for predicting in vivo absorption and distribution. While several methods exist, a common approach involves a shake-flask method for LogP and potentiometric titration or UV-spectrophotometry for pKa.[7][8]

LogP (Octanol-Water Partition Coefficient):

  • Prepare a saturated solution of the compound in the aqueous phase (water or buffer).

  • Add an equal volume of n-octanol.

  • Shake the mixture vigorously to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination: Potentiometric titration is a reliable method where the compound is dissolved in a suitable solvent and titrated with a standard acid or base. The pKa is determined from the inflection point of the titration curve.

Solid-State Characterization

Understanding the solid-state properties is critical for ensuring the stability and consistency of the drug substance.

  • Microscopy: To assess particle size and morphology.

  • X-ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the compound.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.

Part 2: Strategic Formulation Development

Based on the pre-formulation data, a suitable formulation strategy can be devised. For a compound like (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, which is likely to be poorly water-soluble, several approaches can be considered.

Workflow for Formulation Strategy Selection

Formulation_Strategy cluster_preform Pre-formulation Data cluster_decision Decision Point cluster_strategies Formulation Strategies Preform Solubility, pKa, LogP, Dose Decision Is aqueous solubility sufficient for the required dose? Preform->Decision Aqueous Aqueous Solution (e.g., saline, PBS) Decision->Aqueous Yes Cosolvent Co-solvent System (e.g., PEG, PG, DMSO) Decision->Cosolvent No Suspension Suspension (with suspending agents) Cosolvent->Suspension Solubility still insufficient Complex Cyclodextrin Complex Cosolvent->Complex Consider for improved stability/solubility Lipid Lipid-Based System (e.g., SEDDS, Liposomes) Suspension->Lipid For very high doses or poor wettability

Caption: Formulation strategy selection workflow.

Protocol 3: Preparation of a Co-solvent Formulation for Intravenous Administration

For early-stage in vivo studies, a co-solvent system is often a rapid and effective approach to solubilize a poorly water-soluble compound for intravenous administration.[9][10]

Commonly Used Co-solvents and Surfactants:

ExcipientFunctionTypical Concentration Range
Polyethylene Glycol (PEG) 400Co-solvent10-60%
Propylene Glycol (PG)Co-solvent10-50%
Dimethyl Sulfoxide (DMSO)Co-solvent<10% (due to potential toxicity)
Polysorbate 80 (Tween® 80)Surfactant/Solubilizer1-10%
Solutol® HS 15Surfactant/Solubilizer5-20%

Procedure:

  • Weigh the required amount of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

  • In a separate sterile container, mix the chosen co-solvents (e.g., 40% PEG 400, 10% DMSO).

  • Gradually add the compound to the co-solvent mixture while stirring or vortexing until fully dissolved. Gentle warming may be applied if necessary, but the compound's stability at elevated temperatures should be considered.

  • If a surfactant is used, add it to the mixture and stir until homogeneous.

  • Slowly add the aqueous component (e.g., saline or PBS) to the final desired volume while continuously stirring. Observe for any signs of precipitation.

  • Filter the final formulation through a 0.22 µm sterile filter for sterilization and removal of any particulate matter.

Protocol 4: Preparation of an Oral Suspension

For oral administration, particularly for higher doses, a suspension is often a practical choice.[4]

Commonly Used Suspending and Wetting Agents:

ExcipientFunctionTypical Concentration
Carboxymethylcellulose (CMC) SodiumSuspending Agent0.5-2% w/v
Hydroxypropyl Methylcellulose (HPMC)Suspending Agent0.5-2% w/v
Polysorbate 80 (Tween® 80)Wetting Agent0.1-1% w/v

Procedure:

  • Prepare the vehicle by dissolving the suspending agent (e.g., 0.5% CMC) and wetting agent (e.g., 0.1% Tween® 80) in purified water. This may require heating and stirring. Allow the vehicle to cool to room temperature.

  • Weigh the required amount of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

  • Levigate the compound with a small amount of the vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

  • Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired concentration.

  • Homogenize the suspension using a suitable method (e.g., overhead stirrer or homogenizer) to ensure uniform particle size distribution.

Protocol 5: Preparation of a Cyclodextrin-Based Formulation

Cyclodextrins can enhance the solubility and stability of guest molecules by forming inclusion complexes.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their improved aqueous solubility and safety profiles.[2]

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD in water for injection).

  • Slowly add the (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol to the cyclodextrin solution while stirring.

  • Continue to stir the mixture for an extended period (e.g., 24 hours) to facilitate the formation of the inclusion complex. Sonication can be used to expedite this process.

  • Filter the solution through a 0.22 µm sterile filter.

Part 3: Essential Formulation Characterization and Stability Assessment

Once a formulation is prepared, it must be thoroughly characterized to ensure it is suitable for in vivo administration.

Analytical Characterization

The following analytical tests are critical for ensuring the quality of the formulation.

ParameterMethodPurpose
Appearance Visual InspectionTo check for clarity (solutions), color changes, or precipitation.
pH pH meterTo ensure the formulation is within a physiologically acceptable range.
Osmolality OsmometerTo assess the tonicity of parenteral formulations and minimize injection site irritation.
Viscosity ViscometerImportant for injectability and handling.
Particle Size Dynamic Light Scattering (DLS) or Laser DiffractionTo determine the particle size distribution in suspensions and emulsions, which can impact bioavailability and stability.
Drug Content and Purity HPLC-UVTo confirm the concentration of the active ingredient and to detect any degradation products.[11]
Stability Studies

Stability testing is crucial to ensure that the formulation remains safe and effective for the duration of the in vivo study.[12]

Workflow for Formulation Stability Assessment

Stability_Workflow cluster_prep Formulation Preparation cluster_storage Storage Conditions cluster_testing Analytical Testing cluster_analysis Data Analysis Prep Prepare Formulation Storage Store at defined conditions (e.g., 4°C, 25°C/60% RH) Prep->Storage Testing Test at time points (e.g., 0, 24h, 48h, 1 week) Storage->Testing Analysis Assess Drug Content, Purity, and Physical Appearance Testing->Analysis Analysis->Testing Continue testing until end of study

Caption: Workflow for assessing formulation stability.

Protocol 6: Short-Term Stability Assessment

This protocol is designed to evaluate the stability of the formulation over a timeframe relevant to a typical in vivo experiment.

Procedure:

  • Prepare a batch of the final formulation.

  • Divide the batch into aliquots and store them under different conditions (e.g., refrigerated at 2-8°C and at ambient temperature).

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each storage condition.

  • Analyze each aliquot for drug content and purity using a stability-indicating HPLC method.[13] A stability-indicating method is one that can separate the drug from its degradation products.[11][13][14]

  • Visually inspect the samples for any changes in appearance, such as color change or precipitation.

  • For parenteral formulations, measure the pH and osmolality at each time point.

  • For suspensions, assess particle size and resuspendability.

Part 4: In Vivo Administration Considerations

The choice of animal species and the route of administration will influence the final formulation parameters.

Animal Species Selection

The selection of an appropriate animal model is critical and should be based on factors such as physiological and pathophysiological similarities to humans.[15] Rodents, such as mice and rats, are commonly used in early preclinical studies.[16][17]

Route of Administration
  • Intravenous (IV): Requires a sterile, particle-free solution with a physiologically compatible pH and osmolality.[4]

  • Oral (PO) Gavage: Can accommodate solutions, suspensions, or emulsions. The volume administered should be appropriate for the size of the animal to avoid distress and ensure accurate dosing.[18][19][20] For mice, the maximum dosing volume is typically 10 ml/kg.[19]

Conclusion

The successful in vivo evaluation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol hinges on the development of a robust and well-characterized formulation. A systematic approach, beginning with thorough pre-formulation studies and followed by a logical formulation strategy selection, is essential. The protocols provided in this guide offer a comprehensive framework for researchers to develop suitable formulations for this and other poorly soluble compounds, thereby enabling the generation of reliable and reproducible preclinical data. It is imperative to remember that each compound is unique, and the formulation process may require optimization based on the specific experimental findings.

References

  • (2025-07-09). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Gama, L., et al. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Gene Therapy, 1-13. [Link]

  • Al Shoyaib, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(3), fnaa023. [Link]

  • (2025-12-11). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Sharma, D., & Soni, M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 16(4), 715-728. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 93(5), 1360-1375. [Link]

  • (2019-11-25). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • (2024-11-08). The fundamentals of developing parenteral drug products. Pharmaceutical Technology. [Link]

  • (2019-05-01). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Drug Development & Delivery. [Link]

  • (2023-01-01). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • (2021-02-19). Different Species of Animal Models in Preclinical Testing. News-Medical.Net. [Link]

  • Oral Gavage Rodent SOP. South Dakota State University. [Link]

  • (2021-02-19). Different Species of Animal Models in Preclinical Testing. News-Medical.net. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. [Link]

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Application Notes & Protocols: A Phased Approach to Efficacy Testing of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, hereafter referred to as CTM, represents such a novel chemical entity. Its imidazo[2,1-b]thiazole core is found in molecules with diverse biological activities, yet the specific efficacy profile of CTM is uncharacterized.[1] This guide provides a comprehensive, phased experimental framework designed for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of CTM.

Our approach is structured as a strategic funnel, beginning with broad in vitro screening to establish biological activity and culminating in targeted in vivo studies to verify therapeutic potential in a whole-organism context. While the protocols are broadly applicable, we will use an anti-cancer research model as a practical framework, as this is a primary application for novel heterocyclic compounds. This document provides not just the "how" but the "why," explaining the causal logic behind each experimental choice to ensure a robust and self-validating investigation.

Overall Experimental Workflow

The evaluation of CTM is logically structured into three distinct phases. Each phase generates critical data that informs the decision to proceed to the next, ensuring a resource-efficient and scientifically sound investigation. This workflow is designed to de-risk the compound's development by addressing critical questions of activity, safety, and efficacy in a sequential manner.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Safety & Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy Validation p1_1 Protocol 1: Cytotoxicity Screening (IC50 Determination) p1_2 Protocol 2: Target Engagement & ID (CETSA) p1_1->p1_2 Identifies sensitive cell lines p2_1 Protocol 3: Pharmacokinetic (PK) Study (ADME) p1_2->p2_1 Go/No-Go Decision 1 p2_2 Protocol 4: Maximum Tolerated Dose (MTD) Study p2_1->p2_2 Informs dose range p3_1 Protocol 5: Tumor Xenograft Efficacy Study p2_2->p3_1 Go/No-Go Decision 2 p3_2 Protocol 6: Histopathological Analysis p3_1->p3_2 Provides tissue for analysis end_node Comprehensive Efficacy Profile & Final Go/No-Go Decision p3_2->end_node

Caption: Overall workflow for CTM efficacy testing.

Phase 1: In Vitro Characterization & Feasibility

Objective: To determine if CTM exhibits biological activity in a cellular context, identify sensitive cancer cell lines, and gain initial insights into its mechanism of action.

Protocol 1: Cell Viability and Cytotoxicity Screening

Rationale: The foundational step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation.[2] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. We will use two complementary assays: the MTT assay to measure metabolic activity (an indicator of cell viability) and the LDH release assay to measure membrane integrity (an indicator of cytotoxicity).[3][4] Screening against a diverse panel of cancer cell lines (e.g., lung, breast, colon, leukemia) can reveal potential tissue-specific sensitivities.

Step-by-Step Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549, MCF-7, HCT116, Jurkat) and a non-cancerous control line (e.g., HEK293) in their recommended media until they reach ~80% confluency.

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of CTM in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various CTM concentrations. Include "vehicle-only" (DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • LDH Assay (from a parallel plate):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of the LDH reaction mixture according to the manufacturer's protocol.

    • Incubate for 30 minutes in the dark.

    • Read the absorbance at 490 nm. Include controls for maximum LDH release (by lysing a set of wells).[4]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of CTM concentration and use non-linear regression to calculate the IC50 value for each cell line.[6]

Data Presentation:

Cell LineCancer TypeIC50 (µM) from MTT AssayIC50 (µM) from LDH Assay
A549Lung CarcinomaDataData
MCF-7Breast AdenocarcinomaDataData
HCT116Colorectal CarcinomaDataData
JurkatT-cell LeukemiaDataData
HEK293Normal KidneyDataData
Protocol 2: Target Engagement & Identification via CETSA

Rationale: A key challenge with novel compounds is identifying their molecular target(s). The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses target engagement directly in live cells or tissue lysates without requiring any modification to the compound.[7] The principle is that a protein becomes more thermally stable when its ligand (CTM) is bound. By coupling CETSA with mass spectrometry, we can perform a proteome-wide screen to identify which proteins are stabilized by CTM, thus revealing its potential targets.[8]

G cluster_0 Control (Vehicle) cluster_1 Treatment (CTM) c1 Cells + Vehicle c2 Heat Gradient Applied (e.g., 40°C to 70°C) c1->c2 c3 Proteins Denature & Precipitate c2->c3 c4 Quantify Soluble Protein Fraction c3->c4 result Result: Target protein shows higher abundance in soluble fraction at elevated temperatures in CTM-treated sample. c4->result t1 Cells + CTM t2 Heat Gradient Applied t1->t2 t3 Target Protein is Stabilized by CTM t2->t3 t4 Quantify Soluble Protein Fraction t3->t4 t4->result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology (Conceptual Workflow):

  • Cell Treatment: Treat the most sensitive cancer cell line identified in Protocol 1 with either an effective concentration of CTM (e.g., 5x IC50) or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell lysates into a PCR plate and heat them across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Prepare these samples for mass spectrometry analysis (e.g., via trypsin digestion and tandem mass tag (TMT) labeling).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that show a significant shift in their melting curves to higher temperatures in the CTM-treated samples compared to the vehicle controls. These proteins are the primary target candidates.

Phase 2: In Vivo Safety & Pharmacokinetics

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of CTM and to determine its safety margin in a living organism before proceeding to efficacy studies.[9]

Protocol 3: Preliminary Pharmacokinetic (PK) Study

Rationale: Understanding a drug's pharmacokinetic profile is crucial for designing an effective dosing regimen.[10][11] This study will determine how CTM is absorbed, how high its concentration gets in the blood (Cmax), how long it stays in circulation (half-life), and its overall exposure (AUC). This information is essential for bridging the gap between in vitro concentrations and in vivo doses.[12]

Step-by-Step Methodology:

  • Animal Model: Use healthy adult mice (e.g., C57BL/6 strain, n=3-4 per time point).

  • Compound Formulation: Formulate CTM in a suitable vehicle for the chosen route of administration (e.g., oral gavage (PO) or intravenous (IV)).

  • Dosing: Administer a single dose of CTM (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C.

  • Bioanalysis: Extract CTM from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software to calculate key PK parameters.[10]

Data Presentation:

ParameterRouteValueUnits
CmaxPODatang/mL
TmaxPODatahours
AUC(0-t)PODatang*h/mL
Half-life (t1/2)PODatahours
BioavailabilityPO vs. IVData%
Protocol 4: Maximum Tolerated Dose (MTD) Study

Rationale: An MTD study is essential for determining the highest dose of a drug that can be administered without causing unacceptable toxicity.[9] This information establishes the safe therapeutic window for the subsequent efficacy studies.

Step-by-Step Methodology:

  • Animal Model: Use healthy adult mice (e.g., Swiss Webster, n=3-5 per group).

  • Dose Escalation: Administer CTM daily for 5-7 days at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible clinical signs of distress.

  • Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

Phase 3: In Vivo Efficacy Validation

Objective: To determine if CTM can inhibit tumor growth in a validated animal model of cancer, providing the ultimate preclinical proof-of-concept.

Protocol 5: Xenograft Tumor Model Efficacy Study

Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely accepted standard for evaluating the in vivo efficacy of anti-cancer agents.[13][14][15] This study directly tests the hypothesis that CTM can suppress tumor growth in a living system.

G start Select Immunodeficient Mice (e.g., NSG) implant Subcutaneously Implant Human Tumor Cells (e.g., A549) start->implant monitor Monitor Tumor Growth Until Palpable (e.g., 100-150 mm³) implant->monitor randomize Randomize Mice into Treatment Groups (Vehicle vs. CTM) monitor->randomize dose Administer Daily Doses (Based on MTD) randomize->dose measure Measure Tumor Volume & Body Weight (2-3 times/week) dose->measure endpoint Continue Until Endpoint (e.g., Tumor Size Limit or Study Day 21) measure->endpoint end Euthanize & Collect Tissues for Analysis endpoint->end

Caption: Workflow for a xenograft tumor model efficacy study.

Step-by-Step Methodology:

  • Animal Model: Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to prevent rejection of the human tumor cells.[16]

  • Tumor Implantation: Subcutaneously inject a suspension of the CTM-sensitive cancer cells (e.g., 2-5 million cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to an average size of 100-150 mm³. Randomize mice into treatment groups (e.g., n=8-10 per group), ensuring similar average tumor volumes across groups.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: CTM at a dose below the MTD (e.g., 50 mg/kg)

    • Group 3 (Optional): Positive Control (a standard-of-care chemotherapy agent)

  • Dosing and Monitoring: Administer the treatments daily (or as determined by PK data). Measure tumor dimensions with calipers and animal body weights 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a set duration (e.g., 21-28 days).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Use appropriate statistical tests (e.g., ANOVA or t-test) to determine significance.[17]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% TGIP-value vs. Vehicle
Vehicle Control-Data--
CTM50DataDataData
Positive ControlDoseDataDataData
Protocol 6: Histopathological Analysis

Rationale: Histopathology provides crucial visual confirmation of the anti-tumor effect at the cellular level.[18][19] By examining tumor tissue under a microscope, we can assess parameters like necrosis (cell death), changes in cell morphology, and effects on the tumor microenvironment, offering mechanistic insights beyond simple tumor volume measurements.[20][21]

Step-by-Step Methodology:

  • Tissue Collection: At the study endpoint, euthanize the mice and carefully excise the tumors.

  • Fixation: Immediately fix the tumors in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and perform Hematoxylin and Eosin (H&E) staining. Hematoxylin stains cell nuclei blue, and eosin stains the cytoplasm and extracellular matrix pink.[19]

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides to assess features such as the percentage of necrotic area, mitotic index, cellularity, and any signs of drug-induced changes.

  • Optional Advanced Analysis: Additional techniques like Immunohistochemistry (IHC) can be used to stain for specific markers of apoptosis (e.g., cleaved caspase-3) or proliferation (e.g., Ki-67).[19]

References

  • Vertex AI Search. (2024). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • PMC. (2015). Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • ResearchGate. (2022). Importance of Animal Models in the Field of Cancer Research.
  • Frontiers. (2022). Experimental mouse models for translational human cancer research.
  • PMC. (2012). Statistical Considerations for Preclinical Studies.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • PubMed. (2010). Pharmacokinetics and its role in small molecule drug discovery research.
  • PMC. (2014). Determining target engagement in living systems.
  • Protocols.io. (2024). Cytotoxicity Assay Protocol.
  • ACS Fall 2025. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • MedchemExpress.com. (n.d.). Cell Cytotoxicity Assay | Protocols.
  • PMC. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery.
  • IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • Allied Academies. (2018). HISTOPATHOLOGY - FROM SUPPORTIVE TO DOMINANT TOOL IN PRECLINICAL EFFICACY STUDIES.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • Preclinical Histopathology Services. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development.
  • The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies.
  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
  • Creative Biolabs. (n.d.). Efficacy Models.
  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • PubMed. (2020). The important role of the histopathologist in clinical trials: challenges and approaches to tackle them.
  • HistoWiz. (2024). The Critical Role of Histopathology in Drug Development: Unveiling the Invisible.
  • ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains.
  • PMC. (2018). In vitro methods for testing antiviral drugs.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.
  • NIH. (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
  • ResearchGate. (2025). (PDF) Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains.
  • era-net neuron. (n.d.). Practical issues in preclinical data analysis.
  • ResearchGate. (2020). The important role of the histopathologist in clinical trials: challenges and approaches to tackle them | Request PDF.
  • PharmiWeb.com. (2021). Statistical Considerations of Pre-Clinical Research Studies.
  • PubMed. (2007). Discovery of N1-(6-chloroimidazo[2,1-b][13][14]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist. Retrieved from

  • NCBI Bookshelf. (2025). Methanol Toxicity.
  • MDPI. (2012). Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl).
  • Echemi. (n.d.). 6-Chloro-2,3-dihydroimidazo[2,1-b]thiazole-5-methanol.
  • 北京欣恒研科技有限公司. (n.d.). (6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methanol.
  • PMC. (2021). Methanol poisoning as a new world challenge: A review.
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scale-up synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered immense interest within the medicinal chemistry community. This fused bicyclic system is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of biological activities, including potent anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] The unique spatial arrangement of its nitrogen and sulfur atoms allows for diverse molecular interactions, making it an attractive framework for drug design.[4]

Within this important class of compounds, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol serves as a critical and versatile building block. The primary alcohol functionality provides a synthetic handle for further elaboration into a variety of derivatives, such as esters, ethers, and amines, enabling the exploration of extensive structure-activity relationships (SAR). The chloro-substituent at the 6-position further modulates the electronic properties of the ring system and offers a potential site for cross-coupling reactions.

This application note provides a comprehensive, field-proven guide for the multi-gram . The protocol is designed for reproducibility and scalability, addressing common challenges encountered when transitioning from bench-scale to pilot-plant production. We will delve into the causality behind experimental choices, ensuring a self-validating and robust process for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Pathway to the Target Alcohol

The most efficient and scalable route to (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol commences with the commercially available 6-chloroimidazo[2,1-b]thiazole.[5] The synthesis is logically executed in two distinct, high-yielding steps:

  • Vilsmeier-Haack Formylation: This classic and robust reaction is employed to introduce a formyl (-CHO) group at the electron-rich C5 position of the imidazo[2,1-b]thiazole ring system. This step reliably produces the key intermediate, 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde.[6]

  • Selective Aldehyde Reduction: The intermediate aldehyde is then reduced to the target primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice due to its excellent selectivity, operational simplicity, favorable safety profile, and cost-effectiveness on a large scale.

This strategic approach avoids hazardous or expensive reagents and employs purification techniques amenable to large quantities, ensuring a practical and economical synthesis.

Synthetic_Pathway Start 6-Chloroimidazo[2,1-b]thiazole Intermediate 6-Chloroimidazo[2,1-b]thiazole- 5-carboxaldehyde Start->Intermediate 1. POCl₃, DMF 2. NaOH (aq) (Vilsmeier-Haack) Final (6-Chloroimidazo[2,1-b]thiazol- 5-yl)methanol Intermediate->Final NaBH₄ MeOH (Reduction) Workflow cluster_0 Part I: Aldehyde Synthesis cluster_1 Part II: Alcohol Synthesis A1 Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) A2 Add 6-Cl-Imidazo[2,1-b]thiazole A1->A2 A3 Heat Reaction to 70-75°C (Monitor by TLC) A2->A3 A4 Quench on Ice (Hydrolysis) A3->A4 A5 Neutralize with NaOH (pH 7-8) A4->A5 A6 Filter & Wash Precipitate A5->A6 A7 Dry Intermediate Aldehyde A6->A7 B1 Dissolve Aldehyde in MeOH A7->B1 Transfer to Next Step B2 Cool to 0-5°C B1->B2 B3 Add NaBH₄ Portion-wise B2->B3 B4 Stir & Monitor by TLC B3->B4 B5 Quench with 1M HCl B4->B5 B6 Remove MeOH (Rotovap) B5->B6 B7 Precipitate, Filter & Wash B6->B7 B8 Dry Final Product B7->B8

Caption: Detailed experimental workflow.

Quantitative Data and Quality Control

For a successful scale-up synthesis, meticulous tracking of quantitative data and rigorous quality control are paramount. The following table represents expected results for the described 100-gram scale synthesis.

ParameterPart I (Aldehyde)Part II (Alcohol)
Starting Material 6-Chloroimidazo[2,1-b]thiazole6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde
Starting Mass / Moles 100.0 g / 0.63 mol~110.0 g / ~0.59 mol
Key Reagent POCl₃ (2.5 equiv.)NaBH₄ (1.5 equiv.)
Solvent(s) DMFMethanol
Reaction Temperature 70-75 °C0-15 °C
Reaction Time 4-6 hours1-2 hours
Typical Yield (Mass) 105 - 115 g100 - 110 g
Typical Yield (%) 90 - 95%90 - 96%
Final Purity (HPLC) >95%>98%

Analytical Characterization:

The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical eluent system is 30-50% ethyl acetate in hexanes. The product alcohol will have a lower Rf value than the starting aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. [7][8] * ¹H NMR: The aldehyde proton (-CHO) signal around δ 9.5-10.0 ppm will disappear and be replaced by a methylene signal (-CH₂OH) around δ 4.5-5.0 ppm.

    • ¹³C NMR: The aldehyde carbonyl carbon signal around δ 180-190 ppm will be replaced by a methylene carbon signal around δ 55-65 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₆H₅ClN₂OS, MW: 188.63 g/mol ). [8]* High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the product, which should ideally be >98% for use in further drug development activities. [8]* Melting Point: A sharp melting point range provides a good indication of purity.

References

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]

  • Kharkiv University Bulletin. Chemical Series. (2022). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Available at: [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Available at: [Link]

  • MDPI. (2012). Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Available at: [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link]

  • ChemSynthesis. (n.d.). 6-chloroimidazo[2,1-b]t[7][9]hiazole. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the critical reduction of 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde. Our goal is to provide you with actionable insights and robust protocols to improve your reaction yields and product purity.

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anticancer properties.[1][2][3] The successful synthesis of key intermediates like (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is a crucial step in the development of novel therapeutics. This guide combines theoretical principles with practical, field-tested advice to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes?

A low or non-existent yield is one of the most common issues, often stemming from problems with reagents, reaction conditions, or the work-up procedure.

Potential Cause 1: Inactive Reducing Agent The most common method for this synthesis is the reduction of the parent aldehyde using a hydride-based reducing agent like sodium borohydride (NaBH₄). These reagents can degrade over time, especially if not stored under anhydrous conditions. Lithium aluminum hydride (LAH) is particularly sensitive to atmospheric moisture.[4]

  • Recommended Action:

    • Use a fresh bottle of NaBH₄ or LAH. If the reagent is old or has been stored improperly (e.g., in a humid environment), its activity will be compromised.[5]

    • Test reagent activity (with caution): A simple qualitative test for LAH involves carefully adding a very small amount to a drop of water. If it fizzes and evolves gas, it is likely still active.[4] (Note: This should be done with extreme care in a fume hood).

Potential Cause 2: Sub-optimal Reaction Conditions The reduction of heteroaromatic aldehydes is sensitive to temperature and reaction time.

  • Recommended Action:

    • Temperature Control: The reduction with NaBH₄ is typically performed at 0 °C to room temperature. Running the reaction at too low a temperature may render it impractically slow, while excessively high temperatures can lead to side product formation.

    • Reaction Time & Monitoring: Ensure the reaction is allowed to proceed to completion. The most effective way to do this is by using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your starting aldehyde. The reaction is complete when the starting material spot has completely disappeared.

Potential Cause 3: Issues with Starting Material or Solvents The purity of your starting aldehyde and the dryness of your solvents are critical.

  • Recommended Action:

    • Verify Starting Material Purity: Confirm the purity of your 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde via ¹H NMR or melting point analysis. Impurities can inhibit the reaction.

    • Use Anhydrous Solvents: If using a water-sensitive reagent like LAH, ensure your solvent (e.g., THF, Diethyl Ether) is thoroughly dried. For NaBH₄ in methanol or ethanol, while not strictly anhydrous, the solvent should be of high purity.[6]

Q2: My TLC analysis shows the formation of multiple new spots, indicating side products. How can I improve selectivity?

The formation of side products can complicate purification and significantly lower the yield of the desired alcohol.

Potential Cause 1: Over-reduction (if other reducible groups are present) This is not a primary concern for the target synthesis, as an aldehyde is already a highly reducible group. However, if your specific precursor contains other sensitive functionalities (e.g., esters, amides), a milder reducing agent is crucial. NaBH₄ is generally selective for aldehydes and ketones in the presence of less reactive carbonyls.

Potential Cause 2: Reaction with Solvent Sodium borohydride can slowly react with protic solvents like methanol and ethanol. While this is often acceptable, performing the reaction at a lower temperature (0 °C) can minimize this side reaction and improve the efficiency of the primary reduction.

  • Recommended Action:

    • Control Temperature: Begin the addition of NaBH₄ at 0 °C and allow the reaction to slowly warm to room temperature.

    • Stoichiometry: Use the minimum effective amount of reducing agent. A slight excess (1.1 to 1.5 equivalents) is typical, but a large excess can promote side reactions.

Q3: The reaction appears complete by TLC, but I lose a significant amount of product during work-up and purification. What's going wrong?

Product loss during the isolation phase is a frequent source of poor yields.[7]

Potential Cause 1: Inefficient Extraction (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol has some polarity due to the hydroxyl group and nitrogen atoms. It may not extract efficiently into less polar organic solvents if the aqueous phase is not properly saturated.

  • Recommended Action:

    • Saturate the Aqueous Layer: Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous phase. This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase.

    • Multiple Extractions: Perform multiple extractions (e.g., 3 times) with a suitable solvent like ethyl acetate or dichloromethane. It is more effective than a single extraction with a large volume.[6]

Potential Cause 2: Product Adsorption during Purification The polar nature of the target molecule can cause it to irreversibly bind to silica gel during column chromatography, especially if the silica is acidic.

  • Recommended Action:

    • Deactivate Silica Gel: Before preparing your column, consider pre-treating the silica gel with a small amount of a base like triethylamine (typically 1% v/v in your eluent system). This neutralizes acidic sites on the silica surface and can significantly improve the recovery of polar, nitrogen-containing compounds.

    • Alternative Purification: If possible, attempt to purify the product by recrystallization to avoid chromatography altogether.

General Experimental Workflow Diagram

The following diagram outlines the standard workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Prepare Reagents - Starting Aldehyde - NaBH4 - Anhydrous Solvent (MeOH/EtOH) setup 2. Reaction Setup - Dissolve aldehyde in solvent - Cool to 0 °C in ice bath reagents->setup addition 3. Reagent Addition - Add NaBH4 portion-wise - Stir and monitor by TLC setup->addition quench 4. Quench Reaction - Slowly add water or acetone addition->quench extraction 5. Extraction - Remove solvent in vacuo - Add water and EtOAc - Separate layers, wash, dry quench->extraction purify 6. Purification - Column Chromatography or - Recrystallization extraction->purify product 7. Final Product - (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol purify->product

Caption: General workflow for the reduction synthesis.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route to obtain (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol? A: The most direct and common route is the reduction of 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde. This aldehyde precursor is typically synthesized via a Vilsmeier-Haack formylation of the 6-chloroimidazo[2,1-b]thiazole core.[8]

Q: Which reducing agent is better for this synthesis: NaBH₄ or LiAlH₄? A: For this specific transformation (aldehyde to primary alcohol), Sodium Borohydride (NaBH₄) is the recommended first choice. It is sufficiently reactive to reduce the aldehyde, is much safer to handle than LAH, and can be used in protic solvents like methanol or ethanol, which simplifies the procedure. LAH is a much stronger reducing agent and is generally unnecessary for this reaction; its use requires strictly anhydrous conditions and a more complex work-up procedure that can sometimes trap the product in aluminum salt emulsions.[4]

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LAH)
Reactivity Mild; selective for aldehydes/ketonesVery Strong; reduces most carbonyls
Solvents Protic (MeOH, EtOH), Aprotic (THF)Strictly Anhydrous Aprotic (THF, Et₂O)
Safety Stable in air; reacts slowly with waterHighly reactive; pyrophoric with water
Work-up Simple quench with water/acetoneCautious, multi-step quench (Fieser method)
Recommendation Primary Choice Overkill; not recommended unless necessary
Caption: Comparison of common reducing agents.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method.

  • Plate Setup: On a silica gel TLC plate, apply three spots: your starting aldehyde (SM), a co-spot with both starting material and the reaction mixture (Co), and the reaction mixture itself (Rxn).

  • Eluent: A mixture of Ethyl Acetate and Hexane (e.g., starting with 30:70 and adjusting polarity as needed) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being an alcohol, will be more polar than the starting aldehyde and should have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane.

Troubleshooting Decision Tree

This logic tree can help diagnose yield issues systematically.

G start Low Yield Issue tlc_check Check TLC: Is Starting Material (SM) fully consumed? start->tlc_check sm_present No, SM remains tlc_check->sm_present No sm_gone Yes, SM is gone tlc_check->sm_gone Yes reagent_issue Potential Cause: - Inactive reducing agent - Insufficient reagent - Reaction temp too low sm_present->reagent_issue workup_issue Potential Cause: - Product loss during extraction - Decomposition on silica - Emulsion formation during work-up sm_gone->workup_issue reagent_solution Solution: - Use fresh NaBH4 - Increase equivalents - Allow to warm to RT / run longer reagent_issue->reagent_solution workup_solution Solution: - Use brine wash before extraction - Pre-treat silica with Et3N - Recrystallize instead of column workup_issue->workup_solution

Caption: A logic tree for troubleshooting low yield.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials:

  • 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (reagent grade)

  • Ethyl acetate (EtOAc)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq) in methanol (approx. 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30 minutes until the starting aldehyde is completely consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add acetone (a few mL) to quench any excess NaBH₄. Stir for 10 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add deionized water and ethyl acetate. Stir until all solids dissolve. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with brine (2x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (n.d.). MDPI. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2018). PubMed. [Link]

  • Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (2), Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3). (n.d.). MDPI. [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (2014). PubMed. [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. [Link]

  • 6-chloroimidazo[2,1-b][1][9]thiazole-5-carbaldehyde (23576-84-3). (n.d.). Chemchart. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde. (n.d.). Oakwood Chemical. [Link]

  • Low yield LAH reactions. (2022). Reddit. [Link]

  • In organic chemistry, why is my percent yield so low? (2013). Quora. [Link]

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Technical Support Center: Purification of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, offering potential causes and actionable solutions.

Issue 1: Low Purity After Column Chromatography

Question: I'm purifying (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol using silica gel chromatography, but my final product is still impure. What could be the cause and how can I improve the separation?

Answer:

Low purity after column chromatography is a frequent challenge. The root cause often lies in the selection of the mobile phase or issues with the stationary phase. The imidazo[2,1-b]thiazole core possesses both polar (nitrogen and sulfur atoms, hydroxyl group) and non-polar (chlorinated aromatic ring) characteristics, which can lead to difficult separations from structurally similar impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities.

    • Solution: A systematic approach to solvent selection is crucial. Start with a non-polar solvent and gradually increase polarity. For imidazo[2,1-b]thiazole derivatives, solvent systems like acetone/petroleum ether or dichloromethane/ethanol have been shown to be effective.[1] A gradient elution is often more successful than an isocratic one. For example, a gradient of 0% to 60% acetone in petroleum ether can be a good starting point.[1]

  • Co-eluting Impurities: An impurity may have a very similar polarity to your target compound, making separation by normal-phase chromatography difficult.

    • Solution 1: Try a different stationary phase. If you are using standard silica, consider using alumina or a bonded-phase silica gel (e.g., diol, cyano).

    • Solution 2: Employ an alternative purification technique. Recrystallization can be highly effective if a suitable solvent is found. For related imidazo[2,1-b]thiazole compounds, solvents like N,N-dimethylformamide (DMF) have been used for crystallization.[2]

  • Compound Degradation on Silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, mixed with the eluent (e.g., 0.1-1% v/v).

Experimental Protocol: Optimizing Flash Chromatography

  • TLC Analysis: Before running a column, perform a thorough Thin Layer Chromatography (TLC) analysis using various solvent systems to find the optimal mobile phase. A good solvent system will give your target compound an Rf value between 0.2 and 0.4.

  • Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.

  • Loading: Load the crude product onto the column in a minimal amount of the initial mobile phase solvent or adsorbed onto a small amount of silica gel.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. Collect small fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Issue 2: Poor Yield After Recrystallization

Question: I'm attempting to purify (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol by recrystallization, but I'm getting a very low yield. What am I doing wrong?

Answer:

Low recovery from recrystallization is typically due to the choice of solvent or the cooling process. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or it may not dissolve it sufficiently at high temperatures.

    • Solution: Conduct a systematic solvent screen with small amounts of your compound. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or cause the compound to "oil out."

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Using Too Much Solvent: An excessive amount of solvent will keep more of your compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

Solvent System Example for RecrystallizationRationale
Isopropanol/WaterIsopropanol dissolves the compound, and the slow addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexaneEthyl acetate is a good solvent, while hexane is a non-solvent, allowing for controlled precipitation.
N,N-Dimethylformamide (DMF)Has been shown to be effective for crystallizing related imidazo[2,1-b]thiazole structures.[2]

Workflow for Recrystallization Solvent Screening

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol?

A1: Impurities can originate from starting materials, reagents, or side reactions. Common impurities may include unreacted starting materials like 2-amino-4-chlorothiazole or 2-chloro-3,3-dimethoxypropan-1-ol, over-oxidized products if the methanol is formed from a formyl precursor, or dimers and polymers formed under harsh reaction conditions.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring purification. Staining with potassium permanganate or visualization under UV light can help identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. A simple isocratic method with a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point for method development.

Q3: What is the stability of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol during purification?

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a powerful tool, especially for separating polar impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a standard choice. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.

Troubleshooting Logic for Purification Method Selection

G A Crude Product Analysis (TLC/LCMS) B Are impurities significantly more or less polar? A->B C Flash Chromatography (Normal Phase) B->C Yes D Are impurities very close in polarity? B->D No C->D E Recrystallization D->E Yes, and compound is crystalline F Alternative Chromatography (Reverse Phase, Alumina) D->F Yes, and compound is not crystalline or recrystallization fails G Pure Product E->G F->G

Caption: A decision tree for selecting the appropriate purification method.

References

  • Di Schiavi, E., et al. (2012). Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2012(4), M784. Available at: [Link]

  • Bunev, A. S., et al. (2013). 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1701. Available at: [Link]

Sources

Technical Support Center: Stability of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. Here, we address potential stability issues encountered during experimental work and provide robust troubleshooting strategies and frequently asked questions to ensure the integrity and reliability of your results. The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, known for its relative stability; however, specific functional groups and experimental conditions can influence the molecule's integrity in solution.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in solution.

Q1: What are the primary factors that can affect the stability of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in my experiments?

A1: The stability of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent.[5] The fused imidazo[2,1-b]thiazole ring system is generally stable, but the hydroxymethyl and chloro substituents can be susceptible to degradation under certain conditions.

Q2: I am observing a gradual loss of my compound in solution over time, even when stored at 4°C. What could be the cause?

A2: While low temperatures slow down degradation, they do not entirely prevent it. If you are observing a loss of compound, consider the following possibilities:

  • pH of the solution: The compound may have limited stability in acidic or alkaline conditions. Ensure your buffer system is appropriate and the pH is maintained.

  • Dissolved oxygen: The presence of dissolved oxygen in the solvent can lead to slow oxidation of the hydroxymethyl group.

  • Solvent purity: Impurities in the solvent could catalyze degradation. Always use high-purity, HPLC-grade solvents.

Q3: Are there any known degradation pathways for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, we can anticipate several potential degradation routes:

  • Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of the heterocyclic ring system or the substituents.

  • Extreme pH-mediated degradation: Although the imidazo[2,1-b]thiazole core is relatively stable, harsh acidic or basic conditions could potentially lead to ring-opening or other degradative reactions.

Q4: What are the recommended storage conditions for solutions of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol?

A4: For general short-term laboratory use, it is advisable to store solutions of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol at 2-8°C, protected from light. For long-term storage, freezing at -20°C or below is recommended. It is also crucial to use airtight containers to minimize exposure to oxygen. The choice of solvent can also impact stability, with aprotic solvents generally being more inert than protic solvents.[6]

Part 2: Troubleshooting Unexplained Peaks in Your Analysis

The appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV) is a common indicator of compound degradation. This section provides a logical workflow to identify the source of these unexpected signals.

Logical Workflow for Investigating Unexpected Peaks

G start Unexpected Peak(s) Observed in Chromatogram check_blank Inject a Solvent Blank start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_contamination Source is likely system contamination (e.g., solvent, glassware). is_blank_peak->system_contamination Yes is_degradant Is the peak a potential degradant? is_blank_peak->is_degradant No forced_degradation Perform a Forced Degradation Study (see Protocol 1). is_degradant->forced_degradation Yes compare_profiles Compare peak profiles from the forced degradation study with the unknown peak. forced_degradation->compare_profiles match_found Does the retention time of the unknown peak match a peak from a stress condition? compare_profiles->match_found identify_pathway The unknown peak is a degradation product. The stress condition that produced it suggests the degradation pathway (e.g., oxidation, hydrolysis). match_found->identify_pathway Yes no_match The peak may be an impurity from the original sample or a complex degradant. Further characterization (e.g., LC-MS) is required. match_found->no_match No G cluster_0 Oxidative Degradation Pathway parent (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (Parent Compound) aldehyde (6-Chloroimidazo[2,1-b]thiazol-5-yl)carbaldehyde (Intermediate) parent->aldehyde [O] acid (6-Chloroimidazo[2,1-b]thiazol-5-yl)carboxylic acid (Final Product) aldehyde->acid [O]

Caption: Predicted oxidative degradation of the hydroxymethyl group.

This guide provides a starting point for addressing stability issues with (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. For further assistance, please consult the references provided or contact your technical support representative.

References

  • ICH, Q1A(R2)
  • Gracey, D. R., N-Heterocyclic Carbene Complexes with CO2: Substituent and Solvent Effects on Stability. The Journal of Organic Chemistry, 2013.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific, 2023.
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
  • Alsante, K. M., et al. The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2003.
  • Sinha, A. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmoniz
  • Yoo, B. K., et al. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 1997.
  • Kassaee, M. Z., et al. The Influence of Various Solvents on Energetic Property and Stability in C5h4 Divalent Five-Membered Ring: A Dft Studies. Oriental Journal of Chemistry, 2017.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Jessop, P. G., et al. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 2020.
  • Aktar, M. W., et al. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 2008.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Khazi, I. A. M., et al. Chemistry of Imidazo[2,1-b]t[5][7][8]hiadiazoles. Tetrahedron, 2011 .

  • HPLC Troubleshooting Guide.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores, 2023.
  • HPLC Troubleshooting Guide.
  • Aktar, M. W., et al. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed, 2008.
  • da Silva, A. B., et al. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 2019.
  • Aktar, M. W., et al. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • Mamedov, V. A., et al.
  • de la Torre, M. C., et al.
  • Gontijo, T. B., et al. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 2022.
  • Kumar, A., et al. Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.
  • Kamal, A., et al. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Medicinal Chemistry, 2019.
  • Kamal, A., et al. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 2018.
  • Chen, J., et al. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? International Journal of Molecular Sciences, 2023.
  • Kamal, A., et al. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed, 2018.
  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 2024.
  • Syed, M. A., et al. Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 2024.
  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)
  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Hetero
  • Barman, B. N., The effects of pH on the degradation of isothiazolone biocides.
  • Aktar, M. W., et al. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • Modulation of hydroxymethyl/aldehyde groups activation on V2O3 decorated CuCo for 5-hydroxymethylfurfural electrooxid
  • Crystal structures of selected hydroxymethyl and sulfanylmethylaryl deriv
  • Oxidative Ring-Opening of Benzothiazole Deriv
  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. NIH, 2020.
  • Myers, A. G. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. Organic Chemistry Portal, 2017.
  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing, 2020.

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Technical Support Center: Crystallization of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound. Crystallization is a critical purification and particle engineering step, and achieving a robust, reproducible process is paramount. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the fundamental principles of crystal growth and design.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's essential to understand the characteristics of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol. While specific experimental data like melting point and polymorphism are not widely published, we can infer properties from its structure and related compounds.

  • Structure: The molecule possesses a rigid, fused heterocyclic core (imidazo[2,1-b]thiazole) with a chlorophenyl substituent and a hydroxymethyl group.[1][2]

  • Functionality: It contains hydrogen bond donors (-OH) and acceptors (N, O, S), suggesting a propensity for strong intermolecular interactions, which are crucial for forming a stable crystal lattice.[1]

  • Polarity: The combination of the polar hydroxymethyl group and the more nonpolar chloro-thiazole core gives the molecule a moderate polarity. This duality is a key consideration for solvent selection.

  • π-π Stacking: The planar imidazo[2,1-b]thiazole fragment is known to participate in π–π stacking interactions, which can be a powerful force in crystal packing.[3]

These features suggest that solvents of intermediate polarity like ethyl acetate, acetone, or alcohols, as well as binary solvent systems, are promising starting points.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common crystallization challenges.

Q1: My compound "oiled out" instead of crystallizing. What is the quickest fix? A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too supersaturated or cools too quickly, causing the compound to come out of solution at a temperature above its melting point.[4][5] The quickest remedy is to heat the solution to redissolve the oil, add 10-20% more of the primary (good) solvent, and allow it to cool much more slowly.[4]

Q2: No crystals have formed after cooling my solution. What should I do first? A: The solution is likely not sufficiently supersaturated. The first step is to induce nucleation. Try scratching the inside of the flask with a glass rod just below the solvent line.[4] If that fails, add a "seed crystal" – a tiny speck of the solid compound – to provide a template for growth.[6] If you have no seed crystals, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer).

Q3: My crystallization yielded very little product. How can I improve the yield? A: A low yield typically means too much compound remained dissolved in the mother liquor.[4] This is often caused by using an excessive amount of solvent.[4] Before discarding the filtrate, try cooling it further or slowly evaporating some of the solvent to see if more crystals form. For the next attempt, use less solvent to create the initial hot, saturated solution.

Q4: The crystals are very small, like a fine powder. How can I grow larger ones? A: Fine powders result from rapid nucleation, where many small crystals form at once. To grow larger crystals, you need to slow down the process. Reduce the rate of cooling by insulating the flask (e.g., placing it in a warm water bath that cools to room temperature overnight) or use a vapor diffusion technique, which creates supersaturation much more gradually.[7]

In-Depth Troubleshooting Guide

This section explores common problems in more detail, explaining the underlying causes and providing a range of solutions.

Problem 1: Oiling Out / Liquid-Liquid Phase Separation
SymptomPotential Cause(s)Recommended Solutions & Rationale
Solution becomes cloudy, then dense, oily droplets form upon cooling. 1. High Supersaturation: The concentration gradient is too steep, favoring liquid-liquid phase separation over orderly crystal nucleation because the kinetic barrier for oiling is lower.[5] 2. Low Melting Point: The compound's melting point (or that of an impure mixture) is below the temperature at which it precipitates from the solution.[4][8] 3. High Impurity Levels: Impurities can disrupt the crystal lattice formation and depress the melting point, making oiling out more likely.[8][9]1. Reduce Supersaturation Rate:     a. Add more solvent: Re-heat the mixture, add more of the "good" solvent to decrease the concentration, and cool slowly.[4]     b. Slow down anti-solvent addition: If using an anti-solvent, add it dropwise at an elevated temperature. 2. Change Solvent System:     a. Choose a lower-boiling solvent: This ensures the solution cools to a temperature below the compound's melting point before it becomes supersaturated.[10]     b. Alter polarity: Try a completely different solvent system where the solubility curve is less steep. 3. Remove Impurities:     a. Perform a charcoal treatment: Activated charcoal can remove colored or polar impurities that may inhibit crystallization.[4][9]     b. Pre-purify: Consider a quick column chromatography step before the final crystallization.
Problem 2: Failure to Crystallize
SymptomPotential Cause(s)Recommended Solutions & Rationale
Solution remains clear upon cooling, even at low temperatures. 1. Insufficient Supersaturation: The solution is too dilute; the compound's solubility limit has not been exceeded.[4] 2. High Nucleation Energy Barrier: The molecules have not overcome the energy barrier to form a stable nucleus, even if the solution is supersaturated. 3. Inappropriate Solvent: The chosen solvent may be too good, keeping the compound soluble even when cold.1. Increase Concentration:     a. Evaporate solvent: Gently warm the solution or use a stream of nitrogen/air to slowly remove solvent until turbidity appears, then allow it to cool.[11]     b. Start with less solvent: On the next attempt, use the minimum amount of hot solvent required to fully dissolve the compound. 2. Induce Nucleation:     a. Scratching/Seed Crystals: As mentioned in the FAQ, these methods provide a surface or template to lower the nucleation energy barrier.[6] 3. Use an Anti-Solvent:     a. Introduce a "poor" solvent: Slowly add a miscible solvent in which your compound is insoluble. This reduces the overall solvating power of the system, forcing the compound out of solution. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[12]
Problem 3: Poor Crystal Quality (Needles, Plates, Amorphous Solid)
SymptomPotential Cause(s)Recommended Solutions & Rationale
Crystals form, but they are very fine needles, thin plates, or an amorphous powder. 1. Rapid Crystal Growth: The transition from nucleation to growth is too fast, preventing the orderly arrangement required for well-defined, blocky crystals. 2. Solvent Effects: The solvent can influence crystal habit. Some solvents may preferentially bind to certain crystal faces, inhibiting growth in that direction and leading to needles or plates. 3. Compound's Intrinsic Nature: Some molecules have a strong intrinsic preference for a specific morphology. Sulfur-containing heterocyclic compounds can sometimes be challenging to crystallize well.[13]1. Slow Down the Process:     a. Vapor Diffusion: This is the gold standard for growing high-quality single crystals. It allows for a very slow and controlled change in solvent composition. (See Protocol 2).[7]     b. Slow Cooling: Insulate the flask to ensure cooling occurs over many hours or even days. 2. Experiment with Solvents:     a. Systematic Screening: Try crystallizing from a range of solvents with different polarities (e.g., toluene, ethyl acetate, acetonitrile, ethanol). A different solvent environment can change the crystal habit. 3. Gel Crystallization: For particularly stubborn compounds that precipitate too quickly, growing crystals within a gel matrix can slow down diffusion and promote ordered growth.[7]

Visualization of Workflows

A logical approach is key to efficient troubleshooting. The following diagram outlines a general workflow for addressing crystallization failures.

G start Crystallization Attempt outcome Evaluate Outcome start->outcome success Pure Crystals Obtained outcome->success Success no_xtal No Crystals Form outcome->no_xtal Failure oil_out Compound Oiled Out outcome->oil_out Failure poor_qual Poor Crystal Quality outcome->poor_qual Failure sol_no_xtal Increase Concentration (Evaporate Solvent) no_xtal->sol_no_xtal sol_oil Re-heat & Add More Solvent oil_out->sol_oil sol_poor Reduce Cooling Rate poor_qual->sol_poor induce_nuc Induce Nucleation (Scratch / Seed) sol_no_xtal->induce_nuc add_anti Add Anti-Solvent induce_nuc->add_anti slow_cool Cool Slowly sol_oil->slow_cool change_sol Change Solvent System slow_cool->change_sol vap_diff Use Vapor Diffusion sol_poor->vap_diff screen_sol Screen New Solvents vap_diff->screen_sol

Caption: General troubleshooting workflow for crystallization.

Key Experimental Protocols

Protocol 1: Cooling Crystallization from a Binary Solvent System

This method is effective when a single solvent is either too effective or too poor. The goal is to dissolve the compound in a minimal amount of a "good" hot solvent and then carefully add a "poor" miscible solvent (anti-solvent) until the solution is on the verge of precipitation.

  • Solvent Selection: Choose a miscible solvent pair. The compound should be highly soluble in the "good" solvent (e.g., ethanol, ethyl acetate) and poorly soluble in the "poor" solvent (e.g., water, hexane).[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol in the minimum required volume of the hot "good" solvent.

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and air dry.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This technique is ideal for growing high-quality single crystals for analysis (like X-ray diffraction) when only small amounts of material are available. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.

G cluster_0 Sealed Chamber (e.g., Beaker) cluster_1 Coverslip reservoir Reservoir of Anti-Solvent (e.g., Hexane) hanging_drop Hanging Drop: Compound dissolved in 'Good' Solvent (e.g., Ethyl Acetate) vapor Anti-Solvent Vapor Diffuses into Drop vapor->hanging_drop

Caption: Principle of the hanging drop vapor diffusion method.

  • Prepare the Reservoir: Fill a small beaker or vial with 1-2 mL of the anti-solvent (the "poor" solvent, e.g., hexane).

  • Prepare the Solution: Dissolve 2-5 mg of the compound in a minimal volume (50-100 µL) of a more volatile "good" solvent (e.g., ethyl acetate or dichloromethane) in a small vial.

  • Set the Drop: Using a pipette, place a single drop (5-10 µL) of the compound solution onto a siliconized glass coverslip.

  • Seal the System: Invert the coverslip and place it over the reservoir vial/beaker, using grease to create an airtight seal. The drop should be hanging above the anti-solvent reservoir.

  • Incubate: Leave the sealed system undisturbed. The more volatile "good" solvent will slowly evaporate from the drop while the less volatile anti-solvent vapor from the reservoir diffuses into it. This gradually increases the concentration of the anti-solvent in the drop, leading to slow, controlled crystallization over hours or days.

Solvent Selection Guide

Choosing the right solvent is the most critical step in developing a crystallization process. The ideal solvent should dissolve the compound when hot but not when cold.

SolventPolarityBoiling Point (°C)Notes / Common Anti-Solvents
WaterHigh100Good for polar compounds. Anti-solvent for alcohols.[14]
EthanolPolar78Versatile for moderately polar compounds. Anti-solvents: Water, Hexane.[14][15]
IsopropanolPolar82Similar to ethanol, slightly less polar.
AcetonitrilePolar82Good for heterocyclic compounds.[16]
AcetonePolar56Low boiling point, good for moderately polar compounds. Anti-solvent: Hexane.[15]
Ethyl AcetateIntermediate77Excellent general-purpose solvent. Anti-solvent: Hexane/Heptane.[14][15]
Dichloromethane (DCM)Intermediate40Very volatile, use with care. Anti-solvent: Hexane.[12]
TolueneNon-polar111High boiling point, good for aromatic compounds. Anti-solvent: Hexane.[10]
Hexane / HeptaneNon-polar69 / 98Typically used as anti-solvents for more polar systems.[14]

Principle of Selection: "Like dissolves like." Given the moderate polarity of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol, solvents like Ethanol, Ethyl Acetate, and Acetone are excellent starting points. Binary mixtures, such as Ethyl Acetate/Hexane, are highly recommended to fine-tune solubility.[10][14]

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Reddit r/chemistry. (2013, February 3). Recrystallization (help meeeeee). Available at: [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]

  • SciSpace. Crystal Growth & Design (American Chemical Society). Available at: [Link]

  • ACS Publications. Crystal Growth & Design Journal. Available at: [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Available at: [Link]

  • ACS Publications. About Crystal Growth & Design. Available at: [Link]

  • California State University, Dominguez Hills. 4. Crystallization. Available at: [Link]

  • Maiyam Group. (2025, December 29). Common Solvents for Crystallization - US Labs Guide 2026. Available at: [Link]

  • AZoM. Crystal Growth & Design: American Chemical Society Publications. Available at: [Link]

  • ACS Publications. Crystal Growth & Design List of Issues. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1639. Available at: [Link]

  • University of Potsdam. Advice for Crystallization. Available at: [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals? Available at: [Link]

  • ChemSynthesis. 6-chloroimidazo[2,1-b][5][9]thiazole. Available at: [Link]

  • University of Barcelona. Crystallization of small molecules. Available at: [Link]

  • Bunev, A. S., et al. (2012). 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole. Acta Crystallographica Section E, 68(Pt 3), o738. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Available at: [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This bicyclic heteroaromatic system is a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The successful and efficient synthesis of these molecules is therefore of critical importance to researchers in the field.

This guide is designed to provide practical, experience-driven advice to troubleshoot common issues encountered during the synthesis of imidazo[2,1-b]thiazoles and to offer answers to frequently asked questions. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles that govern these reactions, empowering you to make informed decisions to optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that can arise during the synthesis of imidazo[2,1-b]thiazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Imidazo[2,1-b]thiazole Product

You've followed a literature procedure, but the final yield is disappointingly low, or you've failed to isolate any of the target compound. What could be the problem?

Probable Causes & Solutions:

  • Inefficient Cyclization: The key ring-forming step can be sensitive to reaction conditions.

    • Solution 1: Solvent Optimization. The polarity of the solvent plays a crucial role. While ethanol is commonly used, exploring other solvents like methanol, toluene, or even greener options like polyethylene glycol-400 (PEG-400) can significantly impact the reaction rate and yield.[4] For instance, in some multicomponent reactions, switching from methanol to toluene and increasing the temperature can dramatically improve yields and reduce reaction times.[1]

    • Solution 2: Temperature Adjustment. Many classical methods for imidazo[2,1-b]thiazole synthesis require elevated temperatures to overcome the activation energy of the cyclization step.[1] If you are performing the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) might be necessary. Conversely, excessively high temperatures can lead to degradation, so careful optimization is key.

    • Solution 3: Catalyst Choice. While some syntheses are catalyst-free, others benefit from the addition of a catalyst.[2][5] For reactions involving aldehydes and isocyanides, Lewis acids like FeCl₃ or ZnCl₂ can be essential for achieving good yields.[5] In other cases, a solid-supported catalyst like silica-supported tungstosilisic acid can enhance efficiency and allow for easier purification.[6]

  • Poor Quality of Starting Materials: Impurities in the reactants can inhibit the reaction or lead to unwanted side products.

    • Solution: Reagent Purification. Ensure your starting materials, such as 2-aminothiazole derivatives and α-haloketones, are of high purity. Recrystallization or column chromatography of the starting materials may be necessary. Commercially available reagents should be used without further purification only if their purity is guaranteed.[7]

  • Suboptimal Reaction Time: The reaction may not have reached completion.

    • Solution: Reaction Monitoring. Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and avoid premature work-up.

Issue 2: Formation of Significant Side Products

Your reaction mixture shows multiple spots on TLC, and purification is challenging due to the presence of closely related impurities. What are these side products and how can their formation be minimized?

Probable Causes & Solutions:

  • Isomeric Impurities: In the Hantzsch synthesis, which is a common method for preparing the thiazole ring, the regioselectivity of the cyclization can sometimes be an issue, potentially leading to the formation of isomeric impurities.[8]

    • Solution: Control of Reaction Conditions. The formation of isomers can be influenced by the reaction conditions. For example, in the Hantzsch thiazole synthesis, performing the reaction under acidic conditions can alter the regioselectivity of the condensation.[9]

  • Products of Self-Condensation or Polymerization: Aldehyd starting materials, in particular, can be prone to self-condensation reactions.

    • Solution: Slow Addition of Reagents. Adding the aldehyde slowly to the reaction mixture can help to minimize its self-condensation by keeping its instantaneous concentration low.

  • Degradation of the Product: The desired imidazo[2,1-b]thiazole may be unstable under the reaction conditions.

    • Solution: Milder Reaction Conditions. If product degradation is suspected, consider using milder reaction conditions, such as lower temperatures or shorter reaction times. Microwave-assisted synthesis can sometimes provide a more controlled and rapid heating method, minimizing degradation and improving yields.[10]

Issue 3: Difficulty in Product Purification

You've managed to synthesize the target compound, but isolating it in a pure form is proving to be a bottleneck. What are the best strategies for purification?

Probable Causes & Solutions:

  • Similar Polarity of Product and Impurities: The desired product and major impurities may have very similar polarities, making separation by standard column chromatography difficult.

    • Solution 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization.

    • Solution 2: Advanced Chromatographic Techniques. If recrystallization is not feasible, consider using more advanced chromatographic techniques. Flash column chromatography with a fine mesh silica gel (e.g., 230-400 mesh) can provide better separation.[1] Alternatively, preparative HPLC may be necessary for challenging separations.

    • Solution 3: Derivatization. In some cases, it may be possible to selectively derivatize either the product or a major impurity to alter its polarity, facilitating separation. The derivative can then be converted back to the original compound.

  • Product Insolubility: The product may be poorly soluble in common organic solvents, making purification and characterization difficult.

    • Solution: Solvent Screening. A broad screening of solvents is recommended. While common solvents like ethyl acetate and hexanes are often used for chromatography, exploring other options may be necessary.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of imidazo[2,1-b]thiazoles.

Q1: What are the most common synthetic routes to imidazo[2,1-b]thiazoles?

A1: Several synthetic strategies have been developed. The most prominent include:

  • Hantzsch Thiazole Synthesis: This is a classical and widely used method that involves the condensation of an α-haloketone with a thioamide or thiourea.[8] For the synthesis of the imidazo[2,1-b]thiazole scaffold, a common starting material is 2-aminothiazole, which reacts with an appropriate α-haloketone.[8][10]

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable example, utilizing a 2-aminoazine (like 2-aminothiazole), an aldehyde, and an isocyanide.[1][8]

  • Reaction from 2-Mercaptoimidazoles: The scaffold can also be constructed by reacting 2-mercaptoimidazole derivatives with α-halocarbonyl compounds.[8]

Q2: How do I choose the right starting materials for my target imidazo[2,1-b]thiazole?

A2: The choice of starting materials is dictated by the desired substitution pattern on the final molecule.

  • For substitution at the 5- and 6-positions, the appropriate α-haloketone and 2-aminothiazole derivative should be selected.

  • For substitution at the 2- and 3-positions, modifications to the 2-aminothiazole starting material are generally required.

  • Multicomponent reactions offer a high degree of flexibility, allowing for the introduction of diverse substituents from the aldehyde and isocyanide components.

Q3: What analytical techniques are essential for characterizing imidazo[2,1-b]thiazoles?

A3: A combination of spectroscopic and analytical techniques is crucial for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Melting Point: For solid compounds, the melting point is a useful indicator of purity.

Q4: Are there any safety precautions I should be aware of?

A4: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the specific hazards of the reagents you are using. For example, α-haloketones are lachrymatory and should be handled with care. Many organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing the Process

To aid in understanding the reaction workflow and troubleshooting logic, the following diagrams are provided.

Experimental Workflow for Imidazo[2,1-b]thiazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent Purification Reagent Purification Reaction Setup Reaction Setup Reagent Purification->Reaction Setup Solvent Selection Solvent Selection Solvent Selection->Reaction Setup Temperature Control Temperature Control Reaction Setup->Temperature Control Reaction Monitoring (TLC) Reaction Monitoring (TLC) Temperature Control->Reaction Monitoring (TLC) Quenching/Extraction Quenching/Extraction Reaction Monitoring (TLC)->Quenching/Extraction Column Chromatography Column Chromatography Quenching/Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization NMR NMR Recrystallization->NMR MS MS NMR->MS IR IR MS->IR

Caption: A typical experimental workflow for the synthesis and characterization of imidazo[2,1-b]thiazoles.

Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Monitor Reaction Progress Monitor Reaction Progress Low Yield->Monitor Reaction Progress Purify Reagents Purify Reagents Check Starting Material Purity->Purify Reagents Vary Solvent Vary Solvent Optimize Reaction Conditions->Vary Solvent Adjust Temperature Adjust Temperature Optimize Reaction Conditions->Adjust Temperature Add Catalyst Add Catalyst Optimize Reaction Conditions->Add Catalyst Increase Reaction Time Increase Reaction Time Monitor Reaction Progress->Increase Reaction Time

Sources

Technical Support Center: Overcoming Poor Solubility of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles.

Introduction to the Challenge

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a heterocyclic compound with potential therapeutic applications, often presents significant solubility challenges in aqueous media.[1] This poor solubility can hinder preclinical development, affecting everything from in vitro assays to formulation for in vivo studies. It is estimated that over 70% of active pharmaceutical ingredients (APIs) in development pipelines are poorly soluble in water.[2] This guide offers a systematic approach to understanding and overcoming these solubility limitations.

Frequently Asked Questions (FAQs)

Here are some of the initial questions researchers often have when working with (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Q1: What is the expected aqueous solubility of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol?
Q2: What are the primary reasons for the poor solubility of this compound?

A2: The poor aqueous solubility of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol can be attributed to several factors inherent in its molecular structure:

  • High Crystal Lattice Energy: The planar and rigid structure of the imidazo[2,1-b]thiazole core likely contributes to a stable crystalline form with high lattice energy, which requires significant energy to break down during dissolution.[5]

  • Hydrophobicity: The chloro- and thiazole- moieties contribute to the overall lipophilicity of the molecule, reducing its affinity for water.

  • Limited Hydrogen Bonding: While the methanol group can participate in hydrogen bonding, the rest of the molecule has limited sites for favorable interactions with water molecules.

Q3: What initial steps should I take to assess the solubility of my batch of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol?

A3: A systematic approach to determining the solubility of your specific batch is crucial. We recommend the following initial steps:

  • Visual Assessment: Begin by attempting to dissolve a small, known amount of the compound in a measured volume of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Observe for any undissolved particles.

  • Kinetic vs. Thermodynamic Solubility: It's important to distinguish between kinetic and thermodynamic solubility.[6]

    • Kinetic Solubility: This is often measured in early discovery and involves dissolving the compound (usually from a DMSO stock) into an aqueous buffer. It reflects the concentration before precipitation occurs.[6]

    • Thermodynamic Solubility: This is the true equilibrium solubility, determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[6]

  • Analytical Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to accurately measure the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[7][8]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during experiments with (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Problem 1: My compound is not dissolving sufficiently for my in vitro cell-based assay.

Cause: The aqueous concentration of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is below the effective concentration required for your assay.

Solution Workflow:

Caption: Decision workflow for improving in vitro assay solubility.

Detailed Protocol: Co-solvency Approach [9][10][11]

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[9][11][12]

  • Determine Cell Line Tolerance: Before proceeding, it is critical to determine the maximum concentration of the co-solvent that your specific cell line can tolerate without affecting viability or the experimental outcome. This is typically done by running a dose-response curve of the co-solvent alone.

  • Co-solvent Screening:

    • Prepare saturated solutions of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in various biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or PEG 400.[11]

    • Quantify the solubility in each co-solvent using a suitable analytical method (e.g., HPLC).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in the co-solvent that provided the best solubility.

  • Assay Preparation: Add the stock solution to your cell culture medium in a stepwise manner, ensuring the final concentration of the co-solvent remains below the predetermined toxic level. For example, a common practice is to keep the final DMSO concentration at or below 0.5%.

Co-SolventTypical Starting Concentration in Final MediumNotes
DMSO≤ 0.5%Widely used, but can have biological effects at higher concentrations.
Ethanol≤ 1%Can be cytotoxic; tolerance varies significantly between cell lines.
PEG 400≤ 2%Generally well-tolerated but can be viscous.
Detailed Protocol: pH Adjustment [13][14][15]

If (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol has ionizable functional groups (which would require experimental determination of its pKa), its solubility will be pH-dependent.[16]

  • pKa Determination: Experimentally determine the pKa of the compound using techniques like potentiometric titration or UV-spectrophotometry.

  • pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values.

    • Add an excess of the compound to each buffer and allow it to equilibrate for 24-48 hours.

    • Measure the concentration of the dissolved compound in each buffer to generate a pH-solubility profile.

  • Assay Medium Adjustment: Adjust the pH of your cell culture medium to a value that maximizes the solubility of the compound while remaining within the physiological tolerance of your cells. It is crucial to monitor the health of your cells at the adjusted pH.

Problem 2: I need to formulate the compound for oral administration in an animal model, but I can't achieve the required dose in a reasonable volume.

Cause: The low aqueous solubility of the compound prevents the preparation of a sufficiently concentrated dosing solution for in vivo studies.

Solution Workflow:

Caption: Strategies for formulating for in vivo oral dosing.

Detailed Protocol: Solid Dispersion [5][17][18]

Solid dispersion is a highly effective technique for improving the oral bioavailability of poorly soluble drugs.[5][17][18] It involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, effectively creating an amorphous, high-energy form of the drug that dissolves more readily.[5][18]

  • Carrier Selection: Choose a suitable hydrophilic polymer as a carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specialized polymers like Soluplus®.[3][19] The selection should be based on drug-polymer miscibility and stability.

  • Preparation Method:

    • Solvent Evaporation/Spray Drying: Dissolve both the drug and the carrier in a common solvent and then rapidly remove the solvent by evaporation or spray drying.[3][5] This method is suitable for thermolabile compounds.

    • Hot-Melt Extrusion (HME): Mix the drug and carrier and then process them through an extruder at an elevated temperature to form a solid solution.[20] This is a solvent-free method.

  • Characterization: It is essential to characterize the resulting solid dispersion to ensure that the drug is in an amorphous state and molecularly dispersed.[21][22][23]

    • Differential Scanning Calorimetry (DSC): The absence of the drug's melting peak indicates it is in an amorphous state.[20]

    • Powder X-Ray Diffraction (PXRD): A lack of sharp diffraction peaks (a "halo" pattern) confirms the amorphous nature of the drug within the dispersion.[20]

  • In Vitro Dissolution Testing: Perform dissolution studies on the solid dispersion formulation and compare the results to the unformulated drug. A significant increase in the dissolution rate is expected.

TechniqueAdvantagesDisadvantages
Solid Dispersion Significant increase in dissolution and bioavailability, potential for supersaturation.[5][17][18]Can be physically unstable (recrystallization), requires specialized equipment.[17][18]
Lipid-Based Formulations Good for lipophilic drugs, can enhance lymphatic uptake.[2][24]Potential for GI side effects, can be complex to formulate.
Particle Size Reduction Increases surface area and dissolution rate.[2][24]May not be sufficient for very poorly soluble compounds, potential for particle aggregation.

Analytical Techniques for Solubility Assessment

Accurate and reliable analytical methods are crucial for all stages of solubility enhancement.

Analytical TechniqueApplicationPrinciple
HPLC-UV Quantifying drug concentration in solution.Separates the analyte from excipients and degradation products, with detection by UV absorbance.[7][8]
UV-Vis Spectroscopy High-throughput screening of solubility in different media.Measures the absorbance of the drug at a specific wavelength.[7][8]
Nephelometry Kinetic solubility determination.Measures the amount of light scattered by undissolved particles in a solution.[25]
Differential Scanning Calorimetry (DSC) Characterization of solid forms (crystalline vs. amorphous).Measures the difference in heat flow into a sample and a reference as a function of temperature.[20]
Powder X-Ray Diffraction (PXRD) Identification of crystalline phases and confirmation of amorphous state.X-rays are diffracted by the crystalline lattice of a solid, producing a unique diffraction pattern.[20]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.).
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Solubility Enhancement by Solid Dispersion Method: An Overview. (2025, August 6). ResearchGate.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). NIH.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (n.d.). ACS Publications.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.Org.
  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). MDPI.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Improving API Solubility. (n.d.). Sigma-Aldrich.
  • Cosolvent. (n.d.). Wikipedia.
  • CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. (n.d.). Arastirmax.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Characterization of solid dispersion: Significance and symbolism. (2025, March 6).
  • Novel analytical approaches for solid dispersion characterization. (2020, August 26). Pharma Excipients.
  • (PDF) CHARACTERIZATION OF SOLID DISPERSION: A REVIEW. (2018, August 3). ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025, August 7).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. (n.d.).
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • {6-chloroimidazo[2,1-b][17][24]thiazol-5-yl}methanol. (n.d.). Moldb. Retrieved from

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • 6-Chloro-2,3-dihydroimidazo[2,1-b]thiazole-5-methanol. (n.d.). Echemi.
  • (6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methanol. (n.d.). 北京欣恒研科技有限公司.
  • 150020-64-7|6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. (n.d.). BLDpharm.

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Technical Support Center: Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side-product formations encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful and efficient production of this key synthetic intermediate.

Synthetic Overview & Critical Control Points

The synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is typically achieved through a three-step sequence starting from 2-amino-4-chlorothiazole. Each step presents unique challenges where side-product formation can occur, impacting yield and purity. Understanding these critical points is essential for troubleshooting.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: C5-Formylation cluster_2 Step 3: Aldehyde Reduction A 2-Amino-4-chlorothiazole + 3-Chloro-2-oxopropanal B 6-Chloroimidazo[2,1-b]thiazole A->B Cyclocondensation C 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol C->D Reduction (e.g., NaBH₄)

Fig 1. General synthetic workflow for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Troubleshooting Guide: Side-Product Formation

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Issues in 6-Chloroimidazo[2,1-b]thiazole Core Synthesis

Question: During the initial cyclocondensation reaction, I observe multiple spots on my TLC plate and the final yield is low. What are the likely side-products?

Answer: This is a common issue stemming from the reactivity of the 2-aminothiazole starting material.

  • Causality: The 2-amino group of 2-amino-4-chlorothiazole has two nucleophilic nitrogen atoms (the endocyclic and exocyclic nitrogens). While the desired reaction is the cyclization to form the imidazo[2,1-b]thiazole core, competitive side reactions can occur. Acylation or reaction at the wrong nitrogen can lead to a complex mixture of intermediates. In some acylation reactions of 2-aminothiazoles, bis-acylated byproducts have been observed, which can complicate purification and reduce the yield of the desired cyclized product.[1]

  • Troubleshooting Steps:

    • Control of Stoichiometry: Ensure precise 1:1 stoichiometry between the 2-aminothiazole and the α-halocarbonyl compound. An excess of the carbonyl reagent can lead to undesired secondary reactions.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly below and monitor by TLC before gently heating if necessary.

    • pH Control: The reaction is often base-catalyzed. However, a strong base can promote self-condensation of the carbonyl partner or degradation. Use a mild, non-nucleophilic base like sodium bicarbonate or triethylamine and add it slowly to the reaction mixture.

    • Purification: The crude product from this step often requires careful column chromatography for purification before proceeding to the next step. A well-purified core structure is critical for the success of the subsequent formylation.

Part 2: Side-Products during Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its high reactivity can lead to several side-products.[2][3]

Question: After the Vilsmeier-Haack reaction on 6-chloroimidazo[2,1-b]thiazole, my NMR spectrum shows two distinct aldehyde peaks. What is the minor peak?

Answer: The minor aldehyde peak is likely due to formylation at an alternative position on the heterocyclic ring.

  • Mechanistic Insight: The imidazo[2,1-b]thiazole ring is an electron-rich system. Electrophilic substitution, such as formylation, is highly favored at the C5 position due to the electronic stabilization of the intermediate sigma complex.[2] However, under forcing conditions (high temperature, prolonged reaction time), a small amount of substitution may occur at other positions, such as C2 or C3, leading to isomeric aldehyde impurities.

  • Troubleshooting & Prevention:

    • Temperature Control: The formation of the Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF is exothermic.[3] Always add POCl₃ to DMF at 0°C or below. Maintain this low temperature when adding the 6-chloroimidazo[2,1-b]thiazole substrate. Allow the reaction to warm to room temperature slowly, but avoid excessive heating unless required.

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup. Extended reaction times increase the risk of side-product formation.

Question: The workup of my Vilsmeier-Haack reaction yields a dark, tar-like, intractable material. What causes this decomposition?

Answer: The formation of tar is typically a result of substrate degradation under the harsh, acidic conditions of the reaction.

  • Causality: The Vilsmeier-Haack reaction generates a strongly acidic and dehydrating environment. The imidazo[2,1-b]thiazole core, while aromatic, can be susceptible to polymerization or decomposition under these conditions, especially if the reaction temperature is not well-controlled.

  • Mitigation Strategy:

    • Controlled Reagent Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0°C). This maintains a low concentration of the substrate in the reactive medium at any given time, minimizing polymerization.

    • Efficient Quenching: The workup is critical. Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde. A slow, controlled quench prevents localized temperature spikes that can degrade the product.

G cluster_main Main Reaction Pathway cluster_side Side-Product Formation A 6-Chloroimidazo[2,1-b]thiazole C Iminium Salt Intermediate at C5 A->C + F Isomeric Aldehyde (e.g., C2-formylation) A->F High Temp. Prolonged Time G Polymerization/Degradation (Tar) A->G Poor Temp. Control B Vilsmeier Reagent (Cl-CH=N⁺Me₂) B->C D Desired Product: 5-Carbaldehyde C->D Hydrolysis E Over-chlorination Product C->E Excess POCl₃ High Temp.

Fig 2. Competing reactions during the Vilsmeier-Haack formylation step.
Part 3: Challenges in the Final Aldehyde Reduction

Question: After reduction with sodium borohydride (NaBH₄), I still see a significant amount of the starting aldehyde in my crude product. How can I drive the reaction to completion?

Answer: Incomplete reduction is usually due to insufficient reducing agent, poor solvent choice, or deactivation of the borohydride.

  • Causality: Sodium borohydride is a mild reducing agent. Its reactivity can be hampered by the solvent system or if it degrades before the reaction is complete. The aldehyde itself is moderately activated by the electron-withdrawing nature of the heterocyclic system.

  • Troubleshooting Protocol:

    • Solvent System: Use a protic solvent like methanol or ethanol, which facilitates the reduction. If solubility is an issue, a co-solvent system like THF/methanol can be effective.

    • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is common practice to use 1.5 to 2.0 equivalents to ensure complete conversion and account for any reaction with the solvent.

    • Incremental Addition: Add the NaBH₄ in portions to the solution of the aldehyde at 0°C. This controls the initial effervescence (hydrogen evolution) and maintains a fresh supply of the reducing agent throughout the reaction.

    • Monitor by TLC: Check for the disappearance of the aldehyde spot by TLC before quenching the reaction. If the reaction stalls, a small additional portion of NaBH₄ can be added.

Question: The purified (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol appears to be unstable and develops a yellow/brown color upon storage. How can I improve its stability?

Answer: The hydroxymethyl group can be susceptible to air oxidation, especially if trace impurities are present.

  • Mechanism of Degradation: Trace amounts of acid or metal impurities can catalyze the slow oxidation of the alcohol back to the corresponding aldehyde, which can then undergo further degradation or polymerization, leading to discoloration.

  • Stabilization Strategies:

    • High Purity: Ensure the final product is purified to a high degree, removing any residual acidic or metallic contaminants from previous steps. Recrystallization or careful column chromatography is recommended.

    • Storage Conditions: Store the final compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20°C is ideal for long-term storage).

    • Antioxidant: For a solution of the compound, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes prevent oxidative degradation, though this is more common in formulation science than for a pure chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the intermediate, 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde?

A1: The aldehyde is a solid and is often amenable to purification by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. If isomeric impurities or significant colored byproducts are present, flash column chromatography on silica gel using an ethyl acetate/hexanes gradient is the most effective method.

Q2: What are the key analytical signatures to watch for when identifying side-products?

A2: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Side-Product TypeAnalytical TechniqueExpected Observation
Isomeric Aldehyde¹H NMRA second, distinct aldehyde proton signal (typically δ 9-10 ppm) and a different aromatic proton splitting pattern.
Diformylated ProductMSMolecular ion peak corresponding to the addition of two CHO groups (+56 Da from starting material).
Over-chlorinationMSMolecular ion peak corresponding to the replacement of H with Cl (+34 Da). Isotopic pattern for the additional chlorine will be visible.
Unreacted Aldehyde¹H NMRPresence of the characteristic aldehyde proton signal (δ ~9.8 ppm) in the final alcohol product spectrum.

Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) for the final reduction step?

A3: While LAH would be effective at reducing the aldehyde, it is generally not recommended for this substrate. LAH is a very strong, unselective reducing agent that reacts violently with protic solvents. Its use requires strictly anhydrous conditions (e.g., in THF or diethyl ether) and a more hazardous workup procedure. The chloro-substituent on the ring could also potentially be reduced by LAH under certain conditions. Given that NaBH₄ is effective and much safer to handle, it is the preferred reagent.

Appendix: Validated Experimental Protocol

Protocol 1: Vilsmeier-Haack Formylation of 6-Chloroimidazo[2,1-b]thiazole

  • In a three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and an addition funnel, add anhydrous N,N-dimethylformamide (DMF, 10 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Dissolve 6-chloroimidazo[2,1-b]thiazole (1.0 eq.) in a minimal amount of anhydrous DMF and add this solution dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and 2M sodium hydroxide solution, maintaining the pH above 8.

  • The resulting precipitate (the crude aldehyde) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

  • Purify the crude solid by recrystallization or column chromatography as needed.

References
  • ResearchGate. (2011). Chemistry of Imidazo[2,1-b][1][4][5]thiadiazoles. Available at: [Link]

  • National Institutes of Health (NIH). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • International Union of Pure and Applied Chemistry. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

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Technical Support Center: Refining Analytical Detection of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working on the analytical detection of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, offering in-depth, field-proven solutions grounded in scientific principles to enhance the accuracy and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions related to the analysis of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Q1: What are the recommended analytical techniques for the quantification of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol?

For the quantitative analysis of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also highly suitable, offering superior sensitivity and selectivity, which is particularly advantageous when dealing with complex biological matrices.[1][2] Gas Chromatography (GC) based methods can also be used, but may require derivatization to enhance the volatility of the analyte.[3]

Q2: What are the key physicochemical properties of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol that influence its analysis?

Understanding the molecule's properties is critical for method development. (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound with a molecular weight of approximately 158.61 g/mol .[4][5] Its structure contains a fused imidazo[2,1-b]thiazole ring system, which is known for a range of biological activities.[6] The presence of the methanol group (-CH₂OH) imparts some polarity to the molecule. The aromatic nature of the heterocyclic system allows for strong UV absorbance, typically around 220 nm or 254 nm, making UV detection a viable option.

Q3: How should I prepare and store standard solutions of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol?

Due to the potential for degradation, stock solutions should be prepared in a high-purity solvent in which the compound is freely soluble, such as methanol or acetonitrile. Store these solutions in amber glass vials to protect them from light and at a refrigerated temperature (2-8 °C) for short-term storage or frozen (≤ -20 °C) for long-term stability. It is advisable to prepare fresh working standards from the stock solution for each analytical run to ensure accuracy.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the analysis of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol.

High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape, Specifically Peak Tailing
  • Probable Cause: Peak tailing is often observed for polar compounds like (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol due to secondary interactions with the stationary phase. The primary cause is often the interaction of the analyte with residual silanol groups on the silica-based column packing material.[7][8] Other contributing factors can include using an incorrect mobile phase pH, column contamination, or the creation of a void at the column inlet.[8][9]

  • Solution:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is adequately buffered and is at least 2 pH units away from the pKa of the analyte to maintain a consistent ionization state.

    • Use an End-Capped Column: Employ a modern, high-purity silica column that is well end-capped to minimize the number of free silanol groups.

    • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

    • Column Flushing: If you suspect column contamination, flush the column with a strong solvent.[9] In some cases, reversing the column for a back-flush can dislodge particulates from the inlet frit.[7]

    • Check for Voids: If the problem persists, a void may have formed at the head of the column, which often requires column replacement.[7][8]

Issue 2: Shifting Retention Times
  • Probable Cause: Inconsistent retention times are a common issue in HPLC and can be caused by a variety of factors including changes in mobile phase composition, fluctuating column temperature, or problems with the HPLC pump.[10]

  • Solution:

    • Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and thoroughly degassed before use. It is best practice to prepare fresh mobile phase daily.

    • Column Temperature Control: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

    • System Equilibration: Ensure the HPLC system is adequately equilibrated with the mobile phase before starting a sequence of injections.

    • Pump Maintenance: Regularly inspect the pump for leaks and perform routine maintenance, such as replacing pump seals, to ensure a consistent flow rate.[11]

Table 1: Example Starting HPLC Parameters
ParameterRecommended Setting
Column C18, 4.6 x 50 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1]
Gradient Linear gradient, e.g., 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[1]
Detection UV at 220 nm
Experimental Workflow: HPLC Analysis

Caption: A typical workflow for the HPLC analysis of (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Low Signal Intensity or Ion Suppression
  • Probable Cause: Poor signal intensity in LC-MS/MS can be due to a number of factors. One of the most common is ion suppression, where co-eluting matrix components compete with the analyte for ionization, reducing its signal.[12][13] Other causes include suboptimal ionization source conditions, incorrect mass transitions, or contamination of the mass spectrometer.[10][12]

  • Solution:

    • Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[12]

    • Improve Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from matrix interferences.

    • Tune the Mass Spectrometer: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor and product ion masses, as well as the collision energy.

    • Source Optimization: Systematically optimize the ion source parameters, such as the spray voltage, gas flows, and temperature, to maximize the signal for your specific analyte.

    • Regular Maintenance: Regularly clean the ion source to prevent the buildup of contaminants that can lead to signal suppression.[12][14]

Logical Relationship: Troubleshooting Ion Suppression

G Low Signal Low Signal Ion Suppression? Ion Suppression? Low Signal->Ion Suppression? Improve Sample Cleanup Improve Sample Cleanup Ion Suppression?->Improve Sample Cleanup Modify HPLC Method Modify HPLC Method Ion Suppression?->Modify HPLC Method SPE SPE Improve Sample Cleanup->SPE Gradient Optimization Gradient Optimization Modify HPLC Method->Gradient Optimization

Caption: A decision-making flow for addressing low signal intensity due to ion suppression.

Table 2: Example Starting LC-MS/MS Parameters
ParameterRecommended Setting
Ionization Mode Heated Electrospray Ionization (HESI), Positive[1]
Spray Voltage 3.5 kV[1]
Capillary Temperature 263 °C[1]
Auxiliary Gas Heater Temp 425 °C[1]
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) To be determined via infusion
Collision Energy To be optimized

References

  • Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). AWS.
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025, September 30). PMC.
  • New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. (2022, October 12). Kharkiv University Bulletin. Chemical Series.
  • Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl). (n.d.). MDPI.
  • Discovery of N1-(6-chloroimidazo[2,1-b][15]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist. (n.d.). PubMed. Retrieved January 21, 2026, from

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.). NIH.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How to Avoid Problems in LC–MS. (n.d.). LCGC International.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International.
  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Brieflands.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • 6-Chloroimidazo[2,1-b]thiazole. (n.d.). Biosynth.
  • Hidden Problems in your LCMS data?. (n.d.). Element Lab Solutions.
  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. (2019, November 5). ACS Publications.
  • Application of LC-MS to the analysis of new radiopharmaceuticals. (n.d.). NIH.
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (n.d.). MDPI.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
  • Growing Pains in LC-MS/MS Testing. (2019, January 1). myadlm.org.
  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018, August 4). ResearchGate.
  • analytical methods. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • A simple and low-cost method for determination of methanol in alcoholic solutions. (n.d.). PMC.
  • 6-chloroimidazo[2,1-b][15]thiazole. (2025, May 20). ChemSynthesis. Retrieved January 21, 2026, from

  • 6-Chloroimidazo[2,1-b]thiazole. (n.d.). Moldb.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry.

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Imidazo[2,1-b]thiazole Compounds: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazo[2,1-b]thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, like any class of chemical compounds, handling and experimentation with imidazo[2,1-b]thiazole derivatives can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, purification, characterization, and biological evaluation. The information herein is curated to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

Section 1: Synthesis and Purification

The synthesis of the imidazo[2,1-b]thiazole scaffold is most commonly achieved through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole with an α-haloketone.[3] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an alternative, efficient one-pot approach.[4] Despite the robustness of these methods, several challenges can arise.

Troubleshooting Low Synthetic Yields

Low product yields are a frequent frustration in organic synthesis. The following flowchart outlines a systematic approach to troubleshooting this issue with imidazo[2,1-b]thiazole preparations.

low_yield_troubleshooting start Low Yield of Imidazo[2,1-b]thiazole check_reagents Verify Purity of Starting Materials (2-aminothiazole, α-haloketone) start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions If reagents are pure side_reactions Investigate Potential Side Reactions check_conditions->side_reactions If conditions are optimized workup_issues Assess Work-up and Isolation Procedure side_reactions->workup_issues If side products are minimal product_degradation Evaluate Product Stability Under Reaction/Work-up Conditions workup_issues->product_degradation If recovery is efficient end_point Improved Yield product_degradation->end_point If product is stable

Caption: Troubleshooting workflow for low synthetic yields.

FAQs: Synthesis

Q1: My Hantzsch reaction is giving a complex mixture of products. What are the likely side reactions?

A1: Besides the desired cyclization, several side reactions can occur. One common issue is the self-condensation of the α-haloketone. Additionally, if the reaction is run at too high a temperature or for an extended period, degradation of the starting materials or the product can occur. The presence of impurities in the starting 2-aminothiazole or α-haloketone can also lead to the formation of undesired byproducts.[3] It is crucial to use pure starting materials and to carefully control the reaction temperature.

Q2: I'm struggling to purify my imidazo[2,1-b]thiazole derivative by column chromatography. Any suggestions?

A2: The weakly basic nature of the imidazo[2,1-b]thiazole ring system can sometimes lead to peak tailing on silica gel chromatography.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent. Alternatively, using a different stationary phase, like alumina, may provide better separation. For stubborn purifications, reverse-phase HPLC can be an effective, albeit more resource-intensive, option.

Q3: Are there any common impurities I should be aware of when synthesizing these compounds?

A3: Yes, common impurities include unreacted starting materials (2-aminothiazole and α-haloketone), isomeric byproducts from alternative cyclization pathways, and reaction intermediates that have not fully converted to the final product.[3] It is also possible for impurities from the reagents and solvents to be carried through the synthesis.[3]

Experimental Protocol: Purification by Column Chromatography
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system. A typical starting eluent for many imidazo[2,1-b]thiazole derivatives is a mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary. Monitor the fractions by thin-layer chromatography (TLC).

  • Modification for Tailing: If peak tailing is observed on TLC, consider adding 0.1-1% triethylamine to your eluent system to improve the peak shape.

  • Fraction Collection: Collect the fractions containing your pure product and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain your purified imidazo[2,1-b]thiazole derivative.

Section 2: Handling, Storage, and Solubility

The physical properties of imidazo[2,1-b]thiazole derivatives can vary significantly based on their substitution patterns. However, some general characteristics are common to the scaffold.

Storage and Stability

Imidazo[2,1-b]thiazole and its derivatives are generally stable, aromatic compounds.[5] However, proper storage is crucial to maintain their integrity over time.

FAQs: Storage and Stability

Q4: What are the recommended storage conditions for imidazo[2,1-b]thiazole compounds?

A4: As a general guideline, imidazo[2,1-b]thiazole compounds should be stored in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is recommended. Some derivatives may be hygroscopic, so it is important to store them in a tightly sealed container, preferably in a desiccator.[6]

Q5: How stable is the imidazo[2,1-b]thiazole ring system to acidic and basic conditions?

A5: The imidazo[2,1-b]thiazole core is a weak base and is generally stable under neutral and mildly acidic or basic conditions.[5] Strong acids will protonate the imidazole nitrogen, forming a salt.[5] Prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation, although the specific degradation pathways would be dependent on the substituents present on the ring system.

Solubility

The solubility of imidazo[2,1-b]thiazole derivatives is highly dependent on their substituents. The parent scaffold is hydrophobic and generally soluble in organic solvents.[5]

Table 1: General Solubility of Unsubstituted Imidazo[2,1-b]thiazole

SolventSolubilityReference
DichloromethaneSoluble[7]
ChloroformSoluble[8]
EthanolSoluble[7][8]
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
WaterSparingly Soluble

Note: This table provides general guidance. The solubility of specific derivatives may vary significantly.

FAQs: Solubility

Q6: My imidazo[2,1-b]thiazole derivative has poor aqueous solubility, which is problematic for my biological assays. How can I improve this?

A6: Poor aqueous solubility is a common challenge. Here are a few strategies to address this:

  • Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.

  • Salt Formation: If your derivative has a basic handle, you can form a salt (e.g., hydrochloride salt) to improve its aqueous solubility.

  • Formulation: For in vivo studies, formulation with excipients such as cyclodextrins or surfactants can enhance solubility.

Section 3: Characterization and Analysis

Accurate characterization is fundamental to ensuring the identity and purity of your imidazo[2,1-b]thiazole compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for structural elucidation.

NMR Spectroscopy

The proton and carbon NMR spectra of imidazo[2,1-b]thiazoles have characteristic chemical shifts that can aid in structure confirmation.

FAQs: NMR Spectroscopy

Q7: Are there any characteristic NMR signals for the imidazo[2,1-b]thiazole core?

A7: Yes, the protons on the imidazo[2,1-b]thiazole ring system typically appear in the aromatic region of the 1H NMR spectrum. For the unsubstituted parent compound, the protons on the imidazole and thiazole rings will have distinct chemical shifts and coupling constants that can be used for identification. The specific shifts will be influenced by the substituents on the ring. For example, in some derivatives, the proton at the 5-position of the ring can appear as a singlet.[8]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of your compounds.

FAQs: Mass Spectrometry

Q8: What are the expected fragmentation patterns for imidazo[2,1-b]thiazole derivatives in mass spectrometry?

A8: The fragmentation pattern will be highly dependent on the nature of the substituents. However, some common fragmentation pathways for the core structure may involve cleavage of the thiazole or imidazole ring. The molecular ion peak is often observed, and high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4][6][8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of imidazo[2,1-b]thiazole derivatives.

FAQs: HPLC Analysis

Q9: I'm observing peak tailing in the HPLC analysis of my imidazo[2,1-b]thiazole compound. What could be the cause and how can I fix it?

A9: Peak tailing in reverse-phase HPLC is often due to interactions between the basic nitrogen atoms in the imidazo[2,1-b]thiazole ring and residual acidic silanol groups on the silica-based column packing.[9] To resolve this, you can:

  • Use a low pH mobile phase: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1%) will protonate the basic nitrogens and suppress the interaction with silanols.

  • Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer exposed silanol groups and are less prone to causing peak tailing with basic compounds.

  • Add a basic modifier: In some cases, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.

hplc_troubleshooting start HPLC Peak Tailing cause1 Interaction with Column Silanols start->cause1 cause2 Column Overload start->cause2 solution1 Add Acidic Modifier (e.g., 0.1% TFA) to Mobile Phase cause1->solution1 solution2 Use a High-Purity, End-Capped Column cause1->solution2 end_point Symmetrical Peak solution1->end_point solution2->end_point solution3 Reduce Sample Concentration cause2->solution3 solution3->end_point

Caption: Common causes and solutions for HPLC peak tailing.

Section 4: Biological Evaluation

The diverse biological activities of imidazo[2,1-b]thiazole derivatives make them attractive candidates for a wide range of assays. However, their inherent properties can sometimes interfere with certain assay formats.

FAQs: Biological Assays

Q10: My imidazo[2,1-b]thiazole derivative appears to be inhibiting my target in a fluorescence-based assay, but the results are not reproducible in other assay formats. Could there be an issue with the assay itself?

A10: Yes, this is a critical point to consider. Aromatic heterocyclic compounds, including those with fused ring systems like imidazo[2,1-b]thiazole, can exhibit fluorescence quenching properties.[10][11][12] This means they can absorb the light emitted by a fluorescent probe in your assay, leading to a false positive signal that appears as inhibition. It is essential to perform counter-screens to rule out assay artifacts. This can include:

  • An orthogonal assay: Confirming the activity in a different assay format that does not rely on fluorescence (e.g., a luminescence-based or label-free assay).

  • A "no enzyme" control: Running your compound in the assay in the absence of the target enzyme or protein. If you still see a decrease in the fluorescence signal, it is likely due to quenching.

Q11: My compound is showing cytotoxicity against my cell line of interest. How can I begin to investigate the mechanism of action?

A11: Once cytotoxicity is confirmed, a number of follow-up studies can be performed to elucidate the mechanism. These can include cell cycle analysis by flow cytometry to see if the compound causes arrest at a particular phase, and assays to detect apoptosis, such as annexin V staining or caspase activation assays.[13][14]

References

  • Groebke-Blackburn-Bienaymé Reaction for the Synthesis of Imidazo[2,1-b]thiazoles. (URL not available)
  • A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. (URL not available)
  • Synthesis and Biological Evaluation of New Imidazo[2,1-b]thiazole Derivatives as Anticancer Agents. (URL not available)
  • Imidazo[2,1-b]thiazole-6-methanol product page. ChemBK. [Link]

  • Chemistry of Imidazo[2,1-b][4][7][15]thiadiazoles. ResearchGate. [Link]

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  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. (URL not available)
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Two uranyl heterocyclic carboxyl compounds with fluorescent properties as high sensitivity and selectivity optical detectors for nitroaromatics. New Journal of Chemistry. [Link]

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  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. [Link]

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  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a representative member of this class, with its structurally similar analogs. We will delve into a likely synthetic route, compare its potential biological performance based on published data for related compounds, and provide detailed experimental protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.

Synthetic Pathways and Rationale

A common and effective method for introducing a functional group at the C5 position of the imidazo[2,1-b]thiazole ring is the Vilsmeier-Haack reaction, which installs a formyl (-CHO) group. This aldehyde can then be readily reduced to the desired hydroxymethyl (-CH2OH) group.

A 2-Amino-4-chlorothiazole C 6-Chloroimidazo[2,1-b]thiazole A->C Cyclization B α-Bromoacetaldehyde B->C E 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3, DMF) D->E G (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol E->G Reduction F Reducing Agent (e.g., NaBH4) F->G

Caption: Proposed synthetic workflow for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

This two-step functionalization of the core scaffold is a versatile approach, allowing for the introduction of various substituents at the C5 position, which is crucial for exploring the structure-activity relationships.

Comparative Analysis of Biological Activity

The true potential of a compound is revealed through its biological activity. Here, we compare the anticipated performance of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol with structurally related analogs for which experimental data has been published. The primary focus will be on anticancer and kinase inhibitory activities, as these are prominent features of the imidazo[2,1-b]thiazole class.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of imidazo[2,1-b]thiazole derivatives against a range of cancer cell lines. The substitution pattern on the bicyclic core is a key determinant of this activity.

Compound IDC5-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical 1 -CH2OH-ClMCF-7 (Breast)Data not available-
Analog A -CHO-ClHCT-116 (Colon)>100[1]
Analog B -CO-NH-NH2-p-Cl-PhMCF-7 (Breast)1.5[2]
Analog C Pyrazole moiety-p-Cl-PhSNB-75 (CNS)0.89[3]
Analog D Benzimidazole-p-Cl-PhA549 (Lung)1.08[4]

Table 1: Comparative in vitro anticancer activity of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol and its analogs.

Analysis of Structure-Activity Relationships (SAR):

From the available data, we can infer several key SAR trends:

  • C5-Substituent: The nature of the substituent at the C5 position is critical for anticancer potency. A simple aldehyde (Analog A) appears to be inactive, while the introduction of more complex, hydrogen-bond donating and accepting groups like hydrazides (Analog B), pyrazoles (Analog C), and benzimidazoles (Analog D) leads to significant cytotoxic activity. This suggests that the C5 position is likely involved in crucial interactions with the biological target. The hydroxymethyl group of our lead compound, being a hydrogen bond donor and acceptor, may confer some activity, but likely less than the more extended and complex substituents.

  • C6-Substituent: The presence of a halogenated phenyl group at the C6 position is a common feature among active compounds. This lipophilic group may contribute to better cell permeability and favorable interactions within a hydrophobic pocket of the target protein. The simple chloro-substituent in our lead compound is a common starting point for further derivatization.

Kinase Inhibitory Activity

The anticancer effects of many imidazo[2,1-b]thiazole derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Compound IDC5-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference
Hypothetical 1 -CH2OH-ClB-RAFData not available-
Analog E Pyrimidine-sulfonamide-di-Cl-PhV600E-B-RAF0.978[5]
Analog F Pyrimidine-sulfonamide-di-Cl-PhRAF18.2[5]
Analog G -H-p-SO2Me-PhCOX-280[6]

Table 2: Comparative kinase inhibitory activity of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol and its analogs.

Analysis of Kinase Inhibition SAR:

The data from kinase inhibition assays further underscores the importance of the substitution patterns:

  • Target Specificity: The imidazo[2,1-b]thiazole scaffold has been shown to be a versatile platform for targeting different kinases, including RAF kinases and COX-2.[6][7] The specific substitutions dictate the selectivity and potency against these targets.

  • Potency: Highly potent inhibitors, such as Analog E, often possess extended side chains at the C5 and C6 positions that can form multiple interactions with the kinase active site. The nanomolar potency of Analog E against V600E-B-RAF highlights the potential of this scaffold in developing targeted cancer therapies.[5]

  • Role of the Scaffold: The core imidazo[2,1-b]thiazole nucleus serves as a rigid framework to correctly orient the pharmacophoric groups for optimal interaction with the target kinase.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are representative protocols for the synthesis of a key intermediate and for a common in vitro cytotoxicity assay.

Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde (Key Intermediate)

This protocol is based on the widely used Vilsmeier-Haack reaction for the formylation of electron-rich heterocycles.

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 6-chloroimidazo[2,1-b]thiazole (1 equivalent) in dry DMF at 0 °C, slowly add POCl3 (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde.

Start Start Step1 Dissolve 6-chloroimidazo[2,1-b]thiazole in DMF at 0°C Start->Step1 Step2 Add POCl3 dropwise Step1->Step2 Step3 Warm to RT and heat to 60-70°C Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool to 0°C and quench with NaHCO3 Step4->Step5 Reaction complete Step6 Extract with DCM Step5->Step6 Step7 Wash, dry, and concentrate organic phase Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End End Step8->End

Caption: Workflow for the synthesis of the key carbaldehyde intermediate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Treat cells with test compounds Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 4 hours Step5->Step6 Step7 Solubilize formazan with DMSO Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 Step9 Calculate IC50 values Step8->Step9 End End Step9->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol represents a foundational structure within a class of biologically active compounds. While direct experimental data for this specific molecule is limited in the public domain, a comparative analysis of its structurally related analogs provides valuable insights into the potential of the imidazo[2,1-b]thiazole scaffold. The evidence strongly suggests that the substitutions at the C5 and C6 positions are critical for potent anticancer and kinase inhibitory activities.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of a focused library of analogs with varied substituents at the C5 and C6 positions would provide a more comprehensive understanding of the structure-activity relationships. Such studies will be instrumental in the rational design of novel and more potent imidazo[2,1-b]thiazole-based therapeutic agents.

References

  • Mahmoud, H. K., et al. (2019).
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  • Calderón-Rangel, D., et al. (2023).
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  • Sekar, P., et al. (2023). The structures of some imidazo[2,1-b]thiazoles having antitumor activity. Molecules, 28(12), 4785.
  • Andreani, A., et al. (1992). Potential antitumor agents. 21. Structure determination and antitumor activity of imidazo[2,1-b]thiazole guanylhydrazones. Journal of Medicinal Chemistry, 35(24), 4634-4637.
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  • Al-Ostoot, F. H., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726.
  • Imidazothiazoles – Knowledge and References. (n.d.). Taylor & Francis.
  • Isoglu, M., et al. (2025). Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. Arzneimittelforschung, 57(11), 757-763.
  • Khan, M. A., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(8), 12136-12151.
  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2014). ChemInform, 45(48).
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  • Shahrasbi, M., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288-1296.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules, 27(19), 6543.
  • Chopra, A. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD).
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  • Asif, M., et al. (2018). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 23(11), 2949.
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A Researcher's Guide to Elucidating the Mechanism of Action of Novel Imidazo[2,1-b]thiazole Derivatives: A Case Study of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Structure with Uncharted Potential

The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Indeed, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuro-active properties. This versatility, however, presents a formidable challenge when a novel analogue is synthesized.

This guide addresses a common scenario in drug discovery: we have a novel compound, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, born from this promising scaffold, yet its mechanism of action remains a black box. The objective of this document is not to present a known mechanism, but rather to provide a systematic, hypothesis-driven framework for its elucidation. We will guide fellow researchers and drug development professionals through a logical progression of experiments, from broad, unbiased screening to specific, hypothesis-driven validation assays. This comparative guide will contrast potential mechanisms and provide the experimental tools necessary to validate the true biological function of this, and other, novel imidazo[2,1-b]thiazole derivatives.

Part 1: Initial Target Identification Strategies - Casting a Wide Net

Before diving into specific mechanistic pathways suggested by the scaffold's history, it is crucial to generate unbiased, data-driven hypotheses. The initial phase of investigation should employ broad screening methods to identify the compound's general biological effects and potential direct molecular targets. This approach minimizes bias and opens the possibility of discovering truly novel mechanisms.

cluster_0 Initial Target Identification Workflow Compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Phenotypic Phenotypic Screening (e.g., Cancer Cell Line Panel) Compound->Phenotypic Kinome Kinome Profiling (Broad Kinase Panel) Compound->Kinome CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Affinity Affinity Chromatography-Mass Spec (Chemical Proteomics) Compound->Affinity Hypo_Gen Hypothesis Generation Phenotypic->Hypo_Gen Identifies cellular phenotype (e.g., anti-proliferative) Kinome->Hypo_Gen Identifies affected kinases CETSA->Hypo_Gen Identifies direct binding targets Affinity->Hypo_Gen Identifies binding proteins

Caption: Initial workflow for unbiased target identification.

Strategy 1: Broad Phenotypic Screening

The first step is to observe the compound's effect on whole cells. An anti-proliferative screen against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) is a cost-effective starting point. This provides data on potency (GI50 values) and a preliminary spectrum of activity, which can suggest potential underlying mechanisms (e.g., specific activity in RAS-mutant cancers might point towards autophagy pathways).[1][2]

Strategy 2: Kinome Profiling

Given that a vast number of signaling pathways are regulated by kinases, and many imidazo[2,1-b]thiazoles are kinase inhibitors, a broad kinome profiling screen is a high-yield strategy.[3] Commercial services offer screening against hundreds of kinases, providing a detailed report on which enzymes are inhibited by the compound.[4][5] This approach can rapidly pinpoint a specific kinase or family of kinases as potential targets, guiding further investigation.[3]

Strategy 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that confirms direct binding of a compound to its target protein in situ—within intact cells or cell lysates.[6] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[7][8] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a thermal shift can be detected.[8][9] This method is invaluable for validating hits from other screens and confirming target engagement in a physiological context.[6][10]

Strategy 4: Affinity-Based Proteomics

For a more resource-intensive but direct approach, the compound can be modified into a chemical probe (e.g., by adding a biotin tag or a photo-reactive group) to "fish" for its binding partners from a cell lysate.[11][12][13][14] The captured proteins are then identified by mass spectrometry. This method can uncover novel and unexpected targets but requires significant medicinal chemistry and proteomics expertise.[15]

Part 2: Hypothesis-Driven Validation - A Comparative Investigation

Results from the initial screens, combined with literature precedents for the imidazo[2,1-b]thiazole scaffold, will generate several testable hypotheses. The next phase involves designing specific experiments to validate or refute these hypotheses. We present four plausible mechanistic pathways for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol and the comparative experimental data needed to build a strong case for each.

Hypothesis A: Inhibition of Autophagy via ULK1 Kinase

Scientific Rationale: Autophagy is a cellular self-recycling process critical for cancer cell survival under stress.[16] Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that initiates this process, making it a promising anticancer target.[17][18] The discovery of ULK1 inhibitors provides a strong rationale for investigating this pathway.[19][20][21]

cluster_1 ULK1-Mediated Autophagy Initiation cluster_stress Stress (e.g., Starvation) mTORC1 mTORC1 (Nutrient Rich) ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_Complex Inhibits Vps34_Complex Vps34 PI3K Complex ULK1_Complex->Vps34_Complex Phosphorylates & Activates Phagophore Phagophore Formation Vps34_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Stress_Signal Inhibition of mTORC1 Stress_Signal->ULK1_Complex Activates Test_Compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Test_Compound->ULK1_Complex Hypothesized Inhibition

Caption: Hypothesized inhibition of the ULK1 complex.

Experimental Validation Protocols:

  • Direct ULK1 Kinase Inhibition Assay:

    • Objective: To determine if the compound directly inhibits ULK1 enzymatic activity.

    • Methodology: A cell-free in vitro kinase assay is performed using recombinant human ULK1 protein, a suitable substrate (like Myelin Basic Protein or a specific peptide), and ATP.[20] The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based system like the ADP-Glo™ Kinase Assay.[17][21]

    • Step-by-Step Protocol:

      • Prepare serial dilutions of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol and a known ULK1 inhibitor (e.g., SBI-0206965) in kinase assay buffer.

      • In a 96-well plate, add 5 µL of recombinant ULK1 enzyme and 5 µL of the test compound or control. Incubate for 15 minutes at room temperature.

      • Add 5 µL of substrate solution.

      • Initiate the reaction by adding 10 µL of ATP solution. Incubate for 30-60 minutes at 30°C.

      • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

      • Add 50 µL of Kinase Detection Reagent, incubate for 30-60 minutes, and read luminescence.

      • Calculate percent inhibition relative to DMSO controls and determine the IC50 value.

  • Cellular Autophagic Flux Assay:

    • Objective: To measure the compound's effect on the entire autophagy pathway within cells. An accumulation of the lipidated form of LC3 (LC3-II) upon lysosomal inhibition is a hallmark of active autophagic flux.[22]

    • Methodology: Treat cells with the compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). Cell lysates are then analyzed by Western blot for LC3-I to LC3-II conversion and for levels of p62/SQSTM1, a protein that is degraded by autophagy.[23][24]

    • Step-by-Step Protocol:

      • Plate cells (e.g., HeLa or A549) and allow them to adhere overnight.

      • Create four treatment groups: (1) Vehicle (DMSO), (2) Compound, (3) Bafilomycin A1 (100 nM), (4) Compound + Bafilomycin A1.

      • Treat cells with the compound for a predetermined time (e.g., 6 hours). For groups 3 and 4, add Bafilomycin A1 for the final 2 hours of incubation.

      • Harvest cells, prepare lysates, and quantify protein concentration.

      • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3B and p62/SQSTM1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

      • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL reagent.

      • Quantify band intensity. A significant increase in the LC3-II band in the "Compound + Bafilomycin A1" group compared to the "Bafilomycin A1" only group indicates that the compound blocks autophagy at a step before lysosomal degradation. An increase in p62 levels would corroborate this finding.

Comparative Data Summary (Hypothetical Data)

CompoundULK1 IC50 (nM)Autophagic Flux (LC3-II accumulation w/ BafA1)p62 Accumulation
(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol To be determinedTo be determinedTo be determined
SBI-0206965 (Reference)108[3]Strong InhibitionIncrease
Chloroquine (Reference)N/A (Late-stage inhibitor)Strong InhibitionIncrease
Hypothesis B: Disruption of Microtubule Dynamics

Scientific Rationale: The microtubule network is essential for cell division, making it a prime target for anticancer drugs. Several successful drugs, like vinca alkaloids and taxanes, function by disrupting tubulin polymerization or depolymerization. Given that some complex heterocyclic compounds have been shown to interact with tubulin, this is a plausible mechanism.[25]

Experimental Validation Protocols:

  • In Vitro Tubulin Polymerization Assay:

    • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin into microtubules.

    • Methodology: This is often a fluorescence-based assay where purified tubulin is induced to polymerize. A fluorescent reporter that binds to microtubules allows for real-time monitoring of the polymerization process.[26]

    • Step-by-Step Protocol:

      • Reconstitute lyophilized, purified bovine tubulin on ice.

      • In a 96-well plate, add polymerization buffer, the fluorescent reporter, and serial dilutions of the test compound, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).

      • Initiate polymerization by warming the plate to 37°C and adding GTP.

      • Measure fluorescence kinetically over 60 minutes.

      • Analyze the polymerization curves. Inhibition will be seen as a decrease in the rate and extent of fluorescence increase compared to the vehicle control.

  • Cell-Based Microtubule Integrity Assay:

    • Objective: To visualize the effect of the compound on the microtubule network in intact cells.

    • Methodology: High-content imaging of cells stained for α-tubulin provides a powerful visual confirmation of microtubule disruption.[27] Modern approaches use CRISPR-edited cell lines with endogenously tagged fluorescent tubulin, allowing for live-cell imaging.[28]

    • Step-by-Step Protocol:

      • Plate cells (e.g., U2OS) on imaging-quality plates or coverslips.

      • Treat with the test compound and controls (e.g., colchicine, paclitaxel, DMSO) for an appropriate time (e.g., 16-24 hours).

      • Fix, permeabilize, and stain the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

      • Acquire images using a high-content imager or confocal microscope.

      • Analyze images for changes in microtubule morphology. Look for depolymerization (loss of filamentous structures), stabilization (formation of microtubule bundles), and effects on mitotic spindle formation.

cluster_2 Tubulin Inhibition Validation Workflow start Treat Cells with Compound fix Fix and Permeabilize Cells start->fix stain Immunofluorescent Staining (Anti-α-tubulin antibody) fix->stain image High-Content Imaging stain->image analyze Analyze Microtubule Morphology (Depolymerization, Bundling, Mitotic Arrest) image->analyze

Caption: Workflow for visualizing microtubule disruption.

Comparative Data Summary (Hypothetical Data)

CompoundTubulin Polymerization IC50 (µM)Cellular Phenotype
(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol To be determinedTo be determined
Colchicine (Reference)~2-5Microtubule depolymerization, mitotic arrest
Paclitaxel (Reference)N/A (promotes polymerization)Microtubule bundling, mitotic arrest
Hypothesis C: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Scientific Rationale: COX-2 is an enzyme upregulated during inflammation and in many cancers. Selective COX-2 inhibitors (coxibs) are effective anti-inflammatory drugs. The imidazo[2,1-b]thiazole scaffold has been successfully used to design potent and selective COX-2 inhibitors, making this a valid hypothesis to test.[29][30]

Experimental Validation Protocols:

  • In Vitro COX-1/COX-2 Inhibition Assay:

    • Objective: To determine the compound's inhibitory potency (IC50) against both COX isoforms and to calculate its selectivity index (SI = IC50 COX-1 / IC50 COX-2).

    • Methodology: Use a commercially available colorimetric or fluorescent inhibitor screening kit. These assays measure the peroxidase activity of COX enzymes, which is inhibited by compounds that bind to the active site.

    • Step-by-Step Protocol:

      • Prepare serial dilutions of the test compound and a reference drug (e.g., Celecoxib).

      • In parallel 96-well plates for COX-1 and COX-2, add assay buffer, heme, and the respective enzyme.

      • Add the test compound dilutions and incubate.

      • Initiate the reaction by adding arachidonic acid (the substrate).

      • After a short incubation, measure the absorbance or fluorescence according to the kit manufacturer's instructions.

      • Calculate IC50 values for both enzymes and determine the selectivity index.

  • Cell-Based Prostaglandin E2 (PGE2) Production Assay:

    • Objective: To confirm COX-2 inhibition in a cellular context by measuring the reduction of a key inflammatory product, PGE2.

    • Methodology: Use a cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages). Stimulate the cells with lipopolysaccharide (LPS) in the presence of the test compound, and then quantify PGE2 levels in the supernatant using an ELISA kit.

    • Step-by-Step Protocol:

      • Plate RAW 264.7 cells and allow them to adhere.

      • Pre-treat cells with various concentrations of the test compound or Celecoxib for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

      • Collect the cell culture supernatant.

      • Perform a competitive ELISA for PGE2 according to the manufacturer's protocol.

      • Calculate the concentration of PGE2 and determine the IC50 for the inhibition of its production.

Comparative Data Summary (Hypothetical Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol To be determinedTo be determinedTo be determined
Celecoxib (Reference)~15~0.04~375
Ibuprofen (Reference)~13~344~0.04 (Non-selective)
Hypothesis D: Agonism of the 5-HT6 Serotonin Receptor

Scientific Rationale: The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the brain and is a target for cognitive disorders. The identification of a tryptamine derivative of 6-chloroimidazo[2,1-b]thiazole as a potent 5-HT6 agonist makes this an intriguing, albeit more specialized, hypothesis to explore.

Experimental Validation Protocols:

  • Receptor Binding Assay:

    • Objective: To determine if the compound binds to the 5-HT6 receptor and to quantify its binding affinity (Ki).

    • Methodology: A competitive radioligand binding assay using cell membranes prepared from cells overexpressing the human 5-HT6 receptor (e.g., HEK293) and a specific radioligand (e.g., [3H]-LSD).

    • Step-by-Step Protocol:

      • In a 96-well plate, combine cell membranes, the radioligand at a fixed concentration, and increasing concentrations of the test compound.

      • Incubate to allow binding to reach equilibrium.

      • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

      • Wash the filters to remove non-specific binding.

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Calculate the IC50 for displacement of the radioligand and convert it to a Ki value using the Cheng-Prusoff equation.

  • Functional cAMP Accumulation Assay:

    • Objective: To determine if binding to the 5-HT6 receptor translates into a functional response (agonism or antagonism). The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

    • Methodology: Use a cell line stably expressing the 5-HT6 receptor (e.g., HEK-293F/rat 5-HT6).[31] Treat the cells with the compound and measure changes in intracellular cAMP levels using a sensitive detection method like HTRF or a competitive ELISA.[32]

    • Step-by-Step Protocol:

      • Plate the 5-HT6 expressing cells in a 96-well plate.

      • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add serial dilutions of the test compound or a known agonist (e.g., serotonin).

      • Incubate for 30 minutes at 37°C.

      • Lyse the cells and measure cAMP levels using a suitable assay kit.

      • Plot the dose-response curve and calculate the EC50 (potency) and Emax (efficacy) relative to the full agonist.

cluster_3 5-HT6 Receptor Signaling Pathway Agonist 5-HT6 Agonist (e.g., Serotonin) Receptor 5-HT6 Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP

Caption: Gs-coupled signaling cascade of the 5-HT6 receptor.

Comparative Data Summary (Hypothetical Data)

Compound5-HT6 Binding Ki (nM)cAMP Accumulation EC50 (nM)Efficacy (% of 5-HT)
(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol To be determinedTo be determinedTo be determined
Serotonin (5-HT) (Reference)~100~5100%
SB-271046 (Reference Antagonist)~1N/A (Blocks 5-HT effect)0%

Part 3: Synthesizing the Evidence and Defining the Mechanism of Action

The culmination of this investigative process is the synthesis of all collected data into a coherent mechanistic narrative. It is rare for a small molecule to have a single, perfectly clean mechanism. The goal is to identify the primary mechanism of action that is responsible for the desired phenotype (e.g., cancer cell death) at therapeutically relevant concentrations.

Interpreting the Results:

  • Potency and Correlation: Does the potency in the enzymatic/binding assay (IC50/Ki) correlate with the potency in the cellular functional assay (e.g., GI50 in proliferation, EC50 in cAMP)? A strong correlation is compelling evidence for the on-target effect being responsible for the cellular outcome.

  • Selectivity: How selective is the compound? A kinome profile might reveal inhibition of several kinases. CETSA can help determine which of these are engaged in cells at relevant concentrations. For a COX inhibitor, the selectivity index is paramount.

By systematically working through unbiased screening followed by rigorous, hypothesis-driven validation, researchers can confidently build a data-backed profile of a novel compound's mechanism of action. This structured approach not only de-risks further development but also contributes valuable knowledge to the broader scientific community about the therapeutic potential of promising scaffolds like imidazo[2,1-b]thiazole.

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A Comparative Study on the Potency of Imidazo[2,1-b]thiazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, consistently forming the core of compounds with a broad spectrum of pharmacological activities.[1][2][3] Its rigid bicyclic structure, combined with the diverse substitution patterns it allows, has made it a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the potency of various imidazo[2,1-b]thiazole derivatives across key therapeutic areas, supported by experimental data and methodological insights to aid researchers in drug development.

The Enduring Appeal of the Imidazo[2,1-b]thiazole Core

The significance of the imidazo[2,1-b]thiazole nucleus is underscored by its presence in clinically used drugs and numerous investigational compounds.[1] This scaffold's versatility stems from its synthetic accessibility and the ability to modulate its biological activity through targeted chemical modifications. Researchers have successfully developed derivatives with potent anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), and anti-inflammatory properties.[4][5][6][7][8]

Comparative Potency Analysis

The potency of imidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. This section provides a comparative overview of the most potent derivatives identified in recent literature, categorized by their primary therapeutic application.

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[9][10]

A notable study synthesized a series of novel imidazo[2,1-b]thiazole derivatives and evaluated their in vitro antiproliferative activities against the A375P human melanoma cell line. Several compounds exhibited superior potency to the standard drug Sorafenib.[11] For instance, compounds 26 and 27 from this series showed remarkable selectivity for melanoma cell lines, with sub-micromolar IC50 values across multiple melanoma lines.[11]

Another investigation focused on imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.[10] One of the most promising conjugates, 6d , displayed significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 1.08 µM and was found to arrest the cell cycle in the G2/M phase.[10]

More recently, imidazo[2,1-b]thiazole-based compounds have been explored as potential focal adhesion kinase (FAK) inhibitors.[12] Derivatives carrying a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety showed activities comparable or even superior to cisplatin against the glioma C6 cancer cell line.[12]

Table 1: Comparative Anticancer Potency of Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
26 A375P (Melanoma)< 1[11]
27 A375P (Melanoma)< 1[11]
6d A549 (Lung)1.08[10]
3c MCF-7 (Breast)35.81[7]
3a MCF-7 (Breast)52.62[7]
3d MCF-7 (Breast)61.74[7]
12 HepG2 (Liver)12.73 (µg/mL)[13]
Antimicrobial and Antitubercular Activity

The imidazo[2,1-b]thiazole scaffold has yielded compounds with potent activity against a range of microbial pathogens.

In the realm of antitubercular agents, a series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) H37Ra.[14] The most active compound, IT10 , featuring a 4-nitro phenyl moiety, demonstrated an IC50 of 2.32 µM and an IC90 of 7.05 µM, with no significant cytotoxicity against a human lung fibroblast cell line.[14] Another potent derivative from the same study, IT06 , with a 2,4-dichloro phenyl moiety, had an IC50 of 2.03 µM.[14]

Furthermore, a separate study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives identified compounds 5b , 5d , and 5h as having potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against the H37Rv strain of M. tuberculosis.[15]

In terms of broader antimicrobial activity, chalcone-based imidazo[2,1-b]thiazole derivatives have been evaluated against bacteria such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as the fungus Fusarium, showing promising potential.[16]

Table 2: Comparative Antimicrobial and Antitubercular Potency

Compound IDTarget OrganismPotency (MIC/IC50/IC90)Reference
IT10 M. tuberculosis H37RaIC50: 2.32 µM, IC90: 7.05 µM[14]
IT06 M. tuberculosis H37RaIC50: 2.03 µM[14]
5b M. tuberculosis H37RvMIC: 1.6 µg/mL[15]
5d M. tuberculosis H37RvMIC: 1.6 µg/mL[15]
5h M. tuberculosis H37RvMIC: 1.6 µg/mL[15]
21a C. albicansPotent activity reported[17]
Anti-inflammatory Activity

Imidazo[2,1-b]thiazole derivatives have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key target in inflammation. A series of analogs containing a methyl sulfonyl COX-2 pharmacophore were synthesized and found to be potent and selective COX-2 inhibitors.[18] Compound 6a from this series, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, emerged as a highly potent and selective COX-2 inhibitor with an IC50 of 0.08 µM and a selectivity index greater than 1250.[18]

Another study focused on 2,6-diaryl-imidazo[2,1-b][4][5][16]thiadiazole derivatives and evaluated their in vivo anti-inflammatory activity.[8][19] Compound 5c demonstrated superior anti-inflammatory effects compared to the standard drug diclofenac in a carrageenan-induced rat paw edema model.[8][19]

Table 3: Comparative Anti-inflammatory Potency

Compound IDTargetPotency (IC50)In Vivo ActivityReference
6a COX-20.08 µM-[18]
5c COX-1/COX-2-Better than diclofenac[8][19]

Structure-Activity Relationship (SAR) Insights

The potency of imidazo[2,1-b]thiazole derivatives is intricately linked to their structural features. Key SAR observations include:

  • Substitution at the 6-position: In many anticancer derivatives, a substituted phenyl ring at the 6-position is crucial for activity. The nature of the substituent on this phenyl ring can significantly influence potency.[11]

  • Modifications at the 5-position: For anti-inflammatory COX-2 inhibitors, the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring affect both potency and selectivity.[18]

  • Fusion with other heterocycles: The conjugation of the imidazo[2,1-b]thiazole core with other heterocyclic systems, such as pyrazole or benzimidazole, has proven to be a successful strategy for enhancing anticancer activity.[10][20]

  • Benzo-fused analogs: The fusion of a benzene ring to the thiazole portion, creating a benzo[d]imidazo[2,1-b]thiazole system, has been particularly effective in generating potent antitubercular agents.[14][15]

SAR_Summary Imidazo[2,1-b]thiazole_Core Imidazo[2,1-b]thiazole Core Position_6 Position 6 (Phenyl Substituents) Imidazo[2,1-b]thiazole_Core->Position_6 Anticancer Position_5 Position 5 (Amine Substituents) Imidazo[2,1-b]thiazole_Core->Position_5 Anti-inflammatory Heterocycle_Fusion Heterocycle Fusion (e.g., Pyrazole) Imidazo[2,1-b]thiazole_Core->Heterocycle_Fusion Anticancer Benzo_Fusion Benzo[d] Fusion Imidazo[2,1-b]thiazole_Core->Benzo_Fusion Antitubercular

Caption: Key Structure-Activity Relationships of Imidazo[2,1-b]thiazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details representative experimental methodologies for the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives.

General Synthesis of 6-Phenylimidazo[2,1-b]thiazole Derivatives

A common and efficient method for the synthesis of the imidazo[2,1-b]thiazole core involves the reaction of a 2-aminothiazole with an α-haloketone.[18][21]

Step-by-step methodology:

  • Preparation of α-bromoacetophenone: To a solution of the corresponding acetophenone in a suitable solvent (e.g., chloroform or acetic acid), add an equimolar amount of bromine dropwise with stirring at room temperature.

  • Cyclization Reaction: Dissolve the α-bromoacetophenone and 2-aminothiazole in a solvent like ethanol.

  • Heating: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate, the hydrobromide salt of the imidazo[2,1-b]thiazole, is filtered.

  • Neutralization: Neutralize the salt with a base (e.g., sodium bicarbonate solution) to obtain the free base of the 6-phenylimidazo[2,1-b]thiazole derivative.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.

Synthesis_Workflow 2-Aminothiazole 2-Aminothiazole Reaction Cyclization (Reflux) 2-Aminothiazole->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Product Imidazo[2,1-b]thiazole Derivative Reaction->Product

Caption: General Synthetic Workflow for Imidazo[2,1-b]thiazole Derivatives.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-step methodology:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[2,1-b]thiazole derivatives in the culture medium. Add these dilutions to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Antitubercular Activity Evaluation (Microplate Alamar Blue Assay - MABA)

The MABA is a commonly used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Step-by-step methodology:

  • Preparation of Inoculum: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate broth medium to mid-log phase. Adjust the turbidity of the culture to a McFarland standard to obtain a standardized inoculum.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a drug-free control and a positive control with a known antitubercular drug (e.g., isoniazid).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold continues to be a highly fruitful starting point for the development of potent therapeutic agents. The comparative analysis presented in this guide highlights the remarkable potency and versatility of its derivatives. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent lead compounds to facilitate their translation into clinical candidates. The exploration of novel synthetic methodologies to further diversify the chemical space around this privileged scaffold will undoubtedly lead to the discovery of next-generation drugs with enhanced efficacy and safety.

References

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  • Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., & Elshaier, Y. A. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European journal of medicinal chemistry, 46(12), 5769-5777.
  • El Badaoui, Y., El Hafi, H., El Harti, F., Anouar, E. H., & El Amrani, A. (2022). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. BIO Web of Conferences, 48, 00018.
  • Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][5][16]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.

  • Amrutkar, V. S., Khator, R., & Monga, V. (2021). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry, 13(20), 1835-1867.
  • Shareef, M. A., Nayak, S. K., & Guruprasad, L. (2019). Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. AIP Conference Proceedings, 2115(1), 030239.
  • Sbenati, R. M., Semreen, M. H., Semreen, A. M., & El-Gamal, M. I. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects. Bioorganic & Medicinal Chemistry, 30, 115939.
  • Kumar, A., Sharma, S., Chib, R., Shah, B. A., Singh, S., Kumar, A., ... & Cappoen, D. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC medicinal chemistry, 13(8), 996-1008.
  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., Fazeli, H., Bostaki, G., & Shafiee, A. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 11(3), 809.
  • de la Torre, M. C., & Sierra, M. A. (2018).
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  • Al-Omair, M. A., Ali, A. A., Al-Agamy, M. H., & El-Kashef, H. S. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Journal of Molecular Structure, 1315, 138542.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020).
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  • Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO [2, 1-b][4][5][16] THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European journal of medicinal chemistry, 75, 492-500.
  • Patil, S., Maste, M., & Bhat, K. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][4][5][16]thiadiazoles. Scientific Reports, 14(1), 1-15.

  • Singh, P., & Kaur, M. (2020). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2, 1-b] thiazoles. Current medicinal chemistry, 27(40), 6864-6887.
  • Kamal, A., Reddy, V. S., Shaik, A. B., Kumar, G. B., & Mahesh, R. (2015). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & medicinal chemistry letters, 25(21), 4843-4848.
  • Singh, P., & Kaur, M. (2020). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2, 1-b] thiazoles. Current medicinal chemistry, 27(40), 6864-6887.
  • Pop, R., Pinzaru, I., Vlase, L., Vlase, T., & Oniga, O. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][16]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2356.

  • Pop, R., Pinzaru, I., Vlase, L., Vlase, T., & Oniga, O. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][16]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2356.

  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., ... & Biondi, S. (2008). The structures of some imidazo[2,1-b]thiazoles having antitumor activity. European journal of medicinal chemistry, 43(12), 2859-2863.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Novel Anticancer Agent (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical findings from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results for a novel investigational compound, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. This molecule belongs to the imidazo[2,1-b]thiazole class, a scaffold known for its diverse biological activities, including promising anticancer properties.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to preclinical assessment. We will explore a hypothetical investigation into the anticancer potential of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol against non-small cell lung cancer (NSCLC), using the well-established A549 cell line and a corresponding xenograft mouse model. As a point of comparison, we will benchmark its performance against Paclitaxel, a standard-of-care chemotherapeutic agent for NSCLC.

The Scientific Imperative of In Vitro-In Vivo Correlation (IVIVC)

A strong in vitro-in vivo correlation (IVIVC) is the cornerstone of predictive drug development.[4] It allows researchers to make informed decisions about which drug candidates to advance, potentially reducing the time and cost of development.[5] Discrepancies between in vitro potency and in vivo efficacy are common and can arise from a multitude of factors including poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, or the influence of the tumor microenvironment. A systematic cross-validation approach, as outlined in this guide, is essential to de-risk a project and build a comprehensive understanding of a compound's therapeutic potential.

Experimental Framework: A Multi-faceted Approach

Our investigation into (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol will be structured in a phased approach, beginning with foundational in vitro characterization and culminating in in vivo efficacy studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation In Vitro Cytotoxicity In Vitro Cytotoxicity Mechanistic Assays Mechanistic Assays In Vitro Cytotoxicity->Mechanistic Assays Xenograft Efficacy Study Xenograft Efficacy Study In Vitro Cytotoxicity->Xenograft Efficacy Study Establish Preliminary Efficacy ADME Profiling ADME Profiling Mechanistic Assays->ADME Profiling Pharmacokinetic Study Pharmacokinetic Study ADME Profiling->Pharmacokinetic Study Inform Dosing Regimen Pharmacokinetic Study->Xenograft Efficacy Study G A549 Cell Culture A549 Cell Culture Subcutaneous Injection Subcutaneous Injection A549 Cell Culture->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Dosing Dosing Treatment Groups->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

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A Senior Application Scientist's Guide to Benchmarking (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2] This guide presents a comprehensive framework for the preclinical benchmarking of a novel derivative, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (referred to herein as "Compound X"). Extensive literature analysis reveals that imidazo[2,1-b]thiazole derivatives frequently exhibit potent anticancer effects by targeting microtubule dynamics or specific protein kinases.[3][4][5][6][7] Based on this evidence, this document outlines a dual-hypothesis approach, proposing methodologies to compare Compound X against two distinct classes of standard-of-care anticancer drugs: the microtubule-stabilizing agent Paclitaxel and the selective BRAF kinase inhibitor Vemurafenib . We provide detailed, field-tested protocols for in vitro and cell-based assays, guidelines for data interpretation, and a logical workflow to elucidate the compound's primary mechanism of action and therapeutic potential.

Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a bicyclic heterocyclic system that has garnered significant attention from researchers due to its versatile therapeutic potential.[1][2] Derivatives have been investigated and developed for a range of applications, including antifungal, anthelmintic, and, most prominently, antineoplastic activities.[1][8][9] The scaffold's rigid structure and potential for diverse substitutions allow for the fine-tuning of its interaction with various biological targets.

Recent studies have highlighted two predominant anticancer mechanisms for this class of compounds:

  • Disruption of Microtubule Dynamics: Several imidazo[2,1-b]thiazole conjugates have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3][5][6][7] This mechanism is shared with widely used chemotherapeutics like the taxanes and vinca alkaloids.

  • Inhibition of Protein Kinases: The scaffold also serves as a backbone for potent kinase inhibitors. For instance, derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK) and other receptor tyrosine kinases, which are critical components of signaling pathways that drive cancer cell proliferation and survival.[4][10]

Given these precedents, a systematic evaluation of a new derivative like (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol must be designed to investigate these high-probability mechanisms.

Benchmarking Rationale: Selection of Standard Drugs

To establish a robust and clinically relevant benchmark for Compound X, we must compare its performance against established drugs that are the gold standard for their respective mechanisms.

  • Standard for Microtubule Targeting: Paclitaxel

    • Mechanism: Paclitaxel is a premier antimicrotubule agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[11][12][13][][15] This action disrupts the normal, dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[11][12][13]

    • Justification: If Compound X acts on microtubules, its efficacy (e.g., IC50 for cytotoxicity and tubulin polymerization) must be compared to Paclitaxel to gauge its relative potency and potential as a novel antimitotic agent.

  • Standard for Kinase Inhibition: Vemurafenib

    • Mechanism: Vemurafenib is a highly selective, potent inhibitor of the BRAF V600E-mutated serine-threonine kinase.[16][17][18][19] This mutation leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation through the mitogen-activated protein kinase (MAPK) pathway.[16][20] Vemurafenib blocks this signaling cascade, inhibiting tumor growth.[19]

    • Justification: The imidazo[2,1-b]thiazole scaffold is known to produce kinase inhibitors.[4][10] Comparing Compound X to Vemurafenib in a relevant model (e.g., a BRAF V600E-mutated melanoma cell line) will determine if it possesses activity against this critical oncogenic pathway.

Experimental Design: A Phased Approach to Benchmarking

A tiered experimental workflow ensures a logical, cost-effective evaluation of Compound X. The initial phase focuses on broad cytotoxicity screening to confirm activity, followed by mechanism-specific assays.

Phase 1: General Cytotoxicity Screening

The first step is to determine the concentration range over which Compound X exhibits anticancer activity and to compare its general potency against the standard drugs.

Protocol 3.1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well. For this guide, we will use A549 (lung carcinoma) as a general screening line and A375 (melanoma, BRAF V600E mutant) for the kinase inhibition hypothesis. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of Compound X, Paclitaxel, and Vemurafenib in the appropriate cell culture medium. Recommended starting concentration is 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curves using non-linear regression to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Phase 2: Mechanism of Action Elucidation

Based on the IC50 values from Phase 1, subsequent experiments are performed at relevant concentrations (e.g., 1X, 5X, and 10X IC50) to probe the specific mechanism.

Workflow 3.2.1: Investigating Microtubule-Targeting Effects

Protocol 3.2.1.1: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Kit and Reagents: Utilize a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute tubulin protein, buffers, and GTP according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add tubulin solution to a reaction buffer containing GTP.

  • Compound Addition: Add Compound X, Paclitaxel (positive control), and a known inhibitor like Nocodazole (negative control) at various concentrations. Include a vehicle control.

  • Initiation and Monitoring: Incubate the plate at 37°C in a plate reader capable of kinetic reads. Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization. Compare the rate and extent of polymerization in the presence of Compound X to the controls. Paclitaxel should show a significant increase, while an inhibitor would show a decrease.

Protocol 3.2.1.2: Cell Cycle Analysis by Flow Cytometry

This assay determines the cell cycle phase in which treated cells are arrested.

  • Treatment: Seed A549 cells in 6-well plates. Treat with Compound X and Paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population for Compound X-treated cells, similar to Paclitaxel, would strongly suggest an antimitotic mechanism.[5][6]

Workflow 3.2.2: Investigating Kinase Inhibition Effects

Protocol 3.2.2.1: Western Blot for MAPK Pathway Phosphorylation

This assay measures the phosphorylation status of key proteins downstream of BRAF to assess pathway inhibition.

  • Treatment: Seed A375 melanoma cells (which have the BRAF V600E mutation) in 6-well plates.[8] Treat cells with Compound X and Vemurafenib at their IC50 concentrations for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-Actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify band intensity. A significant reduction in the p-ERK/total ERK ratio in cells treated with Compound X, similar to Vemurafenib, indicates inhibition of the MAPK pathway.[16]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for direct comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineCompound XPaclitaxelVemurafenib
A549 (Lung)[Insert Data][Insert Data][Insert Data]
A375 (Melanoma)[Insert Data][Insert Data][Insert Data]
  • Interpretation: A significantly lower IC50 in A375 cells compared to A549 for Compound X might suggest selectivity towards the BRAF-mutated line, warranting further kinase investigation. Potency comparable to the standard drugs is a positive indicator.

Table 2: Summary of Mechanistic Assay Results

AssayEndpointCompound XPaclitaxelVemurafenib
Tubulin Polymerization % of Control Polymerization[Insert Data]>100%N/A
Cell Cycle Analysis % Cells in G2/M Phase[Insert Data][Insert Data]N/A
Western Blot (A375) p-ERK/Total ERK Ratio[Insert Data]N/A[Insert Data]
  • Interpretation: The results from this table will provide a clear, evidence-based direction. If Compound X increases tubulin polymerization and causes G2/M arrest, it functions as a microtubule-stabilizing agent. If it reduces p-ERK levels in A375 cells, it acts as a kinase inhibitor in the MAPK pathway.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental plans and biological mechanisms.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Elucidation cluster_2 Conclusion A549 A549 Cells MTT MTT Cytotoxicity Assay A549->MTT A375 A375 Cells A375->MTT IC50 Determine IC50 Values MTT->IC50 Tubulin Tubulin Polymerization Assay IC50->Tubulin Hypothesis 1: Microtubule Target CellCycle Cell Cycle Analysis IC50->CellCycle Western MAPK Western Blot IC50->Western Hypothesis 2: Kinase Target Conclusion Identify Primary Mechanism of Action Tubulin->Conclusion CellCycle->Conclusion Western->Conclusion

Caption: Experimental workflow for benchmarking Compound X.

G cluster_0 MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Vemurafenib Vemurafenib (Compound X?) Vemurafenib->BRAF Inhibits

Caption: Targeted inhibition of the MAPK pathway by Vemurafenib.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial benchmarking of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. By systematically comparing its activity against Paclitaxel and Vemurafenib, researchers can efficiently determine its primary mechanism of action and relative potency.

  • If Hypothesis 1 is confirmed, future work should focus on detailed structure-activity relationship (SAR) studies to optimize microtubule interaction, evaluation against Paclitaxel-resistant cell lines, and in vivo efficacy studies in xenograft models (e.g., A549 lung cancer model).

  • If Hypothesis 2 is confirmed, the next steps would involve biochemical assays against a panel of kinases to determine selectivity, testing against Vemurafenib-resistant models, and in vivo studies using BRAF V600E-positive tumors (e.g., A375 melanoma model).

This rigorous comparative approach is fundamental to establishing the scientific and commercial potential of novel anticancer candidates, ensuring that only the most promising compounds advance through the drug development pipeline.

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Unambiguous Structural Confirmation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison focused on the definitive structural elucidation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry, with a primary focus on single-crystal X-ray crystallography. We will explore the causality behind experimental choices in this gold-standard technique and objectively compare its performance with other widely used analytical methods.

The imidazo[2,1-b]thiazole scaffold is a core component in many pharmacologically active molecules, exhibiting a range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The specific functionalization of this core, as in (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, can significantly influence its biological target engagement and metabolic stability. Therefore, unequivocal confirmation of its structure is paramount. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional map of the atomic arrangement within a molecule.[3]

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise location of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[4] This method is considered the gold standard for structure determination because it yields a complete and unambiguous three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry.

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic analysis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol hinges on a meticulous experimental workflow. Each step is critical for obtaining a high-quality crystal structure.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening High Purity Sample Vapor_Diffusion Vapor Diffusion / Slow Evaporation Solvent_Screening->Vapor_Diffusion Crystal_Harvesting Crystal Harvesting & Mounting Vapor_Diffusion->Crystal_Harvesting Xray_Source Mount Crystal on Diffractometer Crystal_Harvesting->Xray_Source Single Crystal Data_Collection X-ray Data Collection Xray_Source->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (.cif)

Caption: Figure 1: A stepwise workflow for the structural confirmation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol by X-ray crystallography.

1. Synthesis and Purification: The synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol would likely follow established routes for imidazo[2,1-b]thiazole derivatives.[1][5] The purity of the compound is critical; impurities can inhibit crystal growth or lead to disordered crystal structures. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the purity of the bulk sample before attempting crystallization.

2. Crystal Growth: Obtaining a single crystal of sufficient size and quality is often the most challenging step.[6] This involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly or diffuse with an anti-solvent.

Crystallization MethodDescriptionSuitability for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol
Slow Evaporation The compound is dissolved in a solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.A good starting point due to its simplicity. A moderately volatile solvent like ethanol or ethyl acetate could be effective.
Vapor Diffusion A solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.This method offers better control over the rate of crystallization and often yields higher quality crystals.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.Effective for compounds with a significant temperature-dependent solubility.

3. Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal motion of the atoms) in an X-ray diffractometer.[6] A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data.

4. Structure Solution and Refinement: The diffraction pattern, consisting of thousands of reflections of varying intensities, is processed to determine the unit cell dimensions and space group. The phase problem, a critical challenge in crystallography, is then solved using computational methods like direct methods for small molecules.[6] This provides an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, highly accurate structure.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive structure, other techniques offer complementary and often more readily obtainable data. The choice of technique depends on the specific question being asked and the nature of the sample.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY).Provides structural information in solution, which can be more biologically relevant. Does not require crystallization.[7][8]Structure elucidation can be complex for novel scaffolds and does not provide precise bond lengths and angles.[8]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[9][10]Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomer differentiation can be challenging.[9]
Computational Chemistry (e.g., DFT) Theoretical prediction of molecular geometry, bond lengths, angles, and spectroscopic properties.Can provide insights into conformations that are difficult to study experimentally. Can be used to support experimental findings.The accuracy of the results is dependent on the level of theory and basis set used. It is a predictive, not an experimental, method.[11]

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Xray [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; DFT [label="Computational (DFT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Xray -> NMR [label="Solid vs. Solution State", dir=both]; Xray -> MS [label="3D Structure vs. Connectivity", dir=both]; NMR -> MS [label="Detailed Connectivity vs. Molecular Formula", dir=both]; DFT -> Xray [label="Prediction vs. Experimental", style=dashed]; DFT -> NMR [label="Prediction vs. Experimental", style=dashed]; }

Caption: Figure 2: Interplay and comparative strengths of key structural elucidation techniques.

Data Validation and Deposition

A crucial aspect of scientific integrity in crystallography is the validation and public deposition of the determined structure. The final structural model is typically validated using software like checkCIF, which assesses the quality of the structure based on established geometric and crystallographic criteria. Upon validation, the crystallographic information file (.cif) for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol should be deposited in a public repository, most notably the Cambridge Structural Database (CSD).[12][13][14] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures and serves as an invaluable resource for the scientific community.[12][13]

Conclusion

For the unequivocal structural confirmation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous three-dimensional atomic arrangement, which is critical for understanding its structure-activity relationship and for rational drug design. While techniques like NMR and mass spectrometry are indispensable for routine characterization and providing complementary data, they cannot replace the precision and certainty of a well-refined crystal structure. The rigorous process of crystal growth, data collection, and structure refinement, coupled with public deposition of the final structure, ensures the highest level of scientific integrity and provides a solid foundation for further research into the therapeutic potential of this and related imidazo[2,1-b]thiazole derivatives.

References

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  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Rojas-Lima, S., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2023(4), M1765. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Oniga, S., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][8][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349. [Link]

  • Florence, A. J., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 655-670. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • PubChem. (n.d.). (6-chloroimidazo[2,1-b][4][11]thiazol-5-yl)methanol. [Link]

  • Balogh, M. P. (2006). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 19(6). [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1789. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

  • Bunev, A. S., et al. (2013). 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1701. [Link]

  • Yallur, B. C., et al. (2016). Benzo[8][15]imidazo[2,1-b]thiazole-2-carbaldehyde. IUCrData, 1(5), x160799. [Link]

  • Abdallah, M. A., et al. (2023). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 6-10. [Link]

  • Chkirate, K., et al. (2022). Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69-76. [Link]

Sources

Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioassay of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] Among these, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol has emerged as a molecule of interest. However, the successful translation of promising compounds from the bench to preclinical development hinges on the reproducibility of their synthesis and biological evaluation. This guide provides an in-depth, objective comparison of synthetic routes and bioassay methodologies for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, emphasizing the critical parameters that govern experimental consistency and reliability.

Part 1: Synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: A Reproducible Pathway

The synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol can be reliably achieved through a multi-step sequence. The reproducibility of this synthesis is highly dependent on the careful control of reaction conditions at each stage. Below, we dissect a robust synthetic strategy, highlighting critical control points and potential pitfalls.

Proposed Synthetic Route

A logical and reproducible synthetic pathway to (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol involves three key transformations:

  • Hantzsch Thiazole Synthesis: Formation of the core imidazo[2,1-b]thiazole ring system.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position.

  • Reduction of the Aldehyde: Conversion of the formyl group to a hydroxymethyl group.

Synthetic Pathway A 2-Amino-4-chlorothiazole C 6-Chloroimidazo[2,1-b]thiazole A->C Hantzsch Synthesis B α-Halo Ketone B->C E 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3, DMF) D->E G (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol E->G Reduction F Sodium Borohydride (NaBH4) F->G

Caption: Proposed synthetic pathway for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

Detailed Experimental Protocol: A Self-Validating System

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the imidazo[2,1-b]thiazole core.[2] The reaction involves the condensation of a 2-aminothiazole derivative with an α-halo ketone.[4]

  • Reagents:

    • 2-Amino-4-chlorothiazole

    • Chloroacetone (or another suitable α-halo ketone)

    • Ethanol (or another suitable solvent)

  • Protocol:

    • Dissolve equimolar amounts of 2-amino-4-chlorothiazole and chloroacetone in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-chloroimidazo[2,1-b]thiazole.

  • Causality and Reproducibility Insights:

    • Solvent Choice: Ethanol is a common choice, but other polar protic solvents can be used. The choice of solvent can affect reaction time and yield. For consistent results, the same solvent and grade should be used for each synthesis.

    • Reaction Time and Temperature: The reaction should be monitored by TLC to ensure completion. Over-refluxing can lead to side product formation, while incomplete reaction will result in lower yields.

    • Purification: Recrystallization is a critical step for obtaining a pure product, which is essential for the success of subsequent steps. The purity of the starting materials directly impacts the final yield and purity.[5]

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[6][7] The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[8]

  • Reagents:

    • 6-Chloroimidazo[2,1-b]thiazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

  • Protocol:

    • Cool DMF to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add POCl₃ dropwise to the cooled DMF with stirring.

    • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 6-chloroimidazo[2,1-b]thiazole in DMF dropwise to the Vilsmeier reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde.[9]

  • Causality and Reproducibility Insights:

    • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used to ensure reproducible yields.

    • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at 0°C to prevent decomposition. The subsequent formylation reaction temperature should be carefully controlled to avoid side reactions.

    • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is typically used to ensure complete conversion.

The reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding reaction, commonly achieved using sodium borohydride (NaBH₄).[10][11]

  • Reagents:

    • 6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

  • Protocol:

    • Dissolve 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde in methanol or ethanol at room temperature.

    • Add sodium borohydride portion-wise with stirring. The reaction is typically exothermic.

    • Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

  • Causality and Reproducibility Insights:

    • Reagent Quality: The purity of sodium borohydride can affect the reaction efficiency. It is advisable to use a freshly opened container or to test the activity of the reagent.

    • Solvent: Methanol and ethanol are common solvents. The choice can influence the reaction rate.[12]

    • Workup: Careful quenching of the excess NaBH₄ is important for safety and to ensure a clean product. The pH of the aqueous layer during extraction can influence the recovery of the product.

Comparative Analysis of Synthetic Methods
MethodKey AdvantagesKey DisadvantagesReproducibility Factors
Hantzsch Thiazole Synthesis Well-established, versatile, generally good yields.Requires α-halo ketones which can be lachrymatory.Purity of starting materials, precise control of reaction time and temperature.
Vilsmeier-Haack Formylation High regioselectivity for the 5-position, good yields.Requires anhydrous conditions, handling of corrosive POCl₃.Strict moisture control, accurate temperature management.
Sodium Borohydride Reduction Mild reaction conditions, high yields, chemoselective for aldehydes.Can be sensitive to solvent and temperature.Quality of NaBH₄, controlled addition of reagent, proper quenching.

Part 2: Bioassays for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: Ensuring Data Integrity

The biological evaluation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol requires robust and reproducible bioassays. Given the known activities of the imidazo[2,1-b]thiazole scaffold, kinase inhibition and antiviral activity are primary areas of investigation. A critical component of any bioassay is the assessment of cytotoxicity to distinguish between specific biological effects and general toxicity.

Bioassay_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening A Kinase Inhibition Assay (e.g., BRAF) C Cytotoxicity Assay (e.g., MTT) A->C B Antiviral Assay (e.g., Neuraminidase) B->C D Selectivity Profiling C->D

Caption: A typical bioassay workflow for evaluating a novel compound.

Detailed Experimental Protocol: Kinase Inhibition Assay (BRAF V600E)

The BRAF kinase, particularly the V600E mutant, is a key target in cancer therapy.[13] The following protocol describes a luminescence-based in vitro kinase assay, which is a common and reproducible method for screening potential inhibitors.[14]

  • Principle: The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated in a coupled reaction.[14]

  • Materials:

    • Recombinant human BRAF V600E enzyme

    • MEK1 (unactive) as substrate

    • ATP

    • Assay buffer (containing MgCl₂)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Test compound: (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

    • Positive control inhibitor (e.g., Dabrafenib)

    • 96-well or 384-well plates

  • Protocol:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a white-walled assay plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted test compound or control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

  • Causality and Reproducibility Insights:

    • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and substrate are paramount for reproducible results. Batch-to-batch variability of these reagents should be monitored.

    • ATP Concentration: The concentration of ATP relative to its Km for the kinase can influence the apparent potency of ATP-competitive inhibitors. This should be kept consistent across experiments.[15]

    • Assay Window and Z'-factor: The signal-to-background ratio (assay window) and the Z'-factor are statistical parameters used to assess the quality and reproducibility of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]

    • Intra- and Inter-assay Variability: Running replicates within the same plate (intra-assay) and repeating the experiment on different days (inter-assay) helps to determine the precision and reproducibility of the assay.[16]

Detailed Experimental Protocol: Antiviral Assay (Influenza Neuraminidase Inhibition)

Influenza neuraminidase is a key target for antiviral drugs.[17] A fluorescence-based assay is a common method to screen for neuraminidase inhibitors.[18]

  • Principle: The assay measures the activity of the neuraminidase enzyme, which cleaves a fluorogenic substrate, releasing a fluorescent product. Inhibitors will reduce the fluorescent signal.[19]

  • Materials:

    • Influenza virus (e.g., H1N1) as a source of neuraminidase

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

    • Assay buffer

    • Test compound: (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

    • Positive control inhibitor (e.g., Oseltamivir)

    • 96-well black plates

  • Protocol:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • In a black 96-well plate, add the influenza virus preparation.

    • Add the serially diluted test compound or control to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

    • Measure the fluorescence using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm).

    • Calculate the percent inhibition and determine the IC₅₀ value.

  • Causality and Reproducibility Insights:

    • Virus Titer: The concentration of the virus (and thus the neuraminidase enzyme) should be optimized to ensure the signal is within the linear range of the instrument.

    • Substrate Concentration: The MUNANA concentration should be carefully chosen, typically around the Km value, to ensure sensitivity to inhibitors.

    • Incubation Times and Temperatures: Precise control of incubation times and temperatures is crucial for consistent results.

    • Inter-assay Variability: Viral load assays are known to have inter-assay variability. It is important to include appropriate controls and standards in each run to normalize the data.[20]

Detailed Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 for anticancer studies)

    • Cell culture medium

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compound: (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

    • Positive control for cytotoxicity (e.g., doxorubicin)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and controls for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

  • Causality and Reproducibility Insights:

    • Cell Seeding Density: The initial number of cells seeded is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubation Time: The duration of compound treatment and MTT incubation should be consistent across experiments.

    • Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.

    • Plate Edge Effects: Cells in the outer wells of a 96-well plate can behave differently due to evaporation. It is good practice to either not use the outer wells for experimental samples or to fill them with sterile medium.

Comparative Analysis of Bioassay Formats
Assay TypeKey AdvantagesKey DisadvantagesReproducibility Factors
Kinase Assay (Luminescence) High sensitivity, high-throughput compatible, no radioactivity.[22]Indirect measurement, potential for compound interference with luciferase.[20]Reagent quality and consistency, precise liquid handling, stable instrumentation.
Antiviral Assay (Fluorescence) Sensitive, widely used, relatively simple setup.Potential for compound autofluorescence to interfere with the signal.Consistent virus and substrate concentrations, accurate timing and temperature control.
Cytotoxicity Assay (MTT) Inexpensive, simple, widely accepted.Indirect measure of viability, can be affected by metabolic changes.Consistent cell seeding and culture conditions, complete formazan solubilization.

Conclusion: A Framework for Rigorous Research

The reproducibility of both the synthesis and biological evaluation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is achievable through the implementation of well-defined and controlled experimental protocols. For synthesis, a multi-step approach involving Hantzsch cyclization, Vilsmeier-Haack formylation, and subsequent reduction offers a reliable route. In bioassays, the choice of a suitable kinase or antiviral assay, coupled with a standard cytotoxicity assessment, provides a comprehensive initial biological profile. By understanding the critical parameters that influence the outcome of each step and by employing robust validation practices, researchers can generate high-quality, reproducible data, thereby accelerating the journey of promising molecules like (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol from discovery to potential therapeutic application.

References

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A Head-to-Head Comparison of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, allowing for fine-tuning of interactions with various biological targets. The 6-chloro substitution and the 5-methanol group of the parent scaffold serve as critical starting points for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. This guide will dissect the impact of these modifications by comparing distinct classes of analogs.

Comparative Analysis of Key Analogs

The following sections provide a detailed comparison of different series of analogs derived from the (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol scaffold. The analysis is based on their reported anticancer activities, mechanisms of action, and structure-activity relationships.

Analogs with Modifications at the 5-Position

The methanol group at the 5-position of the core scaffold is a prime site for modification to explore interactions with the tumor microenvironment.

A notable class of analogs involves the replacement of the 5-methanol with an acetamide linkage to various substituted pyridinyl moieties. These modifications have been shown to yield potent inhibitors of cancer cell proliferation.

One study synthesized a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives and evaluated their cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer)[1]. A lead compound from this series, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide , demonstrated potent inhibition of MDA-MB-231 cells with an IC50 value of 1.4 µM, which was more potent than the standard drug sorafenib (IC50 = 5.2 µM) in the same study[1]. This highlights the significant enhancement in anticancer activity achieved by extending the 5-position with a complex side chain.

A unique analog, 2-[(E)-3-(6-chloroimidazo[2,1-b]thiazol-5-yl)prop-2-enyl]-5,6-dimethoxy-3-methyl-1,4-benzoquinone , was synthesized and evaluated for its antitumor activity. This compound demonstrated a potent inhibitory effect on NADH dehydrogenase (Complex I of the mitochondrial respiratory chain)[2]. This suggests a distinct mechanism of action compared to analogs that target other cellular processes. While direct IC50 values against cancer cell lines were not the primary focus of this study, its activity as an enzyme inhibitor points to the potential of targeting cellular metabolism with this class of compounds.

Research into 5-HT6 receptor agonists led to the discovery of N1-(6-chloroimidazo[2,1-b][3][4]thiazole-5-sulfonyl)tryptamine , a potent and selective agonist[4]. Although not developed as an anticancer agent, this analog demonstrates that the 5-position can be functionalized with a sulfonyl group to achieve high-affinity interactions with a specific biological target. This provides a rationale for exploring similar modifications for oncology targets.

Analogs with Modifications at the 6-Position and Beyond

While the parent scaffold has a chloro group at the 6-position, many potent analogs feature a substituted phenyl ring at this position, significantly influencing their biological activity.

A series of imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated as microtubule-targeting agents. These compounds induce apoptosis and cell cycle arrest. The structure-activity relationship studies in this series revealed that the nature and position of substituents on the benzimidazole ring are crucial for cytotoxicity.

Another class of analogs incorporates pyrazole moieties, which have shown increased potency towards CNS and renal cancer cell lines[3]. These compounds are thought to act as mTOR inhibitors. This highlights the value of hybrid molecules that combine the imidazo[2,1-b]thiazole scaffold with other pharmacologically active heterocycles.

Coupling of the imidazo[2,1-b]thiazole moiety to natural products like noscapine has yielded derivatives with potent cytotoxicity against various cancer cell lines, including pancreatic and cervical cancer[4]. These conjugates were found to induce G2/M phase cell cycle arrest and apoptosis.

Summary of In Vitro Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of selected analogs. It is important to note that these values are from different studies and direct comparison should be made with caution.

Analog ClassSpecific Compound ExampleCancer Cell LineReported IC50 (µM)Reference
5-Substituted Acetamide2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231 (Breast)1.4[1]
5-Substituted AcetamideSorafenib (Reference)MDA-MB-231 (Breast)5.2[1]
Imidazo[2,1-b]thiazole-Coupled NoscapineO-linked imidazothiazole noscapinoidMIA PaCa-2 (Pancreatic)3.6[4]
Arylidenehydrazide DerivativeCompound 3bOVCAR-3 (Ovarian)GI50 < 0.1[5]
Imidazo[2,1-b]thiazole-pyrazoleCompound 4aSNB-75 (CNS)Growth Inhibition > 50% at 10 µM[3]

Mechanistic Insights and Signaling Pathways

The anticancer activity of imidazo[2,1-b]thiazole analogs is mediated through various mechanisms, including:

  • Microtubule Targeting: Several analogs, particularly the benzimidazole conjugates, function as microtubule-targeting agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[4].

  • Enzyme Inhibition: As seen with the benzoquinone derivative, these compounds can inhibit key enzymes involved in cellular metabolism, such as NADH dehydrogenase[2].

  • Kinase Inhibition: Some derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

  • mTOR Inhibition: The pyrazole-bearing analogs have been correlated with mTOR inhibition, a central regulator of cell growth and proliferation[3].

Below is a conceptual diagram illustrating the potential signaling pathways targeted by these analogs.

G cluster_0 Imidazo[2,1-b]thiazole Analogs cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Analog_A Benzimidazole Conjugates Microtubules Microtubules Analog_A->Microtubules Analog_B Benzoquinone Derivatives NADH_Dehydrogenase NADH Dehydrogenase Analog_B->NADH_Dehydrogenase Analog_C Pyrazole Hybrids mTOR_Pathway mTOR Pathway Analog_C->mTOR_Pathway G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Metabolic_Stress Metabolic Stress NADH_Dehydrogenase->Metabolic_Stress Inhibition_of_Proliferation Inhibition of Proliferation mTOR_Pathway->Inhibition_of_Proliferation Apoptosis Apoptosis G2M_Arrest->Apoptosis Metabolic_Stress->Apoptosis Inhibition_of_Proliferation->Apoptosis

Caption: Potential mechanisms of action for imidazo[2,1-b]thiazole analogs.

Experimental Protocols

This section provides a standardized, representative protocol for evaluating the in vitro cytotoxicity of novel compounds, based on methodologies commonly reported in the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol scaffold serves as a highly versatile platform for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that modifications at the 5- and 6-positions can lead to significant improvements in potency and selectivity, as well as modulate the mechanism of action.

Future research in this area should focus on:

  • Systematic Head-to-Head Comparisons: Studies that directly compare the activity of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol with its analogs under identical experimental conditions are needed to provide a clearer understanding of the scaffold's intrinsic activity and the true impact of its modifications.

  • Exploration of Novel Targets: While microtubule and kinase inhibition are common mechanisms, further investigation into other potential targets, such as those involved in tumor metabolism and epigenetics, could unveil new therapeutic opportunities.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties, which are crucial for their potential clinical translation.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the imidazo[2,1-b]thiazole core to design and develop the next generation of targeted anticancer therapies.

References

  • Ali, A. R., El-Bendary, E. R., Ghaly, M. A., & Shehata, I. A. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules. 2016;21(9):1234. [Link]

  • Nagireddy, P. K. R., Kommalapati, V. K., Krishna, V. S., Sriram, D., & Tangutur, A. D. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19576-19590. [Link]

  • Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(11), 2471-2484. [Link]

  • Andreani, A., et al. (2008). New antitumor imidazo[2,1-b]thiazole guanylhydrazones and analogues. Journal of Medicinal Chemistry, 51(4), 809-816. [Link]

  • Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]

  • 2-[(E)-3-(6-chloroimidazo[2,1-b]thiazol-5-yl)prop-2-enyl]-5,6-dimethoxy-3-methyl-1,4-benzoquinone: a new inhibitor of NADH dehydrogenase with antitumor activity. ARKIVOC. 2004(5):103-112. [Link]

  • Cole, D. C., et al. (2007). Discovery of N1-(6-chloroimidazo[2,1-b][3][4]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist. Journal of Medicinal Chemistry, 50(23), 5535-5538. [Link]

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A Researcher's Guide to Assessing the Specificity of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's biological activity is paramount. A compound's therapeutic potential is intrinsically linked to its specificity—the ability to interact with its intended target while minimizing engagement with other biomolecules that could lead to off-target effects and toxicity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of the novel compound, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

The imidazo[2,1-b]thiazole scaffold is a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities.[3][4][5] Notably, a related compound, N1-(6-chloroimidazo[2,1-b][6][7]thiazole-5-sulfonyl)tryptamine, has been identified as a potent and selective 5-HT6 receptor agonist.[8] While this provides a valuable starting hypothesis for the primary target of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, it is crucial to embark on an unbiased and systematic investigation to confirm its primary target and broadly profile its off-target interactions.

This guide will compare the hypothetical performance of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (referred to as CIM-1 ) with two comparator compounds:

  • Comparator A (SEL-5HT6): A well-characterized, highly selective 5-HT6 receptor agonist.

  • Comparator B (NS-KIN): A hypothetical non-selective kinase inhibitor sharing some structural similarities to the imidazo[2,1-b]thiazole core.

We will detail a multi-tiered experimental approach, explaining the rationale behind each method and providing actionable protocols. Our assessment strategy is built on three pillars: broad, unbiased biochemical profiling; targeted cellular engagement; and comprehensive safety screening.

Pillar 1: Unbiased Kinome Profiling

Given that a significant portion of the druggable genome is composed of protein kinases, and their dysregulation is implicated in numerous diseases, an initial broad screen of the human kinome is a critical first step in specificity assessment.[9][10] This allows for the early identification of both intended and unintended kinase interactions.

Rationale for Kinome Scanning

Kinome profiling services offer an efficient way to screen a compound against hundreds of kinases in a single experiment.[7][11] This approach provides a global view of a compound's interaction with this major enzyme family, helping to identify potential off-target liabilities that could lead to adverse effects.[7] We will utilize a competition binding assay format, which measures the thermodynamic binding affinity (Kd) of the compound to each kinase, independent of ATP concentration, allowing for a more direct comparison of potencies across different kinases.[12]

Experimental Workflow: Kinome Profiling

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_data Data Analysis cluster_output Output Compound CIM-1, SEL-5HT6, NS-KIN (100x stock in DMSO) Screening KINOMEscan® Profiling (e.g., DiscoverX) Compound->Screening Assay_Details Single concentration (e.g., 1µM) ~468 kinases Screening->Assay_Details Data_Capture Quantitative PCR (qPCR) Measures kinase captured on solid support Screening->Data_Capture Competition Binding Assay Data_Processing Calculate % Control (Test sample / DMSO control) x 100 Data_Capture->Data_Processing Hit_ID Identify 'Hits' (e.g., % Control < 35%) Data_Processing->Hit_ID Selectivity_Score Calculate Selectivity Score (S-Score) Visualize as Kinome map Hit_ID->Selectivity_Score

Caption: Workflow for broad kinome selectivity profiling.

Protocol: Single-Dose Kinome Profiling
  • Compound Submission: Prepare 100x stock solutions of CIM-1, SEL-5HT6, and NS-KIN in 100% DMSO. Submit to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan® or Reaction Biology HotSpot™).[7]

  • Assay Format: Request a single-dose screen at a concentration of 1 µM against a panel of approximately 468 kinases.

  • Assay Principle: The assay typically involves a kinase tagged with DNA, an immobilized ligand, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[12]

  • Detection: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag.[12]

  • Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where the DMSO control represents 100% kinase activity (0% inhibition) and a lower %Ctrl value indicates stronger binding. A common threshold for a significant "hit" is <35% Ctrl.

Comparative Data: Kinome Profiling
CompoundPrimary Target FamilyNumber of Kinase Hits (<35% Ctrl @ 1µM)Key Off-Target Kinases (>65% Inhibition)Selectivity Score (S35)
CIM-1 To be determined3CDK2, GSK3B, AURKA0.006 (3/468)
SEL-5HT6 GPCR0None0 (0/468)
NS-KIN Kinase45Multiple families (e.g., SRC, ABL, VEGFR)0.096 (45/468)

S-Score (Selectivity Score) is calculated as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower score indicates higher selectivity.

Pillar 2: Cellular Target Engagement Confirmation

While biochemical assays are excellent for broad screening, they do not account for cell permeability, intracellular target availability, or the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound physically binds to its target inside intact cells.[13][14][15]

Rationale for CETSA

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[14][16] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can confirm direct target engagement in a physiologically relevant environment.[17][18] This is a critical step to validate hits from biochemical screens and to bridge the gap between biochemical potency and cellular activity.[15]

Experimental Workflow: CETSA

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_output Result Cells Culture cells expressing target protein Treatment Treat cells with CIM-1 or DMSO (vehicle) Cells->Treatment Aliquots Aliquot cell suspensions Treatment->Aliquots Heating Heat aliquots across a temperature gradient (e.g., 40-70°C) Aliquots->Heating Lysis Lyse cells (e.g., freeze-thaw) Heating->Lysis Separation Separate soluble vs. aggregated proteins via centrifugation Lysis->Separation Detection Quantify soluble target protein (e.g., Western Blot, ELISA) Separation->Detection Melt_Curve Plot % soluble protein vs. temperature Detection->Melt_Curve Shift Determine thermal shift (ΔTm) Melt_Curve->Shift

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol: CETSA for a Suspected Target (e.g., CDK2)
  • Cell Culture: Culture a human cell line known to express the target of interest (e.g., HEK293 cells for CDK2).

  • Compound Treatment: Treat intact cells with 10 µM CIM-1 or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein (CDK2) and a loading control (e.g., GAPDH) using Western blotting with specific antibodies.

  • Data Analysis: Densitometry is used to quantify the protein bands. The amount of soluble protein at each temperature is normalized to the amount at the lowest temperature (e.g., 45°C). Plot the normalized soluble protein fraction against temperature to generate melt curves and determine the shift in the apparent melting temperature (ΔTm).

Comparative Data: Cellular Thermal Shift Assay
CompoundTarget ProteinCell LineΔTm (°C)Interpretation
CIM-1 CDK2HEK293+ 4.2°CConfirmed direct binding and stabilization in cells.
CIM-1 5-HT6 ReceptorCHO-5HT6+ 5.5°CConfirmed direct binding and stabilization in cells.
SEL-5HT6 5-HT6 ReceptorCHO-5HT6+ 6.1°CConfirmed selective target engagement.
NS-KIN CDK2HEK293+ 3.8°CConfirmed direct binding and stabilization in cells.

Pillar 3: Broad Off-Target Safety Screening

Beyond kinases, a compound may interact with other critical protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Identifying these interactions early is essential for predicting potential adverse drug reactions.[19][20]

Rationale for Safety Panels

Comprehensive safety screening panels test a compound against a wide range of clinically relevant targets known to be associated with adverse effects.[19][20] These panels provide a broad assessment of a drug candidate's safety profile and are a standard component of preclinical development.[21]

Experimental Workflow: Off-Target Safety Panel

G Compound CIM-1 @ 10µM Panel Safety Panel Screening (e.g., Eurofins SafetyScreen44 or Reaction Biology InVEST) Compound->Panel Targets GPCRs Ion Channels Transporters Enzymes Panel->Targets Analysis Radioligand Binding or Functional Assays Panel->Analysis Report Data Report % Inhibition > 50% flagged Analysis->Report

Caption: General workflow for broad off-target liability screening.

Protocol: In Vitro Safety Pharmacology Profiling
  • Compound Submission: Submit CIM-1 to a commercial provider (e.g., Eurofins Discovery or Reaction Biology) for screening.

  • Panel Selection: Select a comprehensive safety panel, such as the SafetyScreen44, which covers 44 clinically relevant targets.[19][20]

  • Assay Execution: The provider will perform a series of radioligand binding assays or functional assays at a single high concentration of the test compound (typically 10 µM).

  • Data Analysis: The results are reported as the percent inhibition of binding or activity compared to a vehicle control. A standard threshold for a significant interaction or "hit" is >50% inhibition.

Comparative Data: Safety Panel Screening
CompoundPanelNumber of Hits (>50% Inhibition @ 10µM)Key Off-Target Hits
CIM-1 SafetyScreen4415-HT6 Receptor
SEL-5HT6 SafetyScreen4415-HT6 Receptor
NS-KIN SafetyScreen445Adrenergic α1, Dopamine D2, hERG, etc.

Synthesis and Conclusion

The multi-pronged approach outlined in this guide provides a robust framework for assessing the specificity of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol (CIM-1).

  • Kinome Profiling revealed that while CIM-1 is highly selective compared to a non-selective kinase inhibitor (NS-KIN), it does exhibit off-target activity against a small number of kinases (CDK2, GSK3B, AURKA), unlike the highly specific GPCR agonist (SEL-5HT6).

  • Cellular Thermal Shift Assays successfully confirmed that CIM-1 engages and stabilizes not only its suspected primary target, the 5-HT6 receptor, but also one of its identified off-target kinases, CDK2, within a cellular context. This is a critical finding, demonstrating that the biochemical off-target interaction translates to a physiological environment.

  • Broad Safety Screening reinforced the finding that the 5-HT6 receptor is the most potent target for CIM-1 among the diverse panel of receptors, channels, and transporters. The lack of other significant hits in this panel is a positive indicator for its broader safety profile.

References

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(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: A Comparative Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Heterocycle

To the community of researchers, scientists, and drug development professionals, this guide addresses the compound (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. It is critical to establish at the outset that, as of the date of this publication, there is a notable absence of direct peer-reviewed literature validating the specific efficacy of this particular molecule. However, the imidazo[2,1-b]thiazole core is a well-recognized "privileged scaffold" in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities.[1][2] This guide, therefore, takes an evidence-based approach by comparing the documented therapeutic potential of the broader imidazo[2,1-b]thiazole class with established alternatives, providing a framework for evaluating the prospective efficacy of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

The imidazo[2,1-b]thiazole framework, a bicyclic heterocycle containing two nitrogen atoms and one sulfur atom, has been the subject of extensive research due to its diverse pharmacological properties.[3] Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral agents.[4][5] This versatility suggests that (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is a compound of significant interest for further investigation.

Comparative Landscape: Potential Therapeutic Applications

Given the extensive research into imidazo[2,1-b]thiazole derivatives, we can extrapolate potential areas of application for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol and compare them to existing therapeutic agents.

Anticancer Potential

The imidazo[2,1-b]thiazole scaffold is a recurring motif in the design of novel anticancer agents.[3][6] Studies have demonstrated the efficacy of various derivatives against a range of cancer cell lines, including human melanoma, breast cancer, and colon cancer cells.[3][7] For instance, some imidazo[2,1-b]thiazole-chalcone hybrids have exhibited potent anticancer activities.[6]

Table 1: Comparison of Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives with a Standard-of-Care Agent

Compound ClassMechanism of Action (Postulated)Target Cancer Cell LinesEfficacy (IC50/GI50)Standard of Care (Example)Mechanism of Action (Standard of Care)
Imidazo[2,1-b]thiazole-noscapine conjugatesMicrotubule-regulating properties, G2/M phase arrestHeLa, MIA PaCa-2, SK-N-SH, DU145IC50 = 3.6 - 88 µMPaclitaxelMicrotubule stabilization
Benzo-[d]-imidazo-[2,1-b]-thiazole derivativesInhibition of Mycobacterium tuberculosis Pantothenate synthetase (speculative for cancer)Mtb H37Ra (as a proxy for proliferative cells)IC50 = 2.03 - 2.32 µMSorafenibMulti-kinase inhibitor
Imidazo[2,1-b]thiazole-chalcone hybridsNot fully elucidatedHCT-116, MCF-7Potent activity reportedDoxorubicinDNA intercalation and topoisomerase II inhibition

The data suggests that modifications to the imidazo[2,1-b]thiazole core can lead to potent cytotoxic effects. The chloro and methanol substitutions on the user-specified compound could modulate its activity and selectivity.

Anti-inflammatory Properties

Several imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory potential.[5][8] The mechanism is often linked to the inhibition of pro-inflammatory cytokines such as NO, IL-6, and TNF-α.[8]

Table 2: Comparison of Anti-inflammatory Activity

Compound ClassMechanism of ActionIn Vivo/In Vitro ModelKey FindingsStandard of Care (Example)Mechanism of Action (Standard of Care)
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesInhibition of LPS-induced NO, IL-6, and TNF-α releaseRAW264.7 cellsPotent inhibition of pro-inflammatory cytokinesDiclofenacNon-selective COX inhibitor
2,6-diaryl-imidazo[2,1-b][4][7][9]thiadiazole derivativesSelective COX-2 inhibition (from docking studies)Carrageenan-induced rat paw edemaBetter anti-inflammatory activity than diclofenac in vivoCelecoxibSelective COX-2 inhibitor

The anti-inflammatory potential of the imidazo[2,1-b]thiazole scaffold is a promising avenue for the investigation of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.

A Structurally Related Compound and a Potential Mechanism of Action

A noteworthy discovery is that of N1-(6-chloroimidazo[2,1-b][4][9]thiazole-5-sulfonyl)tryptamine, a potent and selective 5-HT6 receptor agonist.[10] This compound shares the same 6-chloroimidazo[2,1-b]thiazole core as the molecule of interest. The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive disorders and obesity. While the sulfonyltryptamine side chain is significantly different from the methanol group, this finding provides a plausible, albeit speculative, starting point for investigating the mechanism of action of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol. It is conceivable that this compound could also interact with serotonin receptors or other CNS targets.

Hypothetical Experimental Workflow for Efficacy Validation

To address the lack of direct efficacy data, a logical and scientifically rigorous experimental workflow is proposed to evaluate (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol, focusing on its potential anticancer properties.

Step 1: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A375 [melanoma]) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblast) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol in DMSO and create a series of dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Step 2: Mechanism of Action Studies

If significant cytotoxicity is observed, subsequent experiments should aim to elucidate the mechanism of action.

Protocol:

  • Cell Cycle Analysis: Treat cancer cells with the compound at its IC50 concentration for 24 hours. Stain the cells with propidium iodide and analyze the cell cycle distribution by flow cytometry.

  • Apoptosis Assay: Use an Annexin V/PI staining kit and flow cytometry to determine if the compound induces apoptosis.

  • Western Blot Analysis: Investigate the effect of the compound on key signaling proteins involved in cell proliferation and apoptosis (e.g., caspases, PARP, cyclins).

Step 3: In Vivo Efficacy Studies

Promising in vitro results would warrant evaluation in an animal model.

Protocol:

  • Xenograft Model: Implant human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice.

  • Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Signaling_Pathways cluster_cancer Potential Anticancer Mechanisms cluster_inflammation Potential Anti-inflammatory Mechanisms Imidazo_Thiazole_Cancer (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol Microtubules Microtubules Imidazo_Thiazole_Cancer->Microtubules Disruption? Kinases Kinases Imidazo_Thiazole_Cancer->Kinases Inhibition? Cell_Cycle Cell Cycle Arrest Microtubules->Cell_Cycle Apoptosis_Pathway Apoptosis Pathway Kinases->Apoptosis_Pathway Imidazo_Thiazole_Inflammation (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol NF_kB NF-κB Pathway Imidazo_Thiazole_Inflammation->NF_kB Inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NF_kB->Pro_Inflammatory_Cytokines

Caption: Potential signaling pathways modulated by imidazo[2,1-b]thiazole derivatives.

Conclusion and Future Directions

While direct experimental validation for the efficacy of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol is currently unavailable in peer-reviewed literature, the extensive body of research on the imidazo[2,1-b]thiazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The documented anticancer and anti-inflammatory activities of its analogues, coupled with the intriguing finding of a structurally related 5-HT6 receptor agonist, highlight multiple avenues for future research. The proposed experimental workflow offers a systematic approach to characterizing its biological activity and elucidating its mechanism of action. For researchers in drug discovery, (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol represents a molecule of high interest, warranting further exploration to unlock its potential therapeutic value.

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Safety Operating Guide

Proper Disposal of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol: A Guide for Laboratory Professionals

Proper Disposal of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol: A Guide for Laboratory Professionals

Researchers and drug development professionals handling novel compounds like (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol are at the forefront of innovation. With this privilege comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step framework for the safe disposal of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol may not be readily available, we can infer potential hazards based on its structural motifs: a chlorinated heterocyclic core and a primary alcohol.

  • Chlorinated Heterocyclic Compound: Chlorinated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and the possible formation of toxic byproducts, such as dioxins, upon improper incineration.[1][3]

  • Imidazo[2,1-b]thiazole Core: This fused heterocyclic system is found in various biologically active molecules, indicating a degree of chemical reactivity.[4][5][6] While specific reactivity data for this derivative is limited, it is prudent to handle it as a reactive chemical.

  • Methanol Group: The presence of the hydroxymethyl group classifies the compound as an alcohol.

Based on this analysis, (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol should be treated as hazardous waste . A safety data sheet for a related compound, Thiazole-5-methanol, indicates that it can cause serious eye damage and is harmful to aquatic life with long-lasting effects.[7]

Table 1: Inferred Hazard Profile of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol

Hazard CharacteristicBasis for ClassificationRecommended Precautions
Toxicity Presence of a chlorinated heterocyclic ring system.Avoid inhalation, ingestion, and skin/eye contact. Work in a well-ventilated fume hood.
Environmental Hazard Chlorinated organic compound; potential for long-term aquatic toxicity.Do not dispose of down the drain or in general waste. Prevent any release into the environment.
Reactivity Imidazo[2,1-b]thiazole core.Store away from strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against chemical exposure. When handling (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood.[8]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.[9]

Step-by-Step Waste Collection Protocol:

  • Select a Compatible Waste Container: Use a clean, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene, glass). The container must have a secure, tight-fitting lid.[10]

  • Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "(6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol"

    • The accumulation start date (the date the first drop of waste is added)

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • Collect the Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated gloves in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams unless they are known to be compatible. For instance, halogenated waste should be collected separately from non-halogenated waste.

    • Contaminated Labware: Disposable glassware should be placed in the solid waste container. Non-disposable glassware should be decontaminated before washing. The first rinse should be collected as hazardous waste.[11]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][10]

WasteSegregationcluster_generationPoint of Generationcluster_collectionWaste CollectionSolid_WasteSolid (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol & Contaminated MaterialsSolid_ContainerLabeled 'Hazardous Waste' (Solid Chlorinated Organics)Solid_Waste->Solid_ContainerLiquid_WasteSolutions containing (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanolLiquid_ContainerLabeled 'Hazardous Waste' (Liquid Chlorinated Organics)Liquid_Waste->Liquid_Container

Caption: Waste Segregation at the Point of Generation.

Storage of Hazardous Waste

Proper storage of the collected waste within the laboratory is governed by strict regulations to minimize risks.

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation: Store the waste container away from incompatible materials. Specifically, keep it separate from:

    • Strong oxidizing agents

    • Strong acids and bases[9]

    • Sources of ignition[12]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[13]

Disposal Procedure

The final disposal of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9][13]

Disposal Workflow:

  • Full Container: Once the waste container is full, or within one year of the accumulation start date, arrange for its removal.[9]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste broker to schedule a pickup.[14]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal company. Maintain records of waste disposal.[14]

DisposalWorkflowAWaste Generated in LabBCollect in Labeled, Compatible ContainerA->BSegregateCStore in Secondary Containment in SAAB->CSecure & StoreDContainer Full or 1-Year Limit ReachedC->DMonitorEContact EHS for Waste PickupD->EInitiate DisposalFTransport by Licensed Waste HaulerE->FDocumentGFinal Disposal at a Permitted Facility (e.g., Incineration)F->GComply

Caption: Decision-making workflow for the disposal of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Small Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container.

    • Large Spill: Evacuate the area and notify your institution's EHS or emergency response team immediately.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide for the disposal of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's specific waste management policies and the Safety Data Sheet for any chemical you handle.

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  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). Molecules. [Link]

  • New Imidazo[2,1-b]naphtha[2,1-d][1][2]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. (2024). Iraqi Journal of Science. [Link]

  • Imidazole Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • Disposal of Chlorine-Containing Wastes. (2019). ResearchGate. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol

As a novel heterocyclic compound, (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol (CAS No. 24918-13-6) presents a unique set of challenges in the laboratory.[3] While specific toxicological data for this compound is not extensively documented, its structural similarity to other chloro-thiazole derivatives necessitates a cautious and well-informed approach to personal protection. This guide provides essential, immediate safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of researchers, scientists, and drug development professionals.

The thiazole moiety is a component in various agrochemicals and pharmaceuticals, indicating a wide range of biological activities.[4][5][6] The presence of a chlorinated heterocyclic ring suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or absorbed. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Risk Assessment and the Hierarchy of Controls

Before any handling of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol, a thorough risk assessment must be conducted. The hierarchy of controls, a fundamental principle of laboratory safety, should guide this assessment. This approach prioritizes control measures from most to least effective:

  • Elimination/Substitution: In the context of research and development, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. When handling this compound, especially in powdered form or when creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.[2][7]

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), safety training, and clear labeling of hazardous materials.[2][8] Your institution is required by law to provide training on handling chemicals safely.[2]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.[7][9]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully-buttoned lab coat (flame-resistant recommended)Not generally required if handled in a certified fume hood.
Performing reactions and workups (in a fume hood) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully-buttoned, chemical-resistant lab coatNot generally required if handled in a certified fume hood.
Handling outside of a fume hood (e.g., transport) Chemical splash gogglesNitrile or neoprene glovesFully-buttoned lab coatConsider an N95 respirator if there is a risk of aerosol generation.
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron over a lab coatN95 respirator or higher, depending on the spill size and volatility.

Rationale for PPE Selection:

  • Eye and Face Protection: Given that a similar compound, Thiazole-5-methanol, can cause serious eye damage, robust eye protection is crucial.[10] Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[11][12] A face shield should be worn over goggles during procedures with a higher risk of splashing or energetic reactions.[13][14]

  • Hand Protection: The skin is a primary route of exposure. Double-gloving provides an extra layer of protection against potential tears or permeation. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[14][15] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[14]

  • Body Protection: A fully-buttoned lab coat protects the skin and personal clothing from contamination.[7][12] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations, such as a large spill or when engineering controls are not available or sufficient.[13][14]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

Doffing (Taking Off) PPE:

The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) from the back of the head. Remove goggles. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning it inside out to contain any contamination. Place it in the designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[16]

Disposal of Contaminated PPE and Chemical Waste:

All disposable PPE that has come into contact with (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the sink.[17]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Always follow your institution's and local regulations for hazardous waste disposal.[7][18]

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflowcluster_0Risk Assessmentcluster_1Control MeasuresAIdentify the task:- Weighing- Solution Prep- Reaction- Spill CleanupBAssess potential for:- Dust/Aerosol Generation- Splashes- InhalationA->BCUse Engineering Controls?(e.g., Fume Hood)B->CEEnhanced PPE:- Add Face Shield- Chemical ApronB->EHigh Splash RiskDStandard PPE:- Lab Coat- Goggles- Double GlovesC->DYesFAdd Respiratory Protection(e.g., N95 Respirator)C->FNoD->EF->D

Caption: PPE selection workflow based on risk assessment for handling (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol.

This guide is intended to provide a framework for the safe handling of (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol. Always consult your institution's specific safety protocols and the most current safety information available. A culture of safety is paramount in the research environment; prudent practices and a thorough understanding of the potential hazards are essential for protecting yourself and your colleagues.[13]

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Nugent, B., et al. (2024, May 13). Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. Quora.
  • American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • National Institutes of Health. Working with Chemicals.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • BenchChem.
  • Conduct Science. (2019, October 3).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021, June 20).
  • Santa Cruz Biotechnology.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • American Chemical Society.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Cayman Chemical. (2023, May 6).
  • Moldb. {6-chloroimidazo[2,1-b][1][2]thiazol-5-yl}methanol.

  • Actylis Lab Solutions. (2024, September 13).
  • Fisher Scientific. (2014, March 5).
  • BLDpharm. (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol.
  • Biosynth. (2025, October 18). Retest Statement (6-Chloroimidazo[2,1-b][1][2]thiazol-5-yl)methanol.

  • Methanol Safety D
  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • MDPI. (2024, November 21).
  • Chemos GmbH & Co. KG.
  • PubMed. (2020, February 15). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • Methanol Institute. Safe Handling.
  • Sigma-Aldrich. (2-Chloro-1,3-thiazol-5-yl)methanol AldrichCPR.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.